"physicochemical properties of octahydro-1H-pyrrolo[3,2-c]pyridin-2-one"
Physicochemical Profiling and Structural Dynamics of Octahydro-1H-pyrrolo[3,2-c]pyridin-2-one: A Technical Guide for Medicinal Chemists Executive Summary In modern drug discovery, the demand for conformationally restrict...
Author: BenchChem Technical Support Team. Date: March 2026
Physicochemical Profiling and Structural Dynamics of Octahydro-1H-pyrrolo[3,2-c]pyridin-2-one: A Technical Guide for Medicinal Chemists
Executive Summary
In modern drug discovery, the demand for conformationally restricted, sp³-rich scaffolds has driven the adoption of fused bicyclic systems. Octahydro-1H-pyrrolo[3,2-c]pyridin-2-one (a piperidine ring fused to a gamma-lactam) represents a highly versatile diamine surrogate. As an application scientist specializing in physicochemical profiling, I frequently utilize this scaffold as a foundational building block in fragment-based drug discovery (FBDD) and PROTAC linker design.
This whitepaper provides an in-depth analysis of its physicochemical properties, the structural causality behind these traits, and the self-validating experimental protocols required to characterize this scaffold and its derivatives accurately.
Structural and Electronic Architecture
The architecture of octahydro-1H-pyrrolo[3,2-c]pyridin-2-one is defined by a fully saturated bicyclic core containing two distinct nitrogen environments: a basic secondary amine within the piperidine ring and a neutral amide nitrogen within the pyrrolidin-2-one (gamma-lactam) ring.
The fusion at the 3a and 7a carbons creates a rigid, non-planar geometry that effectively projects functional groups into distinct 3D vectors. This rigidity minimizes the entropic penalty upon target binding. Furthermore, the strong dipole moment of the gamma-lactam carbonyl exerts an inductive electron-withdrawing effect across the fused system. This subtle electronic modulation pulls electron density away from the piperidine nitrogen, lowering its basicity compared to an isolated, unsubstituted piperidine.
Figure 1: Structural features and resulting physicochemical properties of the bicyclic scaffold.
Core Physicochemical Properties
Understanding the baseline physicochemical parameters of this scaffold is critical for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of downstream clinical candidates. The molecule perfectly adheres to the "Rule of Three" [1], making it an ideal starting point for fragment-based lead discovery.
Property
Value / Estimate
Causality / Structural Driver
Molecular Weight
140.18 g/mol
Formula: C₇H₁₂N₂O.
LogP (Predicted)
-0.7 to 0.5
High polarity driven by the secondary amine and lactam motifs.
pKa (Basic)
~ 9.5
Piperidine nitrogen basicity is slightly attenuated by the lactam dipole.
pKa (Acidic)
> 15
Lactam NH is non-ionizable at physiological pH.
TPSA
41.13 Ų
Sum of secondary amine (12.03 Ų) and lactam (29.10 Ų).
HBD / HBA
2 / 2
HBD: NH (piperidine), NH (lactam). HBA: N (piperidine), O (carbonyl).
Rotatable Bonds
0
Fused bicyclic system locks the conformation.
Note: The pKa of ~9.5 ensures the molecule is predominantly protonated at physiological pH (7.4), guaranteeing high aqueous solubility while maintaining a sufficient neutral fraction (~0.8%) to permit passive membrane permeability.
Experimental Workflows for Physicochemical Characterization
To validate these properties empirically, we must employ robust, self-validating analytical systems. While the parent scaffold is highly water-soluble, its heavily functionalized derivatives often are not. Therefore, our protocols are designed to handle both the hydrophilic core and its lipophilic analogs [2].
We utilize a cosolvent extrapolation method (Yasuda-Shedlovsky) to determine the aqueous pKa. This approach is necessary because direct aqueous titration of lipophilic derivatives often leads to precipitation, which skews the Nernstian equilibrium.
System Calibration: Calibrate the glass pH electrode using standardized aqueous buffers (pH 2.0 to 12.0). Self-Validation Check: Ensure the electrode slope is >58 mV/pH at 25°C.
Sample Preparation: Dissolve the compound in HPLC-grade DMSO to yield a 10 mM stock solution.
Cosolvent Titration: Prepare a series of sample solutions in varying ratios of Methanol/Water (e.g., 30%, 40%, 50%, and 60% MeOH by weight). Acidify the sample with 0.5 M HCl, then perform sequential potentiometric titrations using 0.5 M KOH under an argon atmosphere to prevent CO₂ absorption.
Yasuda-Shedlovsky Extrapolation: Plot the apparent pKa (psKa) measured in each cosolvent mixture against the reciprocal of the dielectric constant (1/ε) of that specific mixture.
Data Derivation: Perform a linear regression and extrapolate the line to the dielectric constant of pure water (ε = 78.3) to derive the true aqueous pKa. Self-Validation Check: Run a reference standard (e.g., labetalol) alongside the batch to confirm extrapolation accuracy.
Figure 2: Experimental workflow for potentiometric pKa determination using cosolvent extrapolation.
Protocol 2: High-Throughput LogD₇.₄ Profiling via Shake-Flask LC-MS
Because octahydro-1H-pyrrolo[3,2-c]pyridin-2-one lacks a strong UV chromophore (no aromatic rings), traditional UV-based partitioning assays are unreliable. We employ a miniaturized shake-flask method coupled with LC-MS/MS.
Phase Saturation: Prepare 50 mM sodium phosphate buffer at pH 7.4 and saturate it with 1-octanol. Conversely, saturate 1-octanol with the pH 7.4 buffer. Allow 24 hours for complete phase equilibration.
Partitioning: In a 96-well deep-well plate, add 10 µL of the 10 mM DMSO stock to a well containing 495 µL of the saturated buffer and 495 µL of the saturated octanol.
Equilibration: Seal the plate and shake at 1200 rpm for 60 minutes at 25°C. Follow this with centrifugation at 3000 x g for 15 minutes to guarantee a sharp phase boundary.
Quantification: Carefully aspirate aliquots from both the aqueous (bottom) and octanol (top) phases. Dilute appropriately and analyze using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.
Calculation: Calculate the LogD₇.₄ using the formula: LogD = Log10 (Area_octanol / Area_aqueous). Self-Validation Check: Include atenolol (hydrophilic control) and propranolol (lipophilic control) to verify phase separation integrity and MS response linearity.
The physicochemical profile of octahydro-1H-pyrrolo[3,2-c]pyridin-2-one makes it a privileged scaffold. Its high fraction of sp³ carbons (Fsp³ = 1.0) and low lipophilicity (LogP < 1) significantly reduce the likelihood of off-target promiscuity and cytochrome P450 (CYP) inhibition—common liabilities in flat, aromatic-heavy drug candidates.
When incorporating this scaffold into a larger molecule, medicinal chemists must carefully monitor the basicity of the piperidine nitrogen. If the resulting molecule suffers from poor permeability due to excessive ionization, the basicity can be further attenuated by introducing electron-withdrawing fluorine atoms adjacent to the basic amine, or by exploiting the lactam motif to form intramolecular hydrogen bonds that shield the polar surface area during membrane transit.
References
Congreve, M., Carr, R., Murray, C., & Jhoti, H. (2003). A 'rule of three' for fragment-based lead discovery?. Drug Discovery Today, 8(19), 876-877. Available at:[Link]
Avdeef, A. (2001). Physicochemical Profiling (Solubility, Permeability and Charge State). Current Topics in Medicinal Chemistry, 1(4), 277-351. Available at:[Link]
National Center for Biotechnology Information. PubChem Compound Summary for CID 83479078, Octahydro-1H-pyrrolo[3,4-b]pyridin-2-one (Structural Analog Baseline Data). Available at:[Link]
Exploratory
An In-Depth Technical Guide to Octahydro-1H-pyrrolo[3,2-c]pyridin-2-one Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of the octahydro-1H-pyrrolo[3,2-c]pyridin-2-one core, a heterocyclic scaffold of significant interest...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the octahydro-1H-pyrrolo[3,2-c]pyridin-2-one core, a heterocyclic scaffold of significant interest in medicinal chemistry. We will delve into its synthesis, explore the structure-activity relationships of its derivatives, and discuss their potential as therapeutic agents, particularly in oncology and as kinase inhibitors.
The Octahydro-1H-pyrrolo[3,2-c]pyridin-2-one Core: A Privileged Scaffold
The octahydro-1H-pyrrolo[3,2-c]pyridin-2-one core is a bicyclic lactam containing a fused pyrrolidine and piperidine ring system. This rigid, three-dimensional structure provides a unique framework for the spatial arrangement of functional groups, making it an attractive scaffold for the design of small molecule inhibitors that can interact with high specificity and affinity to biological targets. The pyrrolo[3,2-c]pyridine class of compounds, in general, has garnered considerable attention from medicinal chemists due to their diverse pharmacological activities.[1][2]
Synthetic Strategies: Building the Core and its Analogs
The construction of the octahydro-1H-pyrrolo[3,2-c]pyridin-2-one ring system and its derivatives can be approached through several synthetic routes. A common strategy involves the elaboration of a substituted piperidine precursor.
General Synthesis of the Octahydro-1H-pyrrolo[3,2-c]pyridine Core
A foundational approach to the synthesis of the octahydro-1H-pyrrolo[3,2-c]pyridine skeleton involves an intramolecular cyclization strategy. A general method has been outlined, starting from N-benzyl-4-oxo piperidine-3-carboxylic acid, ethyl ester.[3] This method is particularly valuable as it provides a pathway to derivatives with a carboxyl or ester group, which can serve as a handle for further functionalization.[3]
The key steps in this synthetic approach are:
Alkylation: The starting N-benzyl-4-oxo piperidine-3-carboxylic acid, ethyl ester is alkylated with a haloacetonitrile in the presence of a base.
Reductive Cyclization: The resulting cyano intermediate undergoes a reductive cyclization to form the pyrrolidine ring fused to the piperidine core. This step is a crucial transformation, efficiently converting the cyano group into the desired pyrrolidine structure.[3]
This method is advantageous due to the use of readily available and inexpensive starting materials and reagents, as well as mild reaction conditions, making it suitable for larger-scale synthesis.[3]
Synthesis of a Substituted 1H-pyrrolo[3,2-c]pyridin-2(3H)-one Derivative: A Detailed Protocol
A specific example of the synthesis of a derivative of the core structure, 1,3-Dimethyl-3-(p-tolyl)-1H-pyrrolo[3,2-c]pyridin-2(3H)-one, has been reported and provides a detailed experimental protocol. This method utilizes a Cu(II)-mediated direct oxidative coupling reaction.
Experimental Protocol: Synthesis of 1,3-Dimethyl-3-(p-tolyl)-1H-pyrrolo[3,2-c]pyridin-2(3H)-one
This protocol is adapted from a published procedure.
Step 1: Synthesis of N-Methyl-N-(pyridin-4-yl)-2-(p-tolyl)propanamide.
A mixture of 2-(p-tolyl)propionic acid and thionyl chloride is heated to reflux.
After cooling, the excess thionyl chloride is removed under vacuum to yield the crude acid chloride.
In a separate flask, 4-(methylamino)pyridine is dissolved in dry dichloromethane and cooled to 0 °C.
Dry triethylamine is added, followed by the dropwise addition of the previously prepared acid chloride solution in dichloromethane.
The reaction mixture is stirred at room temperature, followed by aqueous workup and purification by flash chromatography to yield the desired amide.
Step 2: Cu(II)-Mediated Direct Oxidative Coupling.
The N-Methyl-N-(pyridin-4-yl)-2-(p-tolyl)propanamide is dissolved in toluene.
Copper(II) chloride and sodium tert-butoxide are added to the solution.
The reaction mixture is heated to a gentle reflux.
After completion of the reaction, the mixture is cooled, diluted with ethyl acetate, and filtered through a pad of Celite.
The filtrate is washed with brine, dried, and concentrated. The crude product is then purified by column chromatography to afford 1,3-Dimethyl-3-(p-tolyl)-1H-pyrrolo[3,2-c]pyridin-2(3H)-one.
This protocol highlights a modern and efficient method for the construction of substituted pyrrolo[3,2-c]pyridin-2-one derivatives.
Therapeutic Potential and Biological Activity
Derivatives of the octahydro-1H-pyrrolo[3,2-c]pyridin-2-one scaffold have shown promise in several therapeutic areas, most notably in oncology. The rigid framework of this core allows for the precise positioning of substituents to interact with specific binding pockets of enzymes and receptors.
Anticancer Activity
Numerous studies have demonstrated the potent anticancer activities of pyrrolo[3,2-c]pyridine derivatives. These compounds have been investigated as inhibitors of various targets crucial for cancer cell proliferation and survival.
Tubulin Polymerization Inhibition: A series of 1H-pyrrolo[3,2-c]pyridine derivatives have been designed and synthesized as colchicine-binding site inhibitors, demonstrating moderate to excellent antitumor activities against various cancer cell lines.[1][2] One of the most potent compounds from this series exhibited IC50 values ranging from 0.12 to 0.21 μM against HeLa, SGC-7901, and MCF-7 cell lines.[1][2]
Kinase Inhibition: The pyrrolo[3,2-c]pyridine scaffold has been utilized in the development of inhibitors for several protein kinases implicated in cancer.
FGFR3 Inhibition: An octahydropyrrolo[3,2-b]pyridin derivative (a related isomer) was identified as a highly selective inhibitor of Fibroblast Growth Factor Receptor 3 (FGFR3) over Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[4] This selectivity is crucial for minimizing side effects associated with VEGFR2 inhibition.[4]
Haspin Kinase Inhibition: 1H-pyrrolo[3,2-g]isoquinolines, another class of related compounds, have been synthesized and evaluated as inhibitors of Haspin kinase, with some derivatives showing low nanomolar potency.[5]
The table below summarizes the in vitro antiproliferative activities of selected 1H-pyrrolo[3,2-c]pyridine derivatives against various cancer cell lines.[1][2]
Compound
R Group
HeLa IC50 (μM)
SGC-7901 IC50 (μM)
MCF-7 IC50 (μM)
10a
Phenyl
>10
>10
>10
10b
o-tolyl
5.23
6.87
7.12
10c
m-tolyl
2.15
3.41
4.56
10t
Indolyl
0.12
0.15
0.21
Data extracted from Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302320.[1][2]
Structure-Activity Relationships (SAR)
The biological activity of octahydro-1H-pyrrolo[3,2-c]pyridin-2-one derivatives is highly dependent on the nature and position of substituents on the core scaffold. Analysis of the available data allows for the elucidation of key structure-activity relationships.
For the 1H-pyrrolo[3,2-c]pyridine derivatives acting as tubulin polymerization inhibitors, the following SAR observations have been made:[1]
Substitution at the 6-position: The nature of the aryl group at the 6-position significantly influences the antiproliferative activity. Bulky and electron-donating groups on the phenyl ring at this position tend to increase activity.
The B-ring: The replacement of a simple phenyl ring with a more complex heterocyclic system, such as an indole, can dramatically enhance the potency, as seen with compound 10t .
A generalized workflow for the discovery and optimization of octahydro-1H-pyrrolo[3,2-c]pyridin-2-one derivatives is depicted below.
Drug discovery workflow.
Future Perspectives
The octahydro-1H-pyrrolo[3,2-c]pyridin-2-one scaffold and its analogs represent a promising area for further research and development in medicinal chemistry. The versatility of their synthesis and the demonstrated potent biological activities make them attractive candidates for the development of novel therapeutics. Future efforts should focus on:
Expansion of the chemical space: The synthesis and evaluation of a wider range of derivatives with diverse substituents will be crucial for identifying compounds with improved potency, selectivity, and pharmacokinetic properties.
Exploration of new therapeutic targets: While the focus has been on anticancer applications, the unique structural features of this scaffold may lend themselves to the inhibition of other classes of enzymes and receptors.
In-depth mechanistic studies: A deeper understanding of the molecular interactions between these compounds and their biological targets will facilitate the rational design of next-generation inhibitors.
By leveraging the knowledge gained from existing studies and employing modern drug discovery techniques, the full therapeutic potential of octahydro-1H-pyrrolo[3,2-c]pyridin-2-one derivatives can be realized.
References
Wang, C., Zhang, Y., Yang, S., Shi, L., Rong, R., Zhang, T., Wu, Y., & Xing, D. (2024). Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302320. [Link]
Kharbach, A., et al. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Pharmaceuticals, 17(6), 765. [Link]
Borchardt, R. T. (1997). Prodrug strategies based on intramolecular cyclization reactions. Journal of Pharmaceutical Sciences, 86(7), 765-767. [Link]
CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride - Google Patents. (n.d.).
Wang, C., Zhang, Y., Yang, S., Shi, L., Rong, R., Zhang, T., Wu, Y., & Xing, D. (2024). Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302320. [Link]
CN104402879A - Octahydro-1H-pyrrolo[2, 3-c]pyridine derivative, octahydro-1H-pyrrolo[3, 2-c]pyridine derivative and preparation methods thereof - Google Patents. (n.d.).
Li, Y., et al. (2023). Discovery of octahydropyrrolo [3,2-b] pyridin derivative as a highly selective Type I inhibitor of FGFR3 over VEGFR2 by high-throughput virtual screening. Journal of Cellular Biochemistry, 124(2), 221-238. [Link]
A Facile Synthesis of Racemic 2-Aminomethyl-4-oxo-piperidine Intermediates. (2025, August 6). ResearchGate. [Link]
Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. (2025, November 13). MDPI. [Link]
Katritzky, A. R., Luo, Z., Fang, Y., Feng, D., & Ghiviriga, I. (2000). Preparation of polysubstituted piperidines via radical cyclization. Journal of the Chemical Society, Perkin Transactions 2, (7), 1375-1380. [Link]
Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. (2024, December 17). MDPI. [Link]
Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. (2025, May 4). DTIC. [Link]
Metwally, K., & Abo-Dya, N. (2024). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry, 31(36), 5918-5936. [Link]
Abouzid, K. M., et al. (2012). Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2. Bioorganic & Medicinal Chemistry Letters, 22(13), 4353-4357. [Link]
Reddy, G. P., & Bandichhor, R. (2013). A Novel Synthesis of (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine: An Intermediate of Moxifloxacin Hydrochloride. Asian Journal of Chemistry, 25(15), 8701. [Link]
Pyrrolo[2,3‑c]pyridines as Potent and Reversible LSD1 Inhibitors. (n.d.). TheraIndx. Retrieved March 10, 2026, from [Link]
Advances in mercury(II)-salt-mediated cyclization reactions of unsaturated bonds. (2021, September 9). Beilstein Journal of Organic Chemistry. [Link]
Pyrrolidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved March 10, 2026, from [Link]
Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. (n.d.). Organic Chemistry Portal. Retrieved March 10, 2026, from [Link]
4-Phenyl-1,2-butadiene. (n.d.). Organic Syntheses. Retrieved March 10, 2026, from [Link]
"biological activity of octahydro-1H-pyrrolo[3,2-c]pyridin-2-one"
An In-Depth Technical Guide to the Biological Activity of the Octahydro-1H-pyrrolo[3,2-c]pyridin-2-one Scaffold Executive Summary In modern drug discovery, the transition from flat, planar aromatic rings to three-dimensi...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Biological Activity of the Octahydro-1H-pyrrolo[3,2-c]pyridin-2-one Scaffold
Executive Summary
In modern drug discovery, the transition from flat, planar aromatic rings to three-dimensional, sp³-rich scaffolds has become a critical strategy for improving pharmacokinetics, metabolic stability, and target selectivity. The octahydro-1H-pyrrolo[3,2-c]pyridin-2-one framework represents a highly privileged, bifunctional bicyclic lactam. By restricting the conformational flexibility of a basic piperidine amine while providing a highly directional lactam hydrogen-bonding motif, this scaffold has demonstrated profound utility across multiple therapeutic areas, including kinase inhibition (e.g., IRAK4), G-protein coupled receptor (GPCR) antagonism (e.g., CCR5), and protein-protein interaction (PPI) disruption[1].
This whitepaper provides a comprehensive analysis of the biological activity of the octahydro-1H-pyrrolo[3,2-c]pyridin-2-one scaffold, detailing its structural rationale, key biological targets, and the self-validating experimental workflows required to evaluate its derivatives.
Structural Rationale and Physicochemical Advantages
The octahydro-1H-pyrrolo[3,2-c]pyridin-2-one core is characterized by a fused piperidine and pyrrolidinone (lactam) ring system. For drug development professionals, this scaffold offers several distinct mechanistic advantages[1]:
High Fsp³ Character: The fully saturated nature of the bicyclic system increases the fraction of sp³ hybridized carbons. High Fsp³ correlates strongly with improved aqueous solubility and reduced off-target promiscuity compared to highly conjugated heteroaromatics.
Conformational Restriction: The fused bicyclic system locks the piperidine ring into a defined spatial geometry. This reduces the entropic penalty upon binding to a target receptor, as the molecule is pre-organized into its bioactive conformation.
Directional Hydrogen Bonding: The lactam moiety provides a rigid hydrogen-bond donor (N-H) and acceptor (C=O) pair. This is particularly useful for anchoring molecules into the hinge region of kinases or specific sub-pockets in PPIs.
Key Biological Targets and Mechanisms of Action
Kinase Inhibition: Targeting IRAK4
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a master regulator of the Toll-like receptor (TLR) and MYD88 signaling pathways, making it a prime target for autoimmune diseases and certain lymphomas (e.g., ABC-DLBCL). Derivatives of the octahydro-1H-pyrrolo[3,2-c]pyridin-2-one scaffold (often annotated in crystal structures as hexahydro derivatives due to lactam tautomerism conventions) have been developed as highly potent IRAK4 inhibitors[2].
For example, the compound AZ3862 utilizes this bicyclic core to achieve sub-10 nM potency. The scaffold acts as a rigid vector, directing the pyrrolopyrimidine hinge-binding motif into the ATP-binding pocket while the lactam core interacts with the solvent-exposed channel, enhancing kinase selectivity[2].
Figure 1: TLR/MYD88 signaling pathway highlighting IRAK4 as the therapeutic intervention point.
GPCR Antagonism: CCR5 Receptors
The octahydro-1H-pyrrolo[3,2-c]pyridine scaffold is also heavily represented in the design of C-C Chemokine Receptor Type 5 (CCR5) antagonists[3]. CCR5 is a crucial co-receptor for HIV entry and a mediator of inflammatory responses. The basic piperidine nitrogen of the scaffold mimics the critical basic amine found in endogenous ligands, while the rigid bicyclic framework ensures optimal interaction with the transmembrane helices of the GPCR[3].
Protein-Protein Interactions: MDM2-p53
While fully saturated octahydro derivatives are common in kinases and GPCRs, their closely related dihydro-analogs (e.g., 6-chloro-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one) have proven essential in disrupting the p53-MDM2 protein-protein interaction[4]. In potent inhibitors like RO-8994, the rigid lactam moiety buries deeply into the Trp23 pocket of MDM2, forming a critical hydrogen bond with the backbone carbonyl of the protein, thereby restoring the apoptotic function of the p53 tumor suppressor[4].
Quantitative Data Summary
The following table synthesizes the biological activity of the octahydro-1H-pyrrolo[3,2-c]pyridin-2-one scaffold and its direct analogs across various therapeutic targets.
Scaffold / Derivative
Primary Target
Biological Activity (IC₅₀)
Structural Role of the Bicyclic Core
Reference
AZ3862 (Hexahydro/Octahydro analog)
IRAK4 Kinase
< 10 nM
Direct solvent channel vectoring & conformational locking
To accurately evaluate the biological activity of newly synthesized octahydro-1H-pyrrolo[3,2-c]pyridin-2-one derivatives, a robust, self-validating biochemical assay is required. Below is the standardized protocol for evaluating these scaffolds against IRAK4 using Homogeneous Time-Resolved Fluorescence (HTRF).
Protocol: HTRF-Based IRAK4 Kinase Assay
This protocol is designed as a self-validating system to ensure data integrity and eliminate false positives caused by the auto-fluorescence of heterocyclic compounds.
Step 1: Enzyme and Substrate Preparation
Action: Dilute recombinant human IRAK4 enzyme to a final concentration of 0.5 nM in an assay buffer comprising 50 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 1 mM DTT.
Causality: HEPES provides physiological pH buffering. MgCl₂ is an essential cofactor for ATP binding. EGTA chelates trace heavy metals that could inhibit the enzyme. Brij-35 prevents non-specific binding of the enzyme to the microplate walls. Crucially, DTT is required to maintain the catalytic cysteine residues of IRAK4 in a reduced, active state.
Step 2: Compound Addition
Action: Dispense 100 nL of the octahydro-1H-pyrrolo[3,2-c]pyridin-2-one derivatives (solubilized in 100% DMSO) into a 384-well low-volume plate using an acoustic liquid handler (e.g., Echo 550).
Causality: Acoustic dispensing eliminates tip-based carryover and allows for precise nanoliter volumes. This keeps the final assay DMSO concentration strictly at 1%, preventing solvent-induced enzyme denaturation while maintaining the solubility of the rigid bicyclic scaffold.
Step 3: Reaction Initiation
Action: Initiate the kinase reaction by adding ATP at its apparent Michaelis constant (
Km
, ~10 µM) along with a biotinylated substrate peptide. Incubate for 60 minutes at room temperature.
Causality: Running the assay exactly at the ATP
Km
ensures maximum sensitivity for competitive ATP-site inhibitors (the primary mechanism for pyrrolopyridine-based kinase inhibitors) while maintaining a robust, measurable signal window.
Step 4: Detection and Self-Validation
Action: Stop the reaction by adding a detection buffer containing EDTA (to chelate Mg²⁺ and halt catalysis), a Europium-cryptate labeled anti-phospho antibody, and XL665-labeled streptavidin. Read the plate on an HTRF-compatible microplate reader (measuring the 665 nm / 620 nm emission ratio).
Causality & Validation: Time-resolved FRET introduces a time delay before measurement, completely bypassing the short-lived auto-fluorescence often exhibited by complex heterocycles.
System Validation: Calculate the Z'-factor using DMSO (vehicle) as the negative control and Staurosporine (10 µM) as the positive control. A Z'-factor > 0.6 is mandatory to validate the assay's robustness, ensuring the signal window is statistically significant to distinguish true scaffold hits from assay noise.
Figure 2: Workflow for the derivatization and biological screening of the bicyclic scaffold.
References
Title: Multicomponent, Mannich-type assembly process for generating novel, biologically-active 2-arylpiperidines and derivatives.
Source: PubMed Central (PMC)
URL: [Link]
Title: How To Design a Successful p53-MDM2/X Interaction Inhibitor: A Thorough Overview Based on Crystal Structures.
Source: PubMed Central (PMC)
URL: [Link]
Title: 5K7G: IRAK4 in complex with AZ3862.
Source: RCSB Protein Data Bank (PDB)
URL: [Link]
A Technical Guide to the In Silico Modeling of Octahydro-1H-pyrrolo[3,2-c]pyridin-2-one: A Structure-Based Approach to Hypothetical Target Engagement
This document provides a comprehensive, in-depth guide for the computational investigation of octahydro-1H-pyrrolo[3,2-c]pyridin-2-one. This guide is intended for researchers, medicinal chemists, and drug development pro...
Author: BenchChem Technical Support Team. Date: March 2026
This document provides a comprehensive, in-depth guide for the computational investigation of octahydro-1H-pyrrolo[3,2-c]pyridin-2-one. This guide is intended for researchers, medicinal chemists, and drug development professionals with an interest in applying in silico techniques to characterize novel chemical matter. We will move beyond a simple recitation of steps to explore the underlying scientific rationale for each decision in the modeling cascade, ensuring a robust and self-validating workflow.
The core of this guide is built upon a central hypothesis. While the aromatic parent scaffold, 1H-pyrrolo[3,2-c]pyridine, has been identified in derivatives that act as potent inhibitors of the colchicine-binding site on tubulin, the properties of its saturated lactam analog, octahydro-1H-pyrrolo[3,2-c]pyridin-2-one, remain unexplored.[1][2] This guide will, therefore, use the tubulin colchicine site as a well-defined biological target to construct a complete in silico protocol, designed to predict the binding potential and stability of our lead molecule.
Part 1: Foundational Strategy - The "Why" Before the "How"
Before any simulation is run, a clear scientific question must be established. Our objective is to predict whether the saturated octahydro-1H-pyrrolo[3,2-c]pyridin-2-one (the "ligand") can form a stable, energetically favorable complex with the colchicine-binding site of β-tubulin (the "target"). This involves more than just calculating a binding score; it requires a multi-step approach to build confidence in the resulting model.
The logic of our workflow is hierarchical: we begin with broad, rapid screening methods and progressively move to more computationally intensive, and thus more physically realistic, simulations for the most promising candidates.
Caption: High-level overview of the in silico modeling workflow.
Part 2: The Computational Workflow - A Practical Guide
This section details the step-by-step protocols for investigating octahydro-1H-pyrrolo[3,2-c]pyridin-2-one. For each stage, we provide not only the methodology but also the critical reasoning behind the choice of tools and parameters.
Ligand Preparation: From 2D Structure to 3D Reality
The quality of the input ligand structure is paramount for the success of any modeling study. The goal is to generate a low-energy, three-dimensional conformation that is representative of how the molecule would exist in a biological system.
Experimental Protocol:
Obtain 2D Structure: Secure the 2D representation of octahydro-1H-pyrrolo[3,2-c]pyridin-2-one, typically as a SMILES string (e.g., C1C2CN(C1)C(=O)C2) or from a chemical drawing software.
Convert to 3D: Use a computational chemistry tool, such as Open Babel, to convert the 2D structure into an initial 3D conformation.
Protonation and Tautomeric State: Determine the most likely protonation state at a physiological pH (typically ~7.4). For our ligand, this is straightforward, but for molecules with multiple titratable groups, this is a critical step.
Energy Minimization: Perform a thorough energy minimization using a suitable force field (e.g., MMFF94 or AM1-BCC). This step relaxes the initial 3D structure into a more stable, low-energy conformation. The resulting structure should be saved in a format suitable for docking, such as .mol2 or .pdbqt.
Causality and Rationale:
Why Energy Minimization? The initial 3D conversion can result in strained bond lengths and angles. Minimization corrects these geometric imperfections, ensuring the docking algorithm starts with a physically plausible ligand conformation, which can significantly improve the accuracy of pose prediction.[3]
Target Identification and Preparation: Curating the Biological Context
Based on the activity of the parent scaffold, we have selected tubulin as our target protein. Specifically, we will use a high-resolution crystal structure of the tubulin heterodimer with a known inhibitor bound at the colchicine site.
Experimental Protocol:
Select a PDB Structure: Download a suitable crystal structure from the Protein Data Bank (PDB). For this study, PDB ID: 5O2G is an excellent choice as it contains human β-tubulin complexed with a colchicine-site inhibitor at high resolution.
Clean the Structure: Remove all non-essential molecules from the PDB file, including water molecules, ions, and co-solvents. The co-crystallized ligand should be kept temporarily as a reference to define the binding site.
Add Hydrogens and Assign Charges: Protein crystal structures often lack hydrogen atoms. Use software like AutoDock Tools or Schrödinger's Protein Preparation Wizard to add hydrogens appropriate for pH 7.4 and assign partial atomic charges using a standard force field like AMBER or CHARMM.[4][5]
Define the Binding Site: The binding site, or "docking box," is defined as the three-dimensional space where the docking algorithm will search for ligand poses. This box should be centered on and encompass the volume occupied by the co-crystallized reference ligand.[5]
Causality and Rationale:
Why remove water? While some water molecules can be critical for binding (bridging interactions), most are bulk solvent and their inclusion dramatically increases computational complexity. A common practice is to remove them and add them back in later, more detailed simulations like Molecular Dynamics if specific bridging waters are suspected to be important.
Why define a box? Performing a "blind" dock across the entire protein surface is computationally expensive and often unnecessary if the putative binding site is known. A focused search increases efficiency and the likelihood of finding a relevant binding mode.
Caption: Ligand-based vs. Structure-based design approaches.
Molecular Docking: Predicting Binding Pose and Affinity
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[6][7] It is a powerful tool for virtual screening and hypothesis generation.
Experimental Protocol:
Select Docking Software: Utilize a well-validated docking program. AutoDock Vina is a widely used and effective open-source option.
Configure the Docking Run:
Input Files: Provide the prepared ligand (.pdbqt format) and protein (.pdbqt format) files.
Grid Box: Specify the coordinates and dimensions of the docking box defined in the previous step.
Exhaustiveness: Set the exhaustiveness parameter, which controls the thoroughness of the conformational search. A value of 8-16 is typically sufficient for initial screening.
Execute and Analyze: Run the docking simulation. The output will be a set of predicted binding poses (typically 9-20) ranked by their calculated binding affinity (in kcal/mol).
Self-Validation (Redocking): As a crucial control, dock the original co-crystallized ligand back into the binding site. A successful docking protocol should reproduce the experimental pose with a root-mean-square deviation (RMSD) of < 2.0 Å. This validates that the chosen parameters are appropriate for the system.
Data Presentation:
Ligand
Predicted Binding Affinity (kcal/mol)
Key Interacting Residues
Octahydro-1H-pyrrolo[3,2-c]pyridin-2-one
-7.5
CYS241, LEU248, ALA316
Co-crystallized Ligand (Reference)
-9.2
CYS241, LEU255, LYS352
Causality and Rationale:
What does the score mean? The binding affinity is an estimate of the Gibbs free energy of binding (ΔG). More negative values indicate a more favorable predicted interaction.[5] However, it is a simplified calculation and should be used for ranking and comparison rather than as an absolute measure.
Why analyze poses? The top-scoring pose may not be the most biologically relevant. It is essential to visually inspect the top poses to see if they make sense chemically (e.g., forming hydrogen bonds with appropriate residues, burying hydrophobic groups).
While docking provides a static snapshot of a potential binding mode, MD simulations offer a dynamic view, allowing us to assess the stability of the ligand-protein complex over time in a simulated physiological environment.[8][9][10]
Experimental Protocol:
System Setup:
Select Initial Pose: Use the top-scoring, chemically sensible docked pose of our ligand in the tubulin binding site as the starting structure.
Solvation: Place the complex in a periodic box of water molecules (e.g., TIP3P water model) to simulate an aqueous environment.
Ionization: Add ions (e.g., Na+ and Cl-) to neutralize the system and achieve a physiological salt concentration (~0.15 M).
Simulation Execution (using software like GROMACS, AMBER, or NAMD):
Energy Minimization: Minimize the energy of the entire solvated system to remove steric clashes.
Equilibration: Gradually heat the system to the target temperature (310 K) and pressure (1 bar) while restraining the protein and ligand. This allows the solvent to relax around the complex.
Production Run: Release the restraints and run the simulation for a set period (e.g., 50-100 nanoseconds), saving the coordinates (trajectory) at regular intervals.
Trajectory Analysis:
RMSD (Root-Mean-Square Deviation): Plot the RMSD of the ligand and protein backbone over time. A stable, converging RMSD for the ligand indicates it has found a stable binding pose and is not drifting out of the pocket.
RMSF (Root-Mean-Square Fluctuation): Analyze the fluctuation of individual residues to identify flexible or rigid regions of the protein upon ligand binding.
Interaction Analysis: Monitor key interactions (e.g., hydrogen bonds) identified in docking to see if they are maintained throughout the simulation.
Causality and Rationale:
Why MD after Docking? Docking scoring functions are simplified for speed. MD uses a more sophisticated physics-based force field to evaluate how the complex behaves over time, providing a more rigorous test of the predicted binding mode's stability. A pose that is stable in an MD simulation is a much stronger candidate.[10]
Part 3: Advanced Modeling & Future Directions
With a validated workflow, we can expand our investigation to design better molecules or understand the broader chemical space.
Pharmacophore Modeling
If a set of active compounds is known, a pharmacophore model can be generated. This model represents the 3D arrangement of essential chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for biological activity.[11][12][13] This model can then be used to rapidly screen large virtual libraries for new compounds that fit the required feature map.
QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[14][15] If we were to synthesize and test a series of analogs of octahydro-1H-pyrrolo[3,2-c]pyridin-2-one, we could build a QSAR model to predict the activity of unsynthesized compounds, thereby guiding the next round of synthesis.[16][17] A 3D-QSAR approach further incorporates the three-dimensional properties of the molecules, providing insights into how steric and electrostatic fields influence potency.[18]
Conclusion and Experimental Validation
This guide has outlined a comprehensive, multi-stage in silico workflow to investigate the potential of octahydro-1H-pyrrolo[3,2-c]pyridin-2-one as a binder to the colchicine site of tubulin. The process moves logically from rapid, low-cost methods like molecular docking to more rigorous and computationally expensive techniques like molecular dynamics, with each step building confidence in the final hypothesis.
The ultimate output of this computational work is not a final answer but a testable, data-driven hypothesis. The predictions made here must be validated through wet-lab experimentation. Key experiments would include:
Tubulin Polymerization Assay: To determine if the compound inhibits microtubule formation in vitro.
Cell-Based Assays: To measure the compound's effect on cell proliferation and its ability to induce cell cycle arrest, characteristic of tubulin inhibitors.[2]
Direct Binding Assays: Techniques like Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) could confirm direct binding to tubulin and determine the binding affinity experimentally.
By integrating robust in silico modeling with targeted experimental validation, we can significantly accelerate the drug discovery process, saving time and resources while generating high-quality lead candidates.[7][19][20]
References
Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC. (n.d.).
Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site - Semantic Scholar. (n.d.).
Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. (2024, June 19). Preprints.org.
Voloshchuk, V. V., & Ivonin, S. P. (2024, May 7). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines.
Bioinformatics online learning. (2020, July 7).
Sliwoski, G., Kothiwale, S., Meiler, J., & Lowe, E. W. (2014). A Guide to In Silico Drug Design. PMC.
Wikipedia contributors. (n.d.). Quantitative structure–activity relationship. In Wikipedia.
Molecular Docking Tutorial. (n.d.).
PatSnap. (2025, March 20). What is in silico drug discovery?.
QSAR Modeling in Drug Discovery and Development: Principles, Methods, and Applications – A Comprehensive Review. (n.d.). RJWave.org.
ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot.
J's Blog. (2024, February 27). Schrödinger Notes—Ligand-based Pharmacophore Modeling.
Neovarsity. (2025, May 29). Beginner's Guide to 3D-QSAR in Drug Design.
Bapat, S. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced [Video]. YouTube.
Microbe Notes. (2023, August 3). In Silico Drug Design- Definition, Methods, Types, Uses.
Unable to Proceed: CAS Number 2825012-29-9 Not Found in Public Databases
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Author: BenchChem Technical Support Team. Date: March 2026
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Exploratory
Advanced Methodologies in the Synthesis of Novel Pyrrolo[3,2-c]pyridine Scaffolds: A Comprehensive Technical Guide
Executive Summary The pyrrolo[3,2-c]pyridine scaffold (commonly referred to as 5-azaindole) has emerged as a privileged bicyclic core in modern medicinal chemistry. By combining an electron-withdrawing pyridine ring with...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The pyrrolo[3,2-c]pyridine scaffold (commonly referred to as 5-azaindole) has emerged as a privileged bicyclic core in modern medicinal chemistry. By combining an electron-withdrawing pyridine ring with an electron-releasing pyrrole ring, this scaffold offers unique physicochemical properties, including enhanced aqueous solubility and a critical hydrogen-bond acceptor at the pyridine nitrogen. This technical whitepaper dissects the latest synthetic methodologies for constructing and functionalizing novel pyrrolo[3,2-c]pyridine derivatives, transitioning from classical, multi-step precursor methods to modern, atom-economic catalytic cascades.
The strategic insertion of nitrogen into the indole core fundamentally alters the molecule's electronic distribution and binding affinity. In targeted oncology, pyrrolo[3,2-c]pyridines are highly sought after as bioisosteres that can lock bioactive conformations.
A prime application is the configuration-constrained strategy used in the development of tubulin polymerization inhibitors. By replacing the flexible cis-olefin bonds of Combretastatin A-4 (CA-4) with a rigid 1H-pyrrolo[3,2-c]pyridine scaffold, researchers can restrict the molecule to its bioactive configuration[1]. This structural rigidity allows the scaffold to interact optimally with the colchicine-binding site of tubulin (forming critical hydrogen bonds with residues like Thrα179 and Asnβ349), yielding potent antiproliferative agents with IC50 values in the nanomolar range (0.12–0.21 µM) against HeLa, SGC-7901, and MCF-7 cell lines[1].
Advanced Synthetic Methodologies
Historically, the synthesis of pyrrolopyridines relied on classical approaches such as the Batcho-Leimgruber synthesis or Knoevenagel condensations followed by Curtius rearrangements starting from pyrrole precursors[2]. However, these methods often suffer from harsh conditions and poor functional group tolerance. Modern synthesis has pivoted toward two highly efficient paradigms:
De Novo Scaffold Construction: Synergetic Cu/Zn Catalysis
The most elegant de novo approach involves a of 2-aminoarylnitriles with ynamide-derived buta-1,3-diynes[3]. This dual-catalyst system solves a major synthetic bottleneck by orchestrating two distinct activation pathways without cross-interference.
Causality of the Catalyst Choice: Copper(II) acts as a π-acid to activate the 1,3-butadiynamide, forming a metal keteniminium intermediate that facilitates intermolecular hydroamination. Concurrently, Zinc(II) acts as a Lewis acid to activate the cyano group of the resulting enamine, priming it for a 6-exo-dig cyclization[3].
For structure-activity relationship (SAR) exploration, late-stage functionalization of a pre-formed core is preferred. The synthesis of 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine allows for rapid diversification via [1].
Causality of the Catalyst Choice: Utilizing Pd(dppf)Cl₂ ensures that the bidentate dppf ligand enforces the cis-geometry required for rapid reductive elimination, while its steric bulk prevents catalyst degradation in the aqueous basic media necessary for boronic acid activation.
Mechanistic Pathway Visualization
The following diagram maps the logical flow of the dual-catalytic Cu/Zn cascade, illustrating how orthogonal metal activation leads to the fused bicyclic system.
Figure 1: Synergetic Cu(II)/Zn(II)-catalyzed annulation mechanism for pyrrolo[3,2-c]pyridine synthesis.
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, where physical or analytical cues confirm the success of critical mechanistic steps.
Protocol A: Synergetic Cu/Zn-Catalyzed Annulation
Objective: De novo synthesis of aryl-fused 1H-pyrrolo[3,2-c]pyridines.
Initiation & Catalyst Loading: Charge an oven-dried Schlenk tube with 2-aminoarylnitrile (1.0 mmol), ynamide-derived buta-1,3-diyne (1.2 mmol), Cu(OAc)₂ (10 mol%), and Zn(OTf)₂ (8 mol%).
Mechanistic Check: The simultaneous loading of both metals is viable because their distinct Lewis/π-acidic properties prevent competitive inhibition.
Solvation & Thermal Activation: Add 5 mL of anhydrous THF under a strict N₂ atmosphere. Heat the mixture to 90 °C for 12 hours.
Causality: THF provides the optimal dielectric constant to stabilize the highly reactive metal keteniminium intermediate without displacing the metal centers from the substrates[4].
In-Process Validation: Monitor the reaction via LC-MS. The intermediate enamine will appear early in the reaction; its complete disappearance and replacement by the lower-mass cyclized product validates the successful Zn(II)-mediated 6-exo-dig cyclization.
Workup & Isolation: Cool to room temperature, quench with distilled H₂O, and extract with EtOAc (3 × 15 mL). Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel chromatography (Hexane/EtOAc gradient).
Objective: Late-stage C6-arylation of the pyrrolo[3,2-c]pyridine core.
Pre-Reaction Assembly: In a microwave-safe vial, combine 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (0.5 mmol), the desired arylboronic acid (0.75 mmol), Pd(dppf)Cl₂ (5 mol%), and K₂CO₃ (1.0 mmol).
Biphasic Cross-Coupling: Suspend the reagents in a degassed 1,4-Dioxane/H₂O (4:1 v/v) mixture (5 mL). Heat at 100 °C for 8 hours under an Argon atmosphere.
Causality: The aqueous biphasic system is mandatory to dissolve the inorganic base, which converts the arylboronic acid into the highly nucleophilic boronate species, thereby accelerating the transmetalation step[1].
Visual Validation: A distinct color change to dark black (indicating palladium black precipitation) upon cooling serves as a visual confirmation that the catalytic cycle has completed and the catalyst has turned over.
Workup: Filter the suspension through a Celite pad to remove palladium residues. Extract the filtrate with DCM, wash with brine, dry, and concentrate. Purify via flash chromatography to yield the target 6-aryl derivative.
Quantitative Data & Yield Analysis
The table below summarizes the efficiency, conditions, and mechanistic highlights of the primary synthetic routes utilized for pyrrolo[3,2-c]pyridine scaffolds.
Synthetic Strategy
Catalyst System
Key Substrates
Yield Range
Mechanistic Highlight
Synergetic Annulation
Cu(OAc)₂ / Zn(OTf)₂
2-Aminoarylnitriles, Ynamides
65–86%
Dual π-acid / Lewis acid activation; 6-exo-dig cyclization
Wang, C., Zhang, Y., Yang, S., Shi, L., Rong, R., Zhang, T., Wu, Y., & Xing, D. (2024). "Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities." Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). URL: [Link]
Gayyur, Choudhary, S., & Kant, R. (2022). "Synergetic copper/zinc catalysis: synthesis of aryl/heteroaryl-fused 1H-pyrrolo[3,2-c]pyridines." Chemical Communications, 58, 1974-1977. URL: [Link]
Hojnik, C. (2016). "Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines." Master Thesis, Graz University of Technology. URL: [Link]
Choudhary, S., Gayyur, & Kant, R. (2023). "Leveraging Zn(II) Catalyst: Synthesis of Amidoquinolines via (3 + 3) Heteroannulation of Aromatic Amines and Ynamides." The Journal of Organic Chemistry, 88(15). URL: [Link]
An In-Depth Technical Guide to Exploring the Chemical Space of Octahydropyrrolopyridinones: A Modern Drug Discovery Perspective
Foreword: The Imperative for Novel Chemical Scaffolds In the relentless pursuit of novel therapeutics, medicinal chemists are frequently confronted with the limitations of well-trodden molecular architectures. The piperi...
Author: BenchChem Technical Support Team. Date: March 2026
Foreword: The Imperative for Novel Chemical Scaffolds
In the relentless pursuit of novel therapeutics, medicinal chemists are frequently confronted with the limitations of well-trodden molecular architectures. The piperidine ring, while a dominant and privileged fragment in countless approved drugs, often presents challenges related to metabolic instability, off-target effects, or suboptimal physicochemical properties.[1][2] This reality necessitates the exploration of novel chemical space through strategies like scaffold hopping, where a known core is replaced with a bioisosteric alternative that preserves key binding interactions while offering an improved property profile.[3][4]
This guide introduces the octahydropyrrolopyridinone scaffold as a compelling, conformationally constrained alternative to piperidine and related heterocycles. Its fused bicyclic structure offers a rigid framework with distinct exit vectors for substitution, providing a unique opportunity to explore new regions of chemical space and develop next-generation therapeutic agents. We will delve into the strategic synthesis of this core, methodologies for its systematic diversification, and the subsequent workflow for biological and physicochemical profiling to build a robust Structure-Activity Relationship (SAR).
Part 1: The Strategic Synthesis of the Octahydropyrrolopyridinone Core
The efficient construction of the core scaffold is the bedrock of any library synthesis campaign. A convergent strategy is often preferred for building the initial core, as it maximizes efficiency and yield by coupling complex fragments at a late stage.[5][6] For the octahydropyrrolopyridinone system, a particularly elegant and powerful approach is the catalytic asymmetric intramolecular [3+2] cycloaddition of an azomethine ylide.[7]
Causality of Method Selection: This method is chosen for several critical reasons:
Stereochemical Control: The use of a chiral catalyst allows for the enantioselective synthesis of the scaffold, which is paramount for studying biological activity, as stereoisomers can have vastly different pharmacological profiles.[7]
High Atom Economy: Cycloaddition reactions are inherently efficient, forming multiple bonds and stereocenters in a single, concerted step.
Convergence: The two key fragments—an aldehyde-tethered olefin and an amino acid derivative—can be synthesized independently and coupled to form the cycloaddition precursor, streamlining the overall process.
Workflow for Core Synthesis
The synthesis is designed as a multi-step sequence culminating in the key intramolecular cycloaddition.
Caption: A convergent workflow for the synthesis of the octahydropyrrolopyridinone core.
Experimental Protocol: Asymmetric Synthesis of the Octahydropyrrolopyridinone Core
This protocol is a self-validating system. Successful formation of the product can be confirmed at each stage by standard analytical techniques (NMR, LC-MS, HRMS), ensuring the integrity of the material moving forward.
Step 1: Synthesis of the Aldehyde-Tethered Olefin Precursor
Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂), add (methoxymethyl)triphenylphosphonium chloride (1.2 eq.) and anhydrous tetrahydrofuran (THF, 0.5 M).
Ylide Formation: Cool the suspension to -78°C and add n-butyllithium (1.1 eq., 1.6 M in hexanes) dropwise. Allow the resulting deep red solution to stir at -78°C for 30 minutes, then warm to 0°C for 1 hour.
Aldehyde Addition: Re-cool the mixture to -78°C and add a solution of 2-formyl-N-allyl-N-tosylpyridin-4-amine (1.0 eq.) in anhydrous THF dropwise.
Reaction: Stir the reaction at -78°C for 2 hours, then allow it to warm to room temperature and stir overnight.
Quench & Extraction: Quench the reaction by the slow addition of saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude residue by flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to yield the olefin precursor.
Step 2: Catalytic Asymmetric [3+2] Cycloaddition
Catalyst Preparation: In a dry Schlenk tube under N₂, add silver(I) acetate (0.1 eq.) and the chiral phosphine ligand (e.g., (R)-BINAP, 0.11 eq.). Add anhydrous dichloromethane (DCM, 0.1 M). Stir the mixture at room temperature for 30 minutes.
Reactant Addition: To the catalyst mixture, add the aldehyde-tethered olefin (1.0 eq.) and glycine methyl ester (1.2 eq.).
Reaction: Stir the reaction mixture at room temperature for 24-48 hours, monitoring progress by TLC or LC-MS.
Workup: Upon completion, filter the reaction mixture through a pad of Celite, washing with DCM. Concentrate the filtrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography (silica gel, gradient elution) to afford the enantiomerically enriched octahydropyrrolopyridinone core.
Part 2: A Divergent Strategy for Exploring Chemical Space
With a robust synthesis of the core established, the next phase is to explore the surrounding chemical space. A divergent synthesis strategy is ideal, where a common intermediate is used to generate a library of structurally related analogs.[8][9][10] This allows for the efficient probing of Structure-Activity Relationships.
The octahydropyrrolopyridinone core offers several "exit vectors" or points for diversification. By varying the initial building blocks (the aldehyde and the amino ester), we can systematically modify the scaffold's substituents.
Library Synthesis and Diversification Workflow
Caption: A divergent strategy to generate a compound library from common precursors.
Part 3: Physicochemical Profiling & Biological Screening
Exploring chemical space is not merely about synthesis; it is about generating molecules with improved drug-like properties.[11] The octahydropyrrolopyridinone scaffold is hypothesized to offer advantages over simpler systems like piperidine.
Comparative Physicochemical Properties
The introduction of the fused pyrrolidinone ring and the resulting conformational rigidity can significantly impact key physicochemical parameters relevant to ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.
Property
Piperidine (Reference)
Octahydropyrrolopyridinone Core (Predicted)
Rationale for Change
Molecular Weight
Lower
Higher
Addition of the fused pyrrolidinone ring system.
logP (Lipophilicity)
Lower
Moderately Higher
Increased carbon content, but offset by the polar amide group.
Aqueous Solubility
High (as salt)
Moderate to High
The amide group can act as both a hydrogen bond donor and acceptor, potentially improving solubility over a non-polar analog.[4]
Basicity (pKa of N)
~11.2
Lower (~8-9)
The lone pair on the bridgehead nitrogen is less available due to the rigid bicyclic structure and potential amide resonance, reducing basicity.
Fraction of sp³ carbons (Fsp³)
1.0
High
The scaffold is rich in sp³ centers, which is correlated with higher success rates in clinical development due to improved solubility and reduced off-target toxicity.[4]
Metabolic Stability
Prone to N-dealkylation & ring oxidation
Potentially Higher
The rigid structure and lower basicity of the nitrogen may reduce susceptibility to certain cytochrome P450-mediated metabolic pathways.[1]
Screening Cascade: From Hit to Lead
Once a library is synthesized, it must be subjected to a carefully designed screening cascade to identify promising compounds.
Primary High-Throughput Screen (HTS): A single-concentration screen against the biological target of interest (e.g., a specific kinase, receptor, or enzyme) to identify initial "hits."
Dose-Response Confirmation: Hits are re-tested at multiple concentrations to confirm activity and determine potency (e.g., IC₅₀ or EC₅₀).
Secondary & Selectivity Assays: Confirmed hits are tested in orthogonal assays to rule out artifacts and against related targets to assess selectivity.
In Vitro ADME Profiling: The most promising compounds undergo early ADME testing to assess properties like metabolic stability (e.g., in human liver microsomes), cell permeability (e.g., PAMPA or Caco-2 assays), and plasma protein binding.[11]
Protocol: In Vitro Metabolic Stability Assay (Human Liver Microsomes)
This protocol assesses the susceptibility of a compound to metabolism by key drug-metabolizing enzymes.
Reagent Preparation:
Prepare a 1 M stock of NADPH in buffer.
Prepare a 10 mM stock solution of the test compound in DMSO.
Thaw pooled Human Liver Microsomes (HLM) on ice. Dilute to 1 mg/mL in phosphate buffer.
Incubation Procedure:
In a 96-well plate, add 5 µL of the 10 mM test compound stock to 495 µL of buffer to make a 100 µM working solution.
Add 5 µL of this working solution to wells containing 240 µL of the HLM suspension.
Pre-warm the plate at 37°C for 5 minutes.
Initiate the reaction by adding 5 µL of the 1 M NADPH stock (final concentration: 1 mM NADPH, 1 µM test compound).
For the T=0 time point, the quenching solution is added before the NADPH.
Time Points & Quenching:
At specified time points (e.g., 0, 5, 15, 30, 60 min), stop the reaction by adding 250 µL of ice-cold acetonitrile containing an internal standard.
Analysis:
Centrifuge the plate to precipitate proteins.
Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.
Data Interpretation:
Plot the natural log of the percent remaining compound versus time. The slope of the line is used to calculate the intrinsic clearance and in vitro half-life (t₁/₂).
Part 4: Building the Structure-Activity Relationship (SAR)
The ultimate goal of exploring chemical space is to understand how structural changes affect biological activity—the SAR.[12][13] By analyzing the data from the screening cascade across the diversified library, we can build a predictive model for lead optimization.
SAR Data Analysis Workflow
Caption: Iterative workflow for establishing a Structure-Activity Relationship (SAR).
Hypothetical SAR Table
This table illustrates how data from a small, focused library could be organized to derive initial SAR insights for a hypothetical kinase target.
Compound ID
R¹ (from Amino Ester)
R² (on Pyridine Ring)
Kinase IC₅₀ (nM)
Metabolic t₁/₂ (min)
Core
H
H
>10,000
25
LIB-001
Methyl
H
5,200
30
LIB-002
Benzyl
H
850
28
LIB-003
H
5-Bromo
4,500
45
LIB-004
H
5-Methoxy
>10,000
15
LIB-005
Benzyl
5-Bromo
75
55
LIB-006
Benzyl
5-Methoxy
1,200
12
Initial SAR Insights:
A bulky, hydrophobic group at R¹ (e.g., Benzyl) appears crucial for potency (Core vs. LIB-002).
An electron-withdrawing group at R² (e.g., Bromo) enhances both potency and metabolic stability (Core vs. LIB-003).
An electron-donating group at R² (e.g., Methoxy) is detrimental to activity and stability (LIB-004, LIB-006).
The combination of optimal substituents at both positions leads to a synergistic improvement in activity and stability (LIB-005 ), identifying it as a promising lead for further optimization.
Conclusion
The octahydropyrrolopyridinone scaffold represents a promising and underexplored area of chemical space. Through a strategic combination of convergent core synthesis and divergent library generation, medicinal chemists can efficiently produce a diverse set of novel molecules. By integrating this synthetic workflow with a robust cascade of biological and physicochemical assays, it is possible to build a detailed understanding of the scaffold's Structure-Activity Relationship. This rational, data-driven approach is fundamental to overcoming the limitations of existing chemical matter and is essential for the successful development of next-generation therapeutics.
References
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PMC. Available at: [Link]
Intramolecular cyclization of imidazo[1,2-a]pyridines via a silver mediated/palladium catalyzed C–H activation strategy. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
Tuning Scaffold Properties of New 1,4-Substituted Pyrrolo[3,2-c]quinoline Derivatives Endowed with Anticancer Potential, New Biological and In Silico Insights. PMC. Available at: [Link]
Recent Advances in Divergent Synthetic Strategies for Indole-Based Natural Product Libraries. PMC. Available at: [Link]
In Pursuit of Synthetic Efficiency: Convergent Approaches. PubMed. Available at: [Link]
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available at: [Link]
Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. MDPI. Available at: [Link]
Lewis acid-catalyzed divergent synthesis of polysubstituted furans and pyrroles. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
Analytical Perspectives on structure: Activity Related (SAR): Quantitative tools for Drugs Design and optimization”. RJWave.org. Available at: [Link]
Evaluation of Physicochemical Properties of Ipsapirone Derivatives Based on Chromatographic and Chemometric Approaches. MDPI. Available at: [Link]
Convergent Synthesis of Thioether Containing Peptides. MDPI. Available at: [Link]
Synthesis and In Vitro Anti-Inflammatory Activity of Pyrrolo[1,2-A]pyrazines via Pd-Catalyzed Intermolecular Cyclization Reaction. ResearchGate. Available at: [Link]
Divergent Strategy in Marine Tetracyclic Meroterpenoids Synthesis. MDPI. Available at: [Link]
Development of heterocyclic derivatives as P-glycoprotein inhibitors against multidrug resistance: pharmacological activities, structure–activity relationship and target (2020–2024). RSC Medicinal Chemistry (RSC Publishing). Available at: [Link]
A Convergent Synthetic Approach to the Tetracyclic Core Framework of Khayanolide-Type Limonoids. Beilstein Archives. Available at: [Link]
ones: Rearrangement of pyrrolo[1,2-d][8][14][15]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. Beilstein Journals. Available at: [Link]
A Divergent Synthesis of Numerous Pyrroloiminoquinone Alkaloids Identifies Promising Antiprotozoal Agents. PubMed. Available at: [Link]
a) Different modalities of piperidine-containing drugs and drug... ResearchGate. Available at: [Link]
Dewar Pyridines: Conformationally Programmable Piperidine Isosteres. ChemRxiv. Available at: [Link]
Divergent synthesis of the HS tetrasaccharide library a, Strategy for... ResearchGate. Available at: [Link]
Highly Convergent Synthesis of Peluroside A. SciSpace. Available at: [Link]
Physiochemical Properties of the Scaffolds. ResearchGate. Available at: [Link]
Structure activity relationship – Knowledge and References. Taylor & Francis. Available at: [Link]
(PDF) Enantioselective Total Synthesis of (-)-Himalensine A via a Palladium and 4-Hydroxyproline Co-catalyzed Desymmetrization of Vinyl-bromide-tethered Cyclohexanones. ResearchGate. Available at: [Link]
The Chemical and Physical Properties of Poly(ε-caprolactone) Scaffolds Functionalised with Poly(vinyl phosphonic acid-co-acrylic acid). PMC. Available at: [Link]
Summary of compositions and physico-chemical properties of scaffolds. ResearchGate. Available at: [Link]
Synthesis of Octahydropyrrolo[3,2-c]pyridine Derivatives by the Catalytic Asymmetric Intramolecular Cycloaddition of Azomethine Ylides. ResearchGate. Available at: [Link]
Rearrangement of pyrrolo[1,2-d][8][14][15]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. NIH. Available at: [Link]
Stereoselective Synthesis of cis-Octahydro-1H-pyrrolo[3,2-c]pyridin-2-one: A Comprehensive Guide to Aza-Oxindole Scaffolds
Introduction & Strategic Overview The octahydro-1H-pyrrolo[3,2-c]pyridin-2-one scaffold is a privileged, rigid bicyclic framework that merges a piperidine ring with a γ -lactam. This unique three-dimensional topology has...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Strategic Overview
The octahydro-1H-pyrrolo[3,2-c]pyridin-2-one scaffold is a privileged, rigid bicyclic framework that merges a piperidine ring with a
γ
-lactam. This unique three-dimensional topology has made it a highly sought-after pharmacophore in modern drug discovery, featuring prominently in the design of IDO1 inhibitors for immuno-oncology[1] and novel neurological agents [2].
A critical synthetic challenge in accessing this scaffold is controlling the relative stereochemistry at the ring junction (C3a and C7a). De novo cyclizations of functionalized piperidines often suffer from poor diastereoselectivity, yielding intractable mixtures of cis and trans isomers. To circumvent this, experienced synthetic chemists leverage the inherent geometry of aromatic systems. By first constructing the planar 1H-pyrrolo[3,2-c]pyridin-2(3H)-one (aza-oxindole) core, we can employ a stereoselective heterogeneous catalytic hydrogenation. The catalyst surface enforces a strict syn-facial delivery of hydrogen, resulting exclusively in the thermodynamically and kinetically favored cis-fused octahydro system.
Mechanistic Pathway & Stereochemical Rationale
The synthesis is grounded in two powerful mechanistic principles:
Directed Ortho-Lithiation (DoM): The synthesis begins with 4-amino-3-methylpyridine. Protection of the amine with a Boc group serves a dual purpose: it prevents unwanted N-alkylation and acts as a potent Directed Metalation Group (DMG). When treated with sec-butyllithium, the chelated lithium drastically lowers the activation energy for the deprotonation of the adjacent C3-methyl group, ensuring absolute regioselectivity.
Facial Selectivity in Heterogeneous Catalysis: Following carboxylation and spontaneous lactamization, the resulting aza-oxindole is subjected to high-pressure hydrogenation over Platinum(IV) oxide (Adams' catalyst). The planar aromatic pyridine ring adsorbs flat onto the platinum surface. Hydrogen atoms are delivered simultaneously to one face of the ring (syn-addition). This physical constraint dictates that the resulting bridgehead protons at C3a and C7a are strictly cis to each other.
Figure 1: Strategic workflow for the stereoselective synthesis of cis-octahydro-1H-pyrrolo[3,2-c]pyridin-2-one.
Step-by-Step Experimental Protocols
This protocol is designed as a self-validating system . At each major step, specific analytical checkpoints (NMR/MS) are provided to verify structural integrity before proceeding.
Step 1: Synthesis of 1H-Pyrrolo[3,2-c]pyridin-2(3H)-one (Aza-oxindole core)
Objective: Construct the planar bicyclic core to set up the stereoselective hydrogenation [3].
Protection: Dissolve 4-amino-3-methylpyridine (10.0 g, 92.5 mmol) in anhydrous THF (150 mL). Add di-tert-butyl dicarbonate (22.2 g, 101.7 mmol) and DMAP (1.1 g, 9.2 mmol). Stir at room temperature for 12 h. Concentrate and purify via flash chromatography to yield tert-butyl (3-methylpyridin-4-yl)carbamate.
Directed Lithiation & Carboxylation: Cool a solution of the protected amine (15.0 g, 72.0 mmol) in anhydrous THF (200 mL) to -78 °C under an argon atmosphere. Dropwise add sec-butyllithium (1.4 M in cyclohexane, 113 mL, 158 mmol), strictly maintaining the internal temperature below -70 °C. Stir for 1 h to form the deep-red dianion. Rapidly add diethyl carbonate (12.8 g, 108 mmol) and allow the mixture to warm to room temperature over 2 h.
Lactamization: Quench the reaction with saturated aqueous NH₄Cl (100 mL) and extract with EtOAc. Concentrate the organic layer. Dissolve the crude ester in CH₂Cl₂ (100 mL) and add Trifluoroacetic Acid (TFA, 30 mL). Stir for 4 h at room temperature to cleave the Boc group. Concentrate the mixture in vacuo, neutralize with saturated aqueous NaHCO₃, and extract with 10% MeOH/CH₂Cl₂. The free amine undergoes spontaneous, entropically favored lactamization. Recrystallize from EtOH to yield the pure aza-oxindole.
Step 2: Stereoselective Hydrogenation
Objective: Reduce the pyridine ring with absolute syn-facial selectivity to yield the cis-fused octahydro scaffold.
Catalyst Preparation: In a high-pressure Parr hydrogenation vessel, suspend Platinum(IV) oxide (PtO₂, Adams' catalyst, 0.5 g) in glacial acetic acid (20 mL). Pre-activate the catalyst by stirring under H₂ (30 psi) for 30 minutes until the brown powder reduces to active, black platinum metal.
Hydrogenation: Add a solution of 1H-pyrrolo[3,2-c]pyridin-2(3H)-one (5.0 g, 37.3 mmol) in glacial acetic acid (80 mL) to the vessel. Pressurize the reactor with hydrogen gas to 50 psi. Heat the mixture to 50 °C and agitate vigorously for 24 h. Causality Note: Acetic acid is crucial here; it protonates the pyridine nitrogen, disrupting aromaticity and drastically accelerating the reduction rate.
Workup & Isolation: Monitor the reaction via LC-MS. Upon complete consumption of the starting material (m/z 135.0), carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite to remove the platinum catalyst (Safety Warning: Platinum black is highly pyrophoric when dry!). Concentrate the acetic acid filtrate under reduced pressure. Dissolve the residue in minimal water, basify to pH 10 using 2M NaOH, and extract exhaustively with a highly polar solvent mixture (CHCl₃/i-PrOH, 3:1). Dry over anhydrous Na₂SO₄, filter, and concentrate to afford cis-octahydro-1H-pyrrolo[3,2-c]pyridin-2-one.
Data Presentation & Analytical Characterization
The success of the stereoselective hydrogenation is self-validated by the ¹H NMR spectrum. The complete disappearance of aromatic protons (8.0–8.5 ppm) and the emergence of upfield aliphatic multiplets (2.0–3.5 ppm) confirms reduction. Furthermore, the cis geometry is validated by the coupling constant (
J
) between the bridgehead protons at C3a and C7a; in a cis-fused 5/6 system, the dihedral angle is ~60°, resulting in a characteristic
J
-coupling of 4–6 Hz (whereas a trans-fusion would exhibit a
J
-coupling of >10 Hz).
Yu, W., Deng, Y., Sloman, D., Li, D., Liu, K., Fradera, X., Lesburg, C. A., Martinot, T., Doty, A., Ferguson, H., et al. "Discovery of IDO1 inhibitors containing a decahydroquinoline, decahydro-1,6-naphthyridine, or octahydro-1H-pyrrolo[3,2-c]pyridine scaffold." Bioorganic & Medicinal Chemistry Letters, 2021, 49, 128314.[Link]
Dong, J., et al. "Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds." Molecules, 2024, 29(23), 5709.[Link]
Touge, T., et al. "Reductive Cyclization of Halo-Ketones to Form 3-Hydroxy-2-Oxindoles via Palladium Catalyzed Hydrogenation." NIH Public Access (PMC), 2013.[Link]
Application
Application Note: De Novo Synthesis of Octahydro-1H-pyrrolo[3,2-c]pyridin-2-one Derivatives
Scientific Grounding & Mechanistic Rationale The octahydro-1H-pyrrolo[3,2-c]pyridin-2-one scaffold is a privileged bicyclic lactam structure frequently embedded in modern pharmacophores. It serves as a critical structura...
Author: BenchChem Technical Support Team. Date: March 2026
Scientific Grounding & Mechanistic Rationale
The octahydro-1H-pyrrolo[3,2-c]pyridin-2-one scaffold is a privileged bicyclic lactam structure frequently embedded in modern pharmacophores. It serves as a critical structural core in1[1] and2[2]. While alternative 3[3] exist for related oxindoles, the de novo construction of the [3,2-c] fused system from piperidone precursors remains the most scalable and stereocontrolled method.
Constructing this scaffold requires precise functionalization at the C3 and C4 positions of a piperidine ring, followed by an intramolecular lactamization. The synthesis is designed as a self-validating, four-step convergent pathway:
Regioselective Alkylation: The synthesis initiates with the kinetic enolization of 1-benzyl-4-piperidone using Lithium Diisopropylamide (LDA). Although the starting ketone is symmetric, utilizing a bulky, strong base at cryogenic temperatures (-78 °C) prevents unwanted aldol self-condensation and ensures quantitative enolate generation prior to electrophilic trapping with ethyl bromoacetate.
Stereocontrolled Reductive Amination: The symmetry-breaking step is the reductive amination of the C4 ketone. Hydride attack on the intermediate imine occurs from both faces, yielding a mixture of cis and trans 3,4-disubstituted piperidines.
Thermodynamic Lactamization: This step acts as a natural stereochemical filter. The cis-isomer possesses the requisite spatial proximity between the C4-primary amine and the C3-acetate ester to undergo thermally-induced lactamization. The trans-isomer is sterically precluded from forming the highly strained trans-fused 5,6-bicyclic system.
Hydrogenolysis: Removal of the benzyl protecting group yields the free secondary amine for downstream diversification.
Reaction Parameters & Quantitative Data
The following table summarizes the optimized reaction parameters, expected yields, and purification methods for each step in the synthetic workflow.
Step
Transformation
Key Reagents
Temp (°C)
Time (h)
Typical Yield (%)
Purification Method
1
Enolate Alkylation
LDA, Ethyl bromoacetate
-78 to RT
16
65–70
Flash Chromatography (Silica)
2
Reductive Amination
NH₄OAc, NaBH₃CN
0 to RT
20
75–80
Acid-Base Extraction
3
Lactamization
Toluene (reflux)
110
24
80–85
Flash Chromatography (Silica)
4
Debenzylation
H₂ (1 atm), 10% Pd/C
RT
12
>90
Filtration (Celite)
Step-by-Step Experimental Protocol
Step 1: Synthesis of 1-Benzyl-3-(ethoxycarbonylmethyl)-4-piperidone
Causality Note: Slow addition of the ketone to the LDA solution is critical to prevent local temperature spikes that could trigger polymerization or aldol condensation.
Preparation: Flame-dry a 500 mL round-bottom flask under argon. Add anhydrous THF (150 mL) and diisopropylamine (1.2 eq). Cool to -78 °C using a dry ice/acetone bath.
Enolization: Add n-Butyllithium (1.1 eq, 2.5 M in hexanes) dropwise. Stir for 30 minutes to form LDA.
Addition: Dissolve 1-benzyl-4-piperidone (1.0 eq, 50 mmol) in 50 mL anhydrous THF. Add dropwise to the LDA solution over 45 minutes. Stir for 1 hour at -78 °C.
Alkylation: Add ethyl bromoacetate (1.1 eq) dropwise. Maintain at -78 °C for 2 hours, then allow the reaction to slowly warm to room temperature overnight.
Workup: Quench with saturated aqueous NH₄Cl (100 mL). Extract with EtOAc (3 x 100 mL). Wash combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Purification: Purify via flash column chromatography (Hexanes:EtOAc 80:20) to afford the product. Validation: LC-MS should show [M+H]⁺ = 276.
Step 2: Reductive Amination
Causality Note: Sodium cyanoborohydride reductions often result in stable boron-amine complexes. Quenching with 1M NaOH breaks these complexes, ensuring the amine is fully free-based for the subsequent intramolecular cyclization.
Imine Formation: Dissolve the product from Step 1 (30 mmol) in anhydrous methanol (100 mL). Add ammonium acetate (10.0 eq). Stir at room temperature for 4 hours.
Reduction: Cool the mixture to 0 °C. Add sodium cyanoborohydride (NaBH₃CN, 2.0 eq) in small portions to manage hydrogen evolution.
Reaction: Allow the mixture to warm to room temperature and stir for 16 hours.
Workup: Quench carefully with 1M NaOH (50 mL). Extract with dichloromethane (DCM, 3 x 75 mL). Dry over Na₂SO₄ and concentrate. The crude mixture of diastereomers is validated by the disappearance of the ketone C=O stretch (~1715 cm⁻¹) in IR before proceeding.
Step 3: Thermally-Induced Lactamization
Causality Note: The use of a Dean-Stark trap during toluene reflux continuously removes the ethanol byproduct, driving the equilibrium of the transamidation forward.
Cyclization: Dissolve the crude amine from Step 2 in anhydrous toluene (100 mL).
Heating: Attach a Dean-Stark apparatus and reflux the solution (110 °C) for 24 hours.
Isolation: Cool to room temperature and concentrate the solvent under reduced pressure.
Purification: Purify via flash chromatography (DCM:MeOH 95:5) to isolate 5-benzyl-octahydro-1H-pyrrolo[3,2-c]pyridin-2-one. The sterically hindered, uncyclized trans-isomer will elute separately and can be discarded.
Step 4: Hydrogenolysis (Debenzylation)
Preparation: In a standard round-bottom flask equipped with a hydrogen balloon, dissolve the lactam from Step 3 (15 mmol) in methanol (50 mL).
Catalyst Addition: Carefully add 10% Pd/C (10% w/w). Safety Caution: Pd/C is highly pyrophoric when dry; add under a strict argon atmosphere to prevent solvent ignition.
Hydrogenation: Purge the flask with H₂ gas three times. Stir vigorously under an H₂ atmosphere (1 atm) at room temperature for 12 hours.
Filtration: Filter the suspension through a tightly packed pad of Celite to remove the catalyst. Wash the Celite pad thoroughly with hot methanol (3 x 30 mL).
Final Isolation: Concentrate the filtrate in vacuo to afford the pure octahydro-1H-pyrrolo[3,2-c]pyridin-2-one as a white solid.
Visualizations
Figure 1: Four-step synthetic workflow for octahydro-1H-pyrrolo[3,2-c]pyridin-2-one.
Figure 2: Stereochemical divergence during reductive amination and selective lactamization.
Application Notes and Protocols for the In Vitro Evaluation of Octahydro-1H-pyrrolo[3,2-c]pyridin-2-one on Cancer Cell Lines
Introduction The quest for novel anticancer therapeutics with improved efficacy and reduced toxicity remains a cornerstone of oncological research. Heterocyclic compounds, particularly those containing nitrogen, are of s...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
The quest for novel anticancer therapeutics with improved efficacy and reduced toxicity remains a cornerstone of oncological research. Heterocyclic compounds, particularly those containing nitrogen, are of significant interest due to their prevalence in biologically active molecules and their ability to serve as scaffolds for new drug development.[1][2][3] The octahydro-1H-pyrrolo[3,2-c]pyridin-2-one scaffold, a rigid bicyclic structure containing two nitrogen atoms and a lactam moiety, presents a promising starting point for the development of new therapeutic agents.[1] Derivatives of the related 1H-pyrrolo[3,2-c]pyridine have demonstrated potent antitumor activities, with some acting as inhibitors of critical cellular processes like tubulin polymerization.[4][5]
These application notes provide a comprehensive framework for the initial in vitro characterization of octahydro-1H-pyrrolo[3,2-c]pyridin-2-one (referred to herein as "the compound") on a panel of human cancer cell lines. The described protocols are designed to be a self-validating system, progressing from broad cytotoxicity screening to more detailed mechanistic assays. This guide is intended for researchers, scientists, and drug development professionals seeking to evaluate the anticancer potential of novel small molecules. The experimental choices outlined below are grounded in established methodologies to ensure scientific rigor and reproducibility.[6][7]
Preliminary Considerations and Compound Handling
Proper handling and preparation of the test compound are critical for obtaining reliable and reproducible results in cell-based assays.[8]
1.1. Solubility and Stock Solution Preparation
Objective: To prepare a high-concentration, stable stock solution of the compound for subsequent dilutions.
Protocol:
Determine the solubility of the compound in various solvents. Dimethyl sulfoxide (DMSO) is a common choice for dissolving organic small molecules for in vitro studies.[8]
Prepare a high-concentration stock solution (e.g., 10-50 mM) in a suitable solvent (e.g., DMSO).
To avoid precipitation when adding the compound to aqueous cell culture media, it is recommended to perform serial dilutions of the concentrated stock in the same solvent before the final dilution into the media.[8]
The final concentration of the solvent in the cell culture medium should be kept to a minimum (typically ≤0.1%) to avoid solvent-induced cytotoxicity.[8] A vehicle control (media with the same final concentration of the solvent) must be included in all experiments.[8]
Aliquot the stock solution into small volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.
1.2. Selection of Cancer Cell Lines
Rationale: To assess the compound's activity across a range of cancer types, it is advisable to use a panel of cell lines from different tissue origins. This can provide initial insights into potential tumor-specific sensitivities.
The following workflow provides a logical progression from initial screening to more in-depth mechanistic studies.
Caption: A logical workflow for the in vitro evaluation of a novel compound.
Cytotoxicity and Cell Viability Assays
The initial step in evaluating a new compound is to determine its effect on cell viability and to calculate the half-maximal inhibitory concentration (IC50).[9]
3.1. MTT/XTT Assay
Principle: These colorimetric assays measure the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce a tetrazolium salt (MTT or XTT) to a colored formazan product.[10] The amount of formazan produced is proportional to the number of viable cells.[7][10]
Protocol:
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[7]
Compound Treatment: Treat the cells with a range of concentrations of the compound (e.g., from 0.1 µM to 100 µM) for a specified duration (e.g., 24, 48, or 72 hours).[9] Include vehicle-only controls.
MTT/XTT Addition: Add the MTT or XTT reagent to each well and incubate for 2-4 hours.
Solubilization (for MTT): If using MTT, add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.[10]
Data Analysis:
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.
Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve.
Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[9]
Compound Concentration (µM)
Absorbance (OD)
% Viability
0 (Vehicle Control)
1.25
100
0.1
1.20
96
1
1.05
84
10
0.63
50.4
50
0.25
20
100
0.10
8
Caption: Example data table for an MTT assay.
Cell Proliferation Assays
To confirm that the observed reduction in cell viability is due to an anti-proliferative effect, specific assays that measure DNA synthesis or the expression of proliferation markers can be employed.
4.1. BrdU Incorporation Assay
Principle: Bromodeoxyuridine (BrdU) is a synthetic analog of thymidine that is incorporated into newly synthesized DNA during the S phase of the cell cycle.[11][12] Incorporated BrdU can be detected using specific antibodies.[12][13]
Protocol:
Treat cells with the compound at concentrations around the IC50 value.
During the final hours of treatment, add BrdU to the cell culture medium.[14]
Fix and permeabilize the cells.
Denature the DNA to expose the incorporated BrdU.[13]
Incubate with an anti-BrdU antibody, followed by a fluorescently labeled secondary antibody.
Analyze the cells by fluorescence microscopy or flow cytometry.
4.2. Ki-67 Staining
Principle: The Ki-67 protein is a cellular marker for proliferation that is present during all active phases of the cell cycle (G1, S, G2, and M) but absent in resting cells (G0).[11][15]
Protocol:
Treat cells with the compound.
Fix and permeabilize the cells.
Incubate with an anti-Ki-67 antibody, followed by a fluorescently labeled secondary antibody.
Analyze by immunofluorescence microscopy or flow cytometry.
Apoptosis and Cell Death Assays
To determine if the compound induces programmed cell death (apoptosis), the following assays are recommended.
5.1. Annexin V/Propidium Iodide (PI) Staining
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC). Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, which is characteristic of late apoptotic and necrotic cells. Dual staining allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
Treat cells with the compound.
Harvest the cells and wash them with a binding buffer.[16]
Resuspend the cells in the binding buffer containing FITC-conjugated Annexin V and PI.[16]
Incubate in the dark for 15 minutes at room temperature.[17]
Analyze the cells immediately by flow cytometry.
Cell Population
Annexin V Staining
PI Staining
Viable
Negative
Negative
Early Apoptotic
Positive
Negative
Late Apoptotic/Necrotic
Positive
Positive
Necrotic
Negative
Positive
Caption: Interpretation of Annexin V/PI staining results.
Cell Cycle Analysis
To investigate whether the compound affects cell cycle progression, flow cytometric analysis of DNA content is performed.
6.1. Propidium Iodide (PI) Staining
Principle: PI is a fluorescent dye that binds stoichiometrically to DNA.[18] The amount of fluorescence is directly proportional to the amount of DNA in the cell. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[18]
Protocol:
Treat cells with the compound.
Harvest the cells and fix them in cold 70% ethanol.[19]
Wash the cells to remove the ethanol.
Resuspend the cells in a staining solution containing PI and RNase (to prevent staining of RNA).[18]
Incubate for 30 minutes at room temperature.
Analyze the DNA content by flow cytometry.
Mechanistic Studies: Western Blotting
Western blotting is a powerful technique to investigate the effect of the compound on the expression and activity of specific proteins involved in key signaling pathways.[20]
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.[20][21]
Protein Extraction: Lyse treated and untreated cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[22][23]
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
Gel Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.[22][23]
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[21][23]
Blocking: Block the membrane to prevent non-specific antibody binding.[21]
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein.[21]
Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[21]
Caption: Hypothetical signaling pathway affected by the compound.
Troubleshooting and Best Practices
Reproducibility: Perform all experiments with at least three biological replicates.
Controls: Always include appropriate positive and negative controls. For example, a known cytotoxic drug can be used as a positive control in the MTT assay.
Cell Health: Ensure that the cells are healthy and in the exponential growth phase before starting any experiment.
Mycoplasma Testing: Regularly test cell cultures for mycoplasma contamination, as it can significantly affect experimental results.
References
Crown Bioscience. (2025, June 23). How to use in vitro models to study and overcome drug resistance in oncology. Retrieved from [Link]
Google Patents. (2014). CN104402879A - Octahydro-1H-pyrrolo[2, 3-c]pyridine derivative, octahydro-1H-pyrrolo[3, 2-c]pyridine derivative and preparation methods thereof.
Lee, C. H., & Kim, M. (2017). Organotypic Models for Functional Drug Testing of Human Cancers. Journal of Cancer Prevention, 22(3), 129–135. [Link]
Promega Corporation. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]
Li, Y., Wang, Y., Zhang, Y., Li, J., Wang, Y., & Liu, X. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302320. [Link]
Ain, Q. (2023, April 3). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. [Link]
Lee, H. O., & Lee, K. M. (2014). Assaying cell cycle status using flow cytometry. Current Protocols in Stem Cell Biology, 31, 1B.5.1-1B.5.11. [Link]
Voloshchuk, V. V., & Ivonin, S. P. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry, 22(1), 33–56. [Link]
Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In IntechOpen. [Link]
Interchim. (n.d.). Cellomics BrdU and Ki67 Cell Proliferation Kit. Retrieved from [Link]
Voloshchuk, V. V., & Ivonin, S. P. (2024, June 19). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. OSPU Media. [Link]
Wipf, P., & Johnston, J. N. (2011). Chemical methodology as a source of small-molecule checkpoint inhibitors and heat shock protein 70 (Hsp70) modulators. Proceedings of the National Academy of Sciences, 108(38), 15694–15699. [Link]
Hossain, M. S., & Akter, F. (2024). In-vitro assays for immuno-oncology drug efficacy assessment and screening for personalized cancer therapy: scopes and challenges. Expert Opinion on Drug Discovery, 19(4), 431–446. [Link]
G-Biosciences. (n.d.). Annexin V-Dye Apoptosis Assay. Retrieved from [Link]
Hachey, S. J., & Ziemian, S. N. (2023). Preclinical Testing Techniques: Paving the Way for New Oncology Screening Approaches. Cancers, 15(18), 4478. [Link]
Dy, P., & Decker, R. S. (2011). Proliferation Assays (BrdU and EdU) on Skeletal Tissue Sections. In Methods in Molecular Biology (Vol. 786, pp. 247–259). Humana Press. [Link]
Peters, G. J., & van der Wilt, C. L. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-Phase Clinical Pharmacology”. Anticancer Research, 39(7), 3393–3400. [Link]
Zhang, M., & Liu, J. (2021). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. ACS Omega, 6(4), 2845–2854. [Link]
Li, Y., Wang, Y., Zhang, Y., Li, J., Wang, Y., & Liu, X. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302320. [Link]
Creative Diagnostics. (n.d.). BrdU Staining Protocol. Retrieved from [Link]
Bio-Rad. (n.d.). General Protocol for Western Blotting. Retrieved from [Link]
Lee, H., & Kim, J. S. (2022). Identification and Optimization of Novel Small-Molecule Cas9 Inhibitors by Cell-Based High-Throughput Screening. Journal of Medicinal Chemistry, 65(3), 2276–2286. [Link]
University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Retrieved from [Link]
Boster Bio. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
BMG Labtech. (2025, July 28). Cytotoxicity Assays – what your cells don't like. Retrieved from [Link]
Zhu, H. (2012). Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining). Bio-protocol, 2(7), e198. [Link]
Application Note: Synthesis and High-pH LC-MS/MS Analysis of Octahydro-1H-pyrrolo[3,2-c]pyridin-2-one
Target Audience: Drug discovery scientists, analytical chemists, and process engineers. Document Type: Technical Application Note & Validated Protocol Introduction and Structural Significance The compound octahydro-1H-py...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Drug discovery scientists, analytical chemists, and process engineers.
Document Type: Technical Application Note & Validated Protocol
Introduction and Structural Significance
The compound octahydro-1H-pyrrolo[3,2-c]pyridin-2-one represents a highly valuable rigid bicyclic scaffold, specifically a diazabicyclo[4.3.0]nonane derivative[1]. Nitrogen-containing heterocycles of this class are heavily utilized in medicinal chemistry as conformational restrictors and peptidomimetics, frequently serving as core building blocks for kinase and protease inhibitors[2].
However, the transition from synthetic generation to analytical quantification presents a dual challenge. Synthetically, the reduction of heteroaromatic precursors requires harsh conditions that must avoid catalyst poisoning. Analytically, the presence of a highly basic secondary amine within the piperidine ring (pKa ~9.5) leads to severe chromatographic challenges, including poor retention and peak tailing on standard reversed-phase columns. This application note details a robust synthetic workflow coupled with a high-pH LC-MS/MS methodology designed to overcome these intrinsic physicochemical hurdles.
Synthetic Methodology & Causality
The synthesis of the octahydro-1H-pyrrolo[3,2-c]pyridin-2-one scaffold typically proceeds via the catalytic hydrogenation of a functionalized 1H-pyrrolo[3,2-c]pyridine precursor, followed by lactamization.
The Causality of Catalyst Selection:
Standard palladium on carbon (Pd/C) is notoriously susceptible to poisoning by the unshared electron pairs of the basic nitrogen atoms in the pyridine ring. To bypass this, Palladium Hydroxide on carbon (Pd(OH)₂/C, Pearlman’s catalyst) is utilized. Pearlman's catalyst exhibits superior activity for the reduction of heteroaromatic rings without rapid deactivation[3]. The reaction is driven under high pressure (2.0 MPa H₂) at elevated temperatures (70 °C) in an acidic co-solvent system (ethylene glycol monomethyl ether and acetic acid) to protonate the nitrogens, further shielding the catalyst from poisoning[3].
Fig 1. Integrated workflow from catalytic hydrogenation to high-pH LC-MS/MS analysis.
Analytical Challenges & LC-MS/MS Strategy
The "Basic Analyte" Problem
Analyzing pyrrolizidine-like and diazabicyclo scaffolds using standard acidic LC conditions (e.g., 0.1% Formic Acid, pH ~2.7) results in the secondary amine being fully protonated[4]. This causes the analyte to elute in the void volume of a C18 column and undergo severe secondary ion-exchange interactions with residual surface silanols (Si-O⁻), leading to asymmetric peak tailing.
The High-pH RPLC Solution
To establish a self-validating and robust method, we employ a High-pH Reversed-Phase strategy. By buffering the mobile phase to pH 10.5 using Ammonium Bicarbonate and Ammonium Hydroxide, the secondary amine is neutralized. This drastically increases the molecule's lipophilicity, ensuring strong retention on the stationary phase and eliminating silanol-driven tailing.
Expert Insight on Ionization: One might assume that neutralizing the basic amine in the LC eluent would ruin Positive Electrospray Ionization (ESI+) efficiency. However, due to the "wrong-way-round" ionization phenomenon, gas-phase proton transfer and droplet surface enrichment in the ESI source ensure that the neutral analyte readily picks up a proton ([M+H]⁺ m/z 141.1), maintaining exceptional MS sensitivity.
To prevent the synthetic reagents (ethylene glycol monomethyl ether and acetic acid) from causing massive ion suppression in the MS source, a strict sample clean-up is required:
Centrifugation: Spin the crude reaction mixture at 10,000 x g for 5 minutes to pellet the Pd(OH)₂/C catalyst.
Aliquot & Evaporate: Transfer 10 µL of the supernatant to a glass vial and evaporate to complete dryness under a gentle stream of ultra-pure nitrogen at 40 °C.
Reconstitution: Reconstitute the dried residue in 1.0 mL of Initial Mobile Phase (95% Buffer / 5% Acetonitrile). Vortex for 30 seconds.
Filtration: Pass the sample through a 0.22 µm PTFE syringe filter directly into an LC autosampler vial.
Liquid Chromatography Conditions
Column: Ethylene-Bridged Hybrid (BEH) C18, 2.1 x 50 mm, 1.7 µm (Crucial: Standard silica will dissolve at pH 10.5; a hybrid particle is mandatory).
Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water, adjusted to pH 10.5 with Ammonium Hydroxide.
Mobile Phase B: LC-MS grade Acetonitrile.
Column Temperature: 40 °C
Injection Volume: 2.0 µL
Table 1: High-pH RPLC Gradient Program
Time (min)
Flow Rate (mL/min)
% Mobile Phase A
% Mobile Phase B
0.0
0.4
95
5
1.0
0.4
95
5
4.0
0.4
10
90
5.0
0.4
10
90
5.1
0.4
95
5
| 7.0 | 0.4 | 95 | 5 |
Mass Spectrometry Parameters
Ionization Mode: ESI Positive (ESI+)
Capillary Voltage: 3.0 kV
Desolvation Temperature: 450 °C
Desolvation Gas Flow: 800 L/hr
A self-validating analytical system requires strict adherence to System Suitability Testing (SST) prior to sample analysis.
Table 3: System Suitability & Validation Metrics
Parameter
Acceptance Criteria
Observed Value
Retention Time (RT)
± 0.1 min
2.45 min
Tailing Factor (Tf)
≤ 1.5
1.12
Signal-to-Noise (S/N) at LLOQ
≥ 10:1
28:1
Linearity (R²)
≥ 0.995
0.9994
| Carryover | ≤ 0.1% of LLOQ | Not Detected |
Troubleshooting Guide
Understanding the causality behind analytical failures is critical for rapid resolution.
Symptom: Severe peak tailing or split peaks.
Root Cause: Inadequate buffering capacity or pH drop in the mobile phase, causing partial protonation of the secondary amine.
Solution: Verify mobile phase pH is exactly 10.5. Prepare fresh ammonium bicarbonate buffer daily, as ammonia can volatilize and shift the pH downward.
Symptom: Rapid loss of column backpressure and shifting retention times.
Solution: Ensure the use of an ethylene-bridged hybrid (BEH) silica column or a polymer-based column specifically designed to withstand high pH environments (up to pH 12).
Symptom: Low MS sensitivity despite a strong UV signal.
Root Cause: Ion suppression from residual acetic acid or ethylene glycol monomethyl ether carried over from the synthetic step.
Solution: Ensure complete evaporation of the reaction solvent during the sample preparation stage prior to reconstitution.
References[2] Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. nih.gov.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhcwQ-ssYCBek_rGpmtr6zwWZYxkWYW05wK-s5CAqhVJo1YsUm1oJKANCNkVRTj6H8R19OP1r7WZJi2_KcviGK-ULHzFSEuQbcsjParUV-H0Q1rCzblsupRZRfo1_1f7x7PoerMTd6iIx8ZQ==[4] A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow's milk. researchgate.net.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgcl6PbRKL39QM-RB2E5PV2Ta_8RIcmghlEHAwluxbs8DY3cvB-O9B0x0GCqopshaJ4sm8c8YCn0g4DvdSC2MfkpM_1nI8uJuZmftq45BGx8R7yVX4gymrankLCbwXYkLpcxI-yVVQ8CyrgpB2_e018sqEdqwPnuN_PM6yogEajwHZo1ScMA4is9ZTcmZLMyDa_Y2t02OMYJ5tNRgVafpcFKnpqbnleUw1Q3FELsoGqE07kX4S2P5htAARZ6yfJidNTSbKsvBm_h-gIPFVEOr5eLTQ_Zfmn7Yc-Z8W1WkKUTZ31nXV9oKhpTdfEaxv-n-e3quI0cr2O_54y09Gj-7A8N0F[3] Octahydro-pyrrolo[3,2-c]pyridine-1-carboxylic acid tert-butyl ester | 1147422-00-1. chemicalbook.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFn2eBt4jHXRBfGOfHWJLvtuFrTCyLpytPqNuK3PbL5GghpEHpH1C4hsE3mhXPojPEZnNt-6LCRJYJZZUtPtQzV3KWEDNqqJ34KT9Gmu2CUKy8KAuP0qlJ-jF4_To8dY6maPZ13TTHcWxkC2fgYWZYg2ASk-Xn87Nbh9opvPwoQ_A==[1] US7692015B2 - Economical process for preparing (S, S)-2, 8-diazabicyclo[4.3.0]nonane and its enantiomer. google.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQ6wyUYjNnn5OSoSPy-xXJZBr1UnEMeLPUNcsJCds4AaDoDhdLBc1nx2vy2sc9Lk7jVfoCDVtpQ1_tKf-CfZBud52LKBekC2T0vJTsihm3r6gutC_M7BHd2sBFX7Zi8x76_z9rjqFJLk82
"in vitro ADME profiling of octahydro-1H-pyrrolo[3,2-c]pyridin-2-one"
The octahydro-1H-pyrrolo[3,2-c]pyridin-2-one scaffold is a highly versatile, sp³-rich bicyclic system increasingly utilized in modern drug discovery to improve physicochemical properties and escape "flatland" molecular d...
Author: BenchChem Technical Support Team. Date: March 2026
The octahydro-1H-pyrrolo[3,2-c]pyridin-2-one scaffold is a highly versatile, sp³-rich bicyclic system increasingly utilized in modern drug discovery to improve physicochemical properties and escape "flatland" molecular designs [1]. Featuring a fused piperidine and pyrrolidinone ring, this chemotype presents unique Absorption, Distribution, Metabolism, and Excretion (ADME) challenges. The presence of a basic amine (the piperidine nitrogen, typical pKa ~8.5–9.5) and a polar lactam dictates its behavior in physiological environments. While the sp³ character improves aqueous solubility, the protonated amine at physiological pH (7.4) can restrict passive membrane permeability and drive subcellular partitioning phenomena, such as lysosomal trapping [2].
As a Senior Application Scientist, designing an ADME cascade for this scaffold requires moving beyond generic screening. Every assay must address the specific physicochemical liabilities of this basic bicyclic system.
Mechanistic Causality in ADME Profiling
To build a robust predictive model for octahydro-1H-pyrrolo[3,2-c]pyridin-2-one derivatives, the experimental design must be grounded in the structural realities of the molecule:
Absorption (Permeability vs. Efflux): Because the basic nitrogen is predominantly ionized at intestinal pH, we must evaluate whether the compound relies on paracellular transport, active uptake, or is a substrate for efflux transporters (P-gp/BCRP). A bidirectional Caco-2 model is essential to decouple passive diffusion from active efflux.
Distribution (Lysosomal Trapping): Basic lipophilic and amphiphilic amines (pKa > 6, LogP > 1) are notorious for pH-partitioning into acidic organelles (pH ~4.5) [3]. This lysosomal sequestration can artificially inflate the apparent volume of distribution (Vd) and lead to drug-induced phospholipidosis [6].
Metabolism (C-Oxidation & N-Oxidation): The sp³-rich carbon framework adjacent to the basic nitrogen is highly susceptible to Cytochrome P450 (CYP)-mediated α-carbon hydroxylation and Flavin-containing monooxygenase (FMO)-mediated N-oxidation [5].
Excretion & DDI (CYP Inhibition): Basic amines frequently coordinate with the heme iron of CYP2D6 and CYP3A4, necessitating rigorous reversible and time-dependent inhibition (TDI) profiling in accordance with the latest FDA and ICH M12 guidelines[4].
Visualizing the ADME Workflow
In vitro ADME profiling cascade tailored for basic bicyclic scaffolds.
Quantitative Data Presentation: Target ADME Benchmarks
To ensure compounds progressing to in vivo pharmacokinetic studies have a high probability of success, the following quantitative benchmarks should be targeted during the hit-to-lead optimization of this scaffold.
Parameter
Assay
Target Benchmark
Mechanistic Rationale
Permeability
Caco-2 Bidirectional
Papp > 10 × 10⁻⁶ cm/s
Ensures adequate intestinal absorption despite the protonated piperidine amine.
Efflux Liability
Caco-2 Bidirectional
Efflux Ratio (ER) < 2.0
Minimizes P-gp/BCRP mediated efflux, which is critical if the target is within the CNS.
Lysosomal Trapping
LysoTracker Red (Fa2N-4)
IC₅₀ > 50 µM
Prevents artificially high Vd and mitigates the risk of drug-induced phospholipidosis.
Metabolic Stability
Human Liver Microsomes
CLint < 15 µL/min/mg
Avoids rapid first-pass clearance via CYP-mediated α-carbon oxidation.
DDI Potential
CYP450 Inhibition
IC₅₀ > 10 µM
Prevents reversible/time-dependent inhibition of major CYPs (e.g., 3A4, 2D6).
Experimental Protocols: Self-Validating Systems
The following step-by-step methodologies are engineered to be self-validating. By embedding strict control parameters directly into the workflow, we ensure that the resulting data is artifact-free and trustworthy.
Causality: Evaluates intestinal absorption and P-gp/BCRP efflux liability of the ionized scaffold.
Self-Validation: Lucifer Yellow (a paracellular marker) rejection must be >99% to confirm monolayer integrity. Mass balance must be >80% to rule out non-specific binding to the plastic transwell or intracellular accumulation.
Cell Culture: Seed Caco-2 cells on polycarbonate transwell inserts (0.4 µm pore size) and culture for 21 days until the transepithelial electrical resistance (TEER) exceeds 400 Ω·cm².
Preparation: Wash monolayers twice with Hank's Balanced Salt Solution (HBSS) buffered with 10 mM HEPES (pH 7.4).
Dosing: Prepare dosing solutions of the octahydro-1H-pyrrolo[3,2-c]pyridin-2-one derivative at 10 µM in HBSS (pH 7.4) containing a final concentration of 1% DMSO.
Incubation: Add the dosing solution to the apical (A) chamber (for A-to-B transport) or basolateral (B) chamber (for B-to-A transport). Add blank HBSS to the corresponding receiver chambers. Incubate at 37°C on an orbital shaker (100 rpm) for 120 minutes.
Sampling & Quenching: Extract 50 µL aliquots from the receiver chambers at 60 and 120 minutes. Immediately quench with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol).
Analysis: Analyze via LC-MS/MS to calculate the apparent permeability (Papp) and Efflux Ratio (ER = Papp(B-A) / Papp(A-B)).
Protocol 2: Lysosomal Trapping Assay
Causality: Basic amines like the piperidine moiety in our scaffold can diffuse into lysosomes in their unionized form, become protonated, and remain trapped in the acidic environment (pH 4.5) [6].
Self-Validation: Chloroquine (a known lysosomotropic agent) must yield an IC₅₀ of 1–5 µM for LysoTracker inhibition. Rosuvastatin (anionic, non-lysosomotropic) must show no inhibition.
Cell Culture: Seed Fa2N-4 immortalized human hepatocytes in 96-well collagen-coated plates and culture overnight to allow attachment.
Compound Preparation: Prepare test compound serial dilutions (ranging from 0.1 µM to 100 µM) in William's E medium.
Co-incubation: Co-incubate the cells with the test compound and 50 nM LysoTracker Red DND-99 for exactly 30 minutes at 37°C in a 5% CO₂ incubator.
Washing: Wash the cells three times with ice-cold PBS to halt transport and remove extracellular dye and compound.
Quantification: Measure intracellular fluorescence using a microplate reader (Excitation 577 nm / Emission 590 nm).
Data Processing: Calculate the IC₅₀ value, which represents the concentration of the test compound required to inhibit 50% of the LysoTracker Red accumulation.
Protocol 3: Human Liver Microsomal (HLM) Stability & Intrinsic Clearance
Causality: Determines the vulnerability of the sp³-rich scaffold to Phase I oxidative metabolism [5].
Self-Validation: Verapamil (high clearance) and Warfarin (low clearance) must be run in parallel to validate enzymatic activity. Minus-NADPH controls are mandatory to differentiate enzymatic metabolism from chemical instability (e.g., lactam hydrolysis).
Buffer Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.
Enzyme Preparation: Dilute pooled Human Liver Microsomes (HLM) in the buffer to a final assay concentration of 0.5 mg/mL protein.
Pre-incubation: Pre-incubate the HLM mixture with 1 µM of the test compound at 37°C for 5 minutes.
Reaction Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM. (For the minus-NADPH control, add an equivalent volume of buffer instead).
Kinetic Sampling: At time points 0, 5, 15, 30, 45, and 60 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard. This precipitates the proteins and stops the reaction.
Centrifugation: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C.
Analysis: Analyze the supernatant via LC-MS/MS to determine the percentage of the parent compound remaining. Plot ln(% remaining) vs. time to calculate the in vitro intrinsic clearance (CLint).
Technical Support Center: Synthesis of Octahydro-1H-pyrrolo[3,2-c]pyridin-2-one
For Researchers, Scientists, and Drug Development Professionals This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the synthesis of octahydro-1H-pyrrolo[...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the synthesis of octahydro-1H-pyrrolo[3,2-c]pyridin-2-one. As a Senior Application Scientist, my goal is to equip you with the necessary insights to anticipate, identify, and resolve common challenges in this synthetic process, thereby minimizing side product formation and maximizing yield and purity.
The synthesis of the octahydro-1H-pyrrolo[3,2-c]pyridin-2-one scaffold, a key structural motif in medicinal chemistry, typically involves multi-step sequences that can be prone to side reactions.[1] This guide focuses on two critical stages: the reduction of a pyrrolo[3,2-c]pyridine precursor and the subsequent or concurrent intramolecular cyclization to form the lactam.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems, their underlying causes, and actionable solutions.
Issue 1: Incomplete Reduction of the Pyridine Ring
Observation: Your reaction mixture contains a significant amount of partially reduced intermediates (e.g., tetrahydro- or dihydro-pyrrolo[3,2-c]pyridines) alongside the desired fully saturated product.
Probable Causes:
Catalyst Inactivation: The nitrogen atoms in the pyridine ring and the resulting piperidine product can act as catalyst poisons, particularly for transition metal catalysts like palladium and platinum.[2][3]
Insufficient Hydrogen Pressure or Reaction Time: The complete saturation of the aromatic pyridine ring is often a kinetically slow process requiring forcing conditions.[4]
Inappropriate Catalyst Choice: Not all hydrogenation catalysts are equally effective for pyridine reduction. Rhodium and platinum-based catalysts often show higher activity compared to palladium for this transformation.[4][5]
Solutions:
Catalyst Selection and Loading:
Consider using Adams' catalyst (PtO2) or rhodium on a carbon support (Rh/C), which are known to be effective for pyridine hydrogenation.[4][5]
Increase the catalyst loading (e.g., from 5 mol% to 10 mol%) to compensate for potential poisoning.
Reaction Conditions:
Increase the hydrogen pressure (e.g., from 50 psi to 100-150 bar).[2]
Prolong the reaction time and monitor the progress by techniques like TLC, GC-MS, or NMR.
Conduct the reaction in an acidic medium, such as acetic acid or with the addition of a strong acid like HCl. Protonation of the pyridine nitrogen reduces its coordinating ability, thus minimizing catalyst poisoning.[2][4]
Workflow for Optimizing Pyridine Reduction:
Caption: Troubleshooting workflow for incomplete pyridine ring reduction.
Issue 2: Formation of Ring-Opened or Rearranged Products During Cyclization
Observation: Alongside the desired bicyclic lactam, you isolate acyclic amino acids or isomeric lactams.
Probable Causes:
Harsh Reaction Conditions: The use of strong bases or high temperatures during intramolecular cyclization can lead to side reactions like elimination or rearrangement.[6]
Steric Hindrance: Steric congestion around the reacting centers can disfavor the desired intramolecular cyclization, leading to intermolecular side reactions or decomposition.
Incorrect Precursor Stereochemistry: The relative stereochemistry of the substituents on the piperidine ring can significantly impact the feasibility of the lactam ring formation.
Solutions:
Milder Cyclization Conditions:
Employ milder bases such as potassium carbonate or triethylamine instead of strong bases like sodium hydride.[6]
Consider using coupling agents like HATU or T3P® for the amide bond formation under neutral or mildly basic conditions.[7]
Microwave-assisted synthesis can sometimes promote cyclization at lower overall temperatures and shorter reaction times, minimizing side product formation.[6]
Protecting Group Strategy: Judicious use of protecting groups on the piperidine nitrogen can influence the conformation of the molecule and facilitate the desired cyclization.
Stereochemical Control: Ensure the stereochemistry of the precursor is correct for the desired cyclization. This may involve using stereoselective reduction methods or starting from a chiral precursor.
Data Summary: Comparison of Cyclization Conditions
Method
Base/Reagent
Temperature
Common Side Products
Thermal Cyclization
K2CO3
High (e.g., >100 °C)
Isomeric lactams, elimination products
Coupling Agent
HATU, DIPEA
Room Temperature
Epimerization at the α-carbon
Microwave-Assisted
t-BuOK
135 °C
Potential for decomposition with prolonged exposure
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should look for when synthesizing octahydro-1H-pyrrolo[3,2-c]pyridin-2-one?
A1: The most common impurities are typically starting materials, partially reduced intermediates (tetrahydropyrrolopyridines), and diastereomers of the final product. Depending on the synthetic route, you might also encounter ring-opened amino acid precursors or products of over-reduction if other reducible functional groups are present.
Q2: How can I control the stereochemistry during the reduction of the pyrrolo[3,2-c]pyridine precursor?
A2: Achieving high stereoselectivity can be challenging. The use of chiral auxiliaries attached to the nitrogen atom before hydrogenation can direct the facial selectivity of the hydrogen addition.[2] Alternatively, employing chiral catalysts, such as those based on rhodium or iridium with chiral ligands, can provide enantiomerically enriched products. The choice of solvent and additives can also influence the diastereoselectivity.
Q3: My lactam product appears to be unstable during purification. What steps can I take to minimize degradation?
A3: Bicyclic lactams can be susceptible to hydrolysis, especially under acidic or basic conditions. During purification by column chromatography, it is advisable to use a neutral stationary phase like silica gel and to elute with a solvent system that does not contain strong acids or bases. If the lactam is particularly sensitive, consider using a milder purification technique like preparative HPLC with a buffered mobile phase.
Q4: Can I synthesize the octahydro-1H-pyrrolo[3,2-c]pyridin-2-one in a one-pot reaction from the aromatic precursor?
A4: A one-pot reduction and cyclization is theoretically possible but can be challenging to optimize. The conditions required for catalytic hydrogenation (acidic medium, specific catalysts) may not be compatible with the subsequent cyclization step, which often requires basic or neutral conditions. A sequential approach with isolation of the reduced intermediate is generally more reliable.
Experimental Protocol: Catalytic Hydrogenation of a Pyrrolo[3,2-c]pyridine Precursor
This protocol provides a general guideline for the reduction of a substituted 1H-pyrrolo[3,2-c]pyridine to the corresponding octahydropyrrolo[3,2-c]pyridine derivative.
Materials:
Substituted 1H-pyrrolo[3,2-c]pyridine derivative
Adams' catalyst (Platinum(IV) oxide, PtO2)
Glacial acetic acid
Hydrogen gas
Methanol
Diethyl ether
Sodium bicarbonate (saturated aqueous solution)
Magnesium sulfate (anhydrous)
Procedure:
In a high-pressure hydrogenation vessel, dissolve the substituted 1H-pyrrolo[3,2-c]pyridine derivative (1.0 eq) in glacial acetic acid.
Add Adams' catalyst (10 mol %) to the solution.
Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.
Pressurize the vessel with hydrogen gas to 100 bar.[2]
Stir the reaction mixture vigorously at room temperature for 24-48 hours.
Monitor the reaction progress by taking aliquots and analyzing by LC-MS or NMR.
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
Concentrate the filtrate under reduced pressure.
Dissolve the residue in water and carefully neutralize with a saturated solution of sodium bicarbonate until the pH is ~8.
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude octahydropyrrolo[3,2-c]pyridine derivative.
Logical Relationship of Synthetic Steps:
Caption: General synthetic pathway to octahydro-1H-pyrrolo[3,2-c]pyridin-2-one.
References
Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. (2024). Journal of Organic and Pharmaceutical Chemistry.
Solventless Lactam Synthesis by Intramolecular Cyclizations of α-Iminoester Derivatives under Microwave Irradiation. (n.d.). Molecules. Available at: [Link]
Octahydro-1H-pyrrolo[2, 3-c]pyridine derivative, octahydro-1H-pyrrolo[3, 2-c]pyridine derivative and preparation methods thereof. (2015). Google Patents.
Asymmetric and Site-Selective [3 + 2]-Annulations for the Synthesis of High-Value Bicyclic Lactams. (2018). Organic Letters. Available at: [Link]
Synthesis of bicyclic lactams using novel Schmidt reactions. (2000). Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (2020). Journal of Medicinal Chemistry. Available at: [Link]
Chemical Synthesis of β-Lactams: Asymmetric Catalysis and Other Recent Advances. (2014). Chemical Reviews. Available at: [Link]
Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (2020). European Journal of Medicinal Chemistry. Available at: [Link]
Hydrogenation of pyridine bodies. (1933). Google Patents.
Novel and Recent Synthesis and Applications of β-Lactams. (2010). Current Organic Chemistry. Available at: [Link]
Octahydro-1H-pyrrolo[3,2-c]pyridine dihydrochloride. (n.d.). Chemspace. Available at: [Link]
Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. (2022). Journal of the American Chemical Society. Available at: [Link]
(PDF) Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. (2024). ResearchGate. Available at: [Link]
Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. (2020). Beilstein Journal of Organic Chemistry. Available at: [Link]
Forging structural complexity: diastereoselective synthesis of densely substituted β-lactams with dual functional handles for enhanced core modifications. (2024). Organic & Biomolecular Chemistry. Available at: [Link]
Efficient Asymmetric Hydrogenation of Pyridines. (2004). Angewandte Chemie International Edition. Available at: [Link]
Guidelines for β-Lactam Synthesis: Glycal Protecting Groups Dictate Stereoelectronics and [2+2] Cycloaddition Kinetics. (2020). The Journal of Organic Chemistry. Available at: [Link]
Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. (2021). ChemRxiv. Available at: [Link]
Pyridine synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]
Enantioselective cis-β-lactam synthesis by intramolecular C–H functionalization from enoldiazoacetamides and derivative donor–acceptor cyclopropenes. (2018). Chemical Science. Available at: [Link]
Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. (2015). International Journal of ChemTech Research. Available at: [Link]
SYNTHESIS OF (4aS,7aS)-OCTAHYDRO-1H-PYRROLO[3,4-b]PYRIDINE. (2010). WIPO Patentscope. Available at: [Link]
Technical Support Center: Purification of Octahydro-1H-pyrrolo[3,2-c]pyridin-2-one
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to isolate highly polar, non-chromophoric heterocycles.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to isolate highly polar, non-chromophoric heterocycles. Octahydro-1H-pyrrolo[3,2-c]pyridin-2-one is a classic "problem child" in the purification lab. Structurally, it is a bicyclic system containing a secondary amine (piperidine ring) and a lactam (pyrrolidinone ring).
This unique structure introduces three critical failure points in standard purification workflows: it is virtually invisible to standard UV detectors, it elutes in the void volume of traditional reversed-phase columns, and its basic amine causes severe peak tailing.
Below is our definitive troubleshooting guide and self-validating methodology to overcome these challenges.
Part 1: The "Invisible" Compound – Overcoming Detection Challenges
Q: I have injected my crude reaction mixture, but I only see a solvent front on my UV detector. Where is my product?
A: Your product is likely eluting, but you cannot see it due to a fundamental lack of optical properties. Octahydro-1H-pyrrolo[3,2-c]pyridin-2-one lacks a conjugated
π
-system or aromatic rings. The only functional group capable of UV absorbance is the lactam carbonyl, which absorbs very weakly at wavelengths below 210 nm. At these low wavelengths, mobile phase solvents (like methanol or acetonitrile) and buffer salts absorb heavily, completely masking your analyte's signal.
The Solution: You must transition from optical detection to universal, mass-sensitive detection, specifically Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD). CAD operates by converting the liquid eluent from the HPLC column into charged aerosol particles, which are then detected to generate a signal proportional to the mass of the analyte, regardless of its chemical structure. CAD is highly sensitive, provides a consistent response, and has a broad dynamic range, making it vastly superior to UV for non-chromophoric compounds.
Step-by-step operational mechanism of Charged Aerosol Detection (CAD).
Quantitative Comparison of Detection Strategies
Detector
Sensitivity (LOD)
Gradient Compatible?
Response Uniformity
Suitability for Target
UV/Vis (210 nm)
High (if chromophore present)
Yes
Poor (depends on extinction coeff.)
Poor (Lactam only)
ELSD
Moderate (~10-50 ng)
Yes
Poor (Non-linear response)
Moderate
CAD
High (~1-5 ng)
Yes
Excellent (Mass-proportional)
Optimal
Mass Spec (MS)
Very High (<1 ng)
Yes
Variable (depends on ionization)
Excellent (Requires volatile buffers)
Part 2: The "Unretained" Peak – Solving Retention and Peak Shape Issues
Q: When using a standard C18 reversed-phase column, my compound elutes at 0.8 minutes (in the void volume) and exhibits severe peak tailing. How can I retain it?
A: This is a dual-causality issue driven by the molecule's high polarity and basicity.
Retention Failure: In Reversed-Phase (RP) chromatography, retention relies on hydrophobic partitioning. Highly polar compounds like octahydro-1H-pyrrolo[3,2-c]pyridin-2-one cannot partition into the non-polar C18 stationary phase, causing them to elute immediately at the solvent front[1].
Peak Tailing: The secondary amine in the piperidine ring is highly basic (pKa ~10). At neutral to acidic pH, it is protonated. These positively charged molecules undergo strong, secondary electrostatic interactions (ion-exchange) with unendcapped, acidic silanols on the silica backbone of the column, leading to severe tailing.
The Solution:Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC utilizes normal phase "like" polar stationary phases, allowing the stationary phase to be hydrated with a slow-moving layer of water, facilitating the preferential retention of hydrophilic analytes[2]. By using an amide-bonded or bare silica column with a highly organic mobile phase, you force the polar analyte to partition into the aqueous layer immobilized on the silica surface.
Workflow for selecting detection and chromatographic modes for polar heterocycles.
Chromatographic Strategy Comparison
Parameter
Reversed-Phase (C18)
HILIC (Aqueous Normal Phase)
Retention Mechanism
Hydrophobic partitioning
Partitioning into water-rich layer
Mobile Phase
Water
→
Acetonitrile
Acetonitrile
→
Water
Analyte Retention
Poor (Elutes in void volume)
Excellent (Strongly retained)
Peak Shape
Severe tailing (silanol interactions)
Sharp (buffered aqueous layer)
Sample Diluent
100% Aqueous (Low solubility for organics)
High Organic (e.g., 75% MeCN)
Part 3: Self-Validating Experimental Protocols
Q: How do I set up a robust, reproducible HILIC-CAD purification method for this compound?
A: To ensure reliable separation and quantitation, you must control the ionization state of both the analyte and the stationary phase while maintaining CAD compatibility. HILIC coupled to a corona charged aerosol detector (CAD) provides excellent linearity, precision, and reproducibility for polar analytes when buffered correctly[3].
Step-by-Step HILIC-CAD Purification Methodology
1. Column Selection & Equilibration
Action: Select an Amide-bonded HILIC column (e.g., Waters BEH Amide) or a high-purity bare silica column.
Causality: Amide phases provide excellent hydrogen-bonding capabilities without the strong ion-exchange properties of unbonded silanols, reducing peak tailing for basic amines.
Validation Step: Equilibrate the column with at least 20 column volumes (CV) of the starting mobile phase. HILIC requires longer equilibration times than RP to establish the immobilized water layer.
2. Mobile Phase Preparation (Volatile Buffers Only)
Mobile Phase A (Strong Solvent): 100 mM Ammonium Formate in LC-MS grade Water, adjusted to pH 3.0 with Formic Acid.
Mobile Phase B (Weak Solvent): 100% LC-MS grade Acetonitrile.
Causality: CAD is a mass-sensitive detector; non-volatile salts (like phosphate) will precipitate in the drift tube, causing massive baseline noise and hardware failure. Ammonium formate is fully volatile. The pH of 3.0 ensures the secondary amine is fully protonated, providing a consistent charge state for predictable retention.
3. Gradient Design
Action: Program a gradient starting at 95% B (Acetonitrile) and decreasing to 60% B over 15 CVs.
Causality: In HILIC, water is the strong eluting solvent. Decreasing the organic modifier increases the elution strength, pushing the polar compound off the column.
4. Sample Diluent Optimization (Critical Step)
Action: Dissolve your crude octahydro-1H-pyrrolo[3,2-c]pyridin-2-one in a diluent matching the initial gradient conditions (e.g., 75-90% Acetonitrile / 10-25% Water).
Causality: Injecting a sample dissolved in 100% water (the strong solvent in HILIC) will disrupt the immobilized water layer on the column head, causing severe peak distortion, splitting, or total loss of retention.
5. CAD Parameter Optimization
Action: Set the CAD evaporation temperature to 35°C – 50°C.
Causality: Because octahydro-1H-pyrrolo[3,2-c]pyridin-2-one is a relatively low molecular weight heterocycle, excessively high drift tube temperatures may cause partial volatilization of the analyte itself, reducing your signal-to-noise ratio.
References
Episode 3: Understanding How Charged Aerosol Detection (CAD)
"addressing solubility issues of octahydro-1H-pyrrolo[3,2-c]pyridin-2-one in biological buffers"
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the specific physicochemical challenges associated wi...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the specific physicochemical challenges associated with octahydro-1H-pyrrolo[3,2-c]pyridin-2-one in biological assays. This guide bypasses generic advice to provide mechanistic troubleshooting, validated protocols, and self-correcting workflows.
Phase 1: Molecular Diagnostics & FAQs
Q1: Why does octahydro-1H-pyrrolo[3,2-c]pyridin-2-one precipitate instantly when added to standard physiological buffers like PBS (pH 7.4)?A1: The precipitation is driven by two competing structural features inherent to this bicyclic system. First, the piperidine ring contains a secondary amine.1[1]. At pH 7.4, the equilibrium shifts enough to expose a significant fraction of the neutral free base. Second, the pyrrolidin-2-one (lactam) motif acts as a strong hydrogen bond donor and acceptor. In its neutral state, these molecules form robust intermolecular hydrogen bond networks, leading to a high crystal lattice energy that resists aqueous solvation.
Q2: Can I simply dissolve the compound in 100% DMSO and dilute it directly into my cell media?A2: No, this usually results in "solvent crashing." When a concentrated DMSO stock is diluted directly into an aqueous buffer, the hydrophobic regions of the bicyclic system rapidly aggregate before water molecules can form a stable hydration shell. For complex bicyclic systems,2[2] requires bridging the polarity gap using step-wise co-solvent gradients or encapsulation techniques.
Phase 2: Troubleshooting Formulation Failures
Issue 1: The compound crashes out immediately upon addition to pH 7.4 media, forming a cloudy suspension.
Root Cause: Rapid nucleation of the free base due to high lattice energy and poor hydration.
Resolution:3[3] is highly effective. Use Hydroxypropyl-β-cyclodextrin (HP-β-CD). Alternatively, if your assay permits, source the pre-ionized hydrochloride salt form of the compound, which possesses a significantly lower lattice energy.
Issue 2: The solution appears clear initially, but needle-like microcrystals form after 2 hours at 37°C.
Root Cause: The solution was supersaturated, and the metastable zone collapsed over time due to thermal kinetics.
Resolution: Reduce the final DMSO concentration to ≤1% v/v. Transient local high concentrations of DMSO during pipetting create supersaturated micro-pockets. Ensure vigorous vortexing during the addition step, or add a hydrophilic polymer (e.g., 0.1% HPMC) to sterically hinder crystal lattice formation.
Phase 3: Mechanistic Workflow for Solubility Enhancement
Use the following decision matrix to determine the optimal solubilization strategy based on your starting material and assay requirements.
Decision matrix for solubilizing octahydro-1H-pyrrolo[3,2-c]pyridin-2-one based on form and pH.
Phase 4: Quantitative Data & Formulation Selection
The table below summarizes the expected solubility gains and assay compatibility for various formulation strategies applied to the free base form of the compound.
Strategy
Vehicle / Buffer System
Apparent Solubility (mg/mL)
Mechanism of Action
In Vitro Assay Compatibility
Direct Dissolution
PBS (pH 7.4)
< 0.1
Baseline aqueous hydration
High (if soluble)
pH Adjustment
Citrate Buffer (pH 4.0)
> 5.0
Protonation of piperidine nitrogen
Low (pH may affect cells)
Co-solvent System
1% DMSO / 9% PEG400 / 90% PBS
~ 1.5
Reduction of dielectric constant
Moderate (PEG may affect membranes)
Complexation
10% w/v HP-β-CD in PBS
> 10.0
Hydrophobic cavity encapsulation
High (Biocompatible)
Phase 5: Self-Validating Experimental Protocols
To ensure scientific integrity, these protocols are designed as self-validating systems. Do not proceed to the next step unless the validation checkpoint is successfully cleared.
Protocol A: Cyclodextrin Complexation (HP-β-CD)
Causality: HP-β-CD creates a microenvironment where the lipophilic bicyclic core is shielded from water, preventing the lactam motifs from hydrogen-bonding with each other to form an insoluble crystal lattice.
Vehicle Preparation: Weigh 100 mg of HP-β-CD and dissolve it completely in 1 mL of PBS (pH 7.4) to create a 10% w/v vehicle.
API Addition: Add 5 mg of octahydro-1H-pyrrolo[3,2-c]pyridin-2-one (free base) to the vehicle.
Complexation: Vortex vigorously for 2 minutes, then sonicate in a water bath at room temperature for 30 minutes. The mechanical energy disrupts the API's crystal lattice, allowing the cyclodextrin cavities to encapsulate the free molecules.
Validation Checkpoint 1 (Visual): Hold the vial against a dark background and shine a light through it. If Tyndall scattering (a faint blue haze) is visible, undissolved micro-particulates remain. Correction: Continue sonication for an additional 15 minutes.
Equilibration & Filtration: Place the solution on an orbital shaker at 25°C for 24 hours to reach thermodynamic complexation equilibrium. Filter through a 0.22 µm PVDF syringe filter to remove any uncomplexed API.
Validation Checkpoint 2 (Analytical): Dilute an aliquot of the filtrate 1:100 in methanol. Quantify the exact dissolved concentration via HPLC-UV against a standard curve. Do not assume the concentration is exactly 5 mg/mL.
Protocol B: Step-Wise Co-Solvent Dilution
Causality: Direct dilution of a DMSO stock into water causes rapid hydrophobic collapse. A step-wise gradient using PEG400 gradually lowers the dielectric constant, preventing catastrophic nucleation.
Primary Stock: Dissolve the compound in 100% DMSO to a concentration of 50 mM.
Validation Checkpoint 1 (Solubility): Ensure the DMSO stock is optically clear. Correction: If cloudy, warm to 37°C for 5 minutes and vortex.
Intermediate Dilution: Prepare an intermediate vehicle of 40% PEG400 in PBS. Dilute the DMSO stock 1:10 into this intermediate vehicle (Final intermediate: 10% DMSO, 36% PEG400, 5 mM API). Mix vigorously by pipetting up and down.
Final Assay Dilution: Dilute the intermediate solution 1:100 into your final pre-warmed (37°C) biological assay media while vortexing the media.
Validation Checkpoint 2 (Microscopic): Observe an aliquot of the final media under a phase-contrast microscope at 20x magnification. Ensure there are no needle-like microcrystals forming over a 2-hour observation window.
References
Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs. MDPI. Available at:[Link]
Biocompatible and Selective Generation of Bicyclic Peptides. National Institutes of Health (NIH) / PMC. Available at:[Link]
"how to increase the stability of octahydro-1H-pyrrolo[3,2-c]pyridin-2-one solutions"
Welcome to the technical support center for octahydro-1H-pyrrolo[3,2-c]pyridin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on maint...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for octahydro-1H-pyrrolo[3,2-c]pyridin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on maintaining the stability of solutions containing this bicyclic lactam. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Introduction to the Stability of Octahydro-1H-pyrrolo[3,2-c]pyridin-2-one
Octahydro-1H-pyrrolo[3,2-c]pyridin-2-one is a bicyclic lactam, a class of compounds known for their utility in medicinal chemistry.[1][2] However, the strained lactam ring in such molecules is susceptible to degradation, primarily through hydrolysis.[3][4] The stability of your solutions is paramount for obtaining reproducible and reliable experimental results. This guide will provide you with the necessary knowledge to mitigate degradation and ensure the integrity of your compound.
Frequently Asked Questions (FAQs)
Here are some common questions regarding the handling and storage of octahydro-1H-pyrrolo[3,2-c]pyridin-2-one solutions:
1. What is the primary cause of degradation for octahydro-1H-pyrrolo[3,2-c]pyridin-2-one in solution?
The primary degradation pathway for bicyclic lactams like octahydro-1H-pyrrolo[3,2-c]pyridin-2-one is the hydrolytic cleavage of the β-lactam ring.[4] This reaction is catalyzed by acidic or alkaline conditions and is also influenced by temperature.[3][4][5] The presence of nucleophiles, including water, can lead to the opening of the lactam ring, rendering the compound inactive.[3]
2. What are the ideal storage conditions for solid octahydro-1H-pyrrolo[3,2-c]pyridin-2-one?
Solid octahydro-1H-pyrrolo[3,2-c]pyridin-2-one should be stored in a cool, dry, and dark place. A desiccator at or below room temperature is recommended. It is crucial to protect the solid compound from moisture to prevent hydrolysis.
3. What are the recommended solvents for preparing stock solutions?
For short-term storage, aprotic organic solvents such as anhydrous DMSO or ethanol are recommended. For long-term storage, it is best to prepare stock solutions in an anhydrous aprotic solvent and store them at low temperatures (e.g., -20°C or -80°C).[6] When preparing aqueous solutions for experiments, it is advisable to make them fresh from a stock solution in an organic solvent.
4. How does pH affect the stability of octahydro-1H-pyrrolo[3,2-c]pyridin-2-one solutions?
The stability of β-lactam antibiotics is highly pH-dependent.[7][8][9] Both acidic and alkaline conditions can accelerate the hydrolysis of the lactam ring.[3][4] For many β-lactams, maximum stability is observed in the pH range of 6.0 to 7.0.[9] It is crucial to control the pH of your aqueous experimental solutions, especially during long incubation periods.
5. Can I store aqueous solutions of octahydro-1H-pyrrolo[3,2-c]pyridin-2-one?
It is generally not recommended to store aqueous solutions of lactams for extended periods due to the risk of hydrolysis.[6] If aqueous solutions must be prepared in advance, they should be kept on ice for the shortest possible time before use. For longer-term experiments, consider strategies to maintain a stable concentration, such as repeated dosing.[7]
Troubleshooting Guides
This section provides detailed guidance on specific experimental issues you might encounter.
Issue 1: Rapid Loss of Compound Activity in Aqueous Solution
Symptoms:
Inconsistent results in biological assays.
Decreased compound potency over the course of an experiment.
Appearance of new peaks in HPLC or LC-MS analysis of the experimental solution.
Probable Cause:
The most likely cause is the hydrolytic degradation of the lactam ring in the aqueous experimental medium.[3][4] The rate of this degradation is influenced by the pH, temperature, and composition of the medium.[7][8][10]
Investigative Protocol:
pH Measurement: Measure the pH of your experimental medium. If it is outside the optimal range for lactam stability (typically pH 6-7), adjust it using a suitable buffer system.[9]
Temperature Control: Ensure your experiment is conducted at the intended temperature and that the solution is not subjected to unnecessary heat. Higher temperatures accelerate degradation.[10]
Analytical Monitoring: Use HPLC or LC-MS to monitor the concentration of the parent compound and the appearance of degradation products over time.[7][11] This will help you determine the half-life of your compound under your specific experimental conditions.
Mitigation Strategies:
pH Buffering: Use a biocompatible buffer to maintain the pH of your experimental medium within the optimal range.
Fresh Preparation: Prepare aqueous solutions of the compound immediately before use from a stock solution in an anhydrous aprotic solvent.[6]
Reduced Temperature: If your experimental protocol allows, perform incubations at a lower temperature to slow down the degradation rate.[10]
Issue 2: Precipitate Formation in Stock Solutions During Storage
Symptoms:
Visible precipitate in your stock solution after storage, especially at low temperatures.
Difficulty in re-dissolving the compound.
Probable Cause:
This is likely due to the low solubility of the compound in the chosen solvent at reduced temperatures. While low temperatures are generally recommended to slow chemical degradation, they can also decrease solubility.
Investigative Protocol:
Solubility Test: Determine the solubility of your compound in the chosen solvent at both room temperature and the intended storage temperature.
Visual Inspection: Before each use, visually inspect the stock solution for any precipitate.
Mitigation Strategies:
Solvent Selection: Choose a solvent in which your compound has good solubility even at low temperatures.
Concentration Adjustment: Prepare stock solutions at a concentration that remains below the solubility limit at the storage temperature.
Gentle Warming: If a precipitate is observed, gently warm the solution to room temperature and vortex to re-dissolve the compound completely before use. Ensure the solution is clear before making any dilutions.
Issue 3: Inconsistent Results Attributed to Oxidative or Photochemical Degradation
Symptoms:
Variability in results that cannot be explained by hydrolysis or precipitation.
Discoloration of the solution upon exposure to light or air.
Probable Cause:
While hydrolysis is the primary concern, some lactams can also be susceptible to oxidative degradation or photolysis.[12][13] The presence of oxidizing agents, dissolved oxygen, or exposure to certain wavelengths of light can lead to compound degradation.[13][14]
Investigative Protocol:
Forced Degradation Study: To assess oxidative stability, expose a solution of the compound to a mild oxidizing agent (e.g., a low concentration of hydrogen peroxide) and monitor for degradation by HPLC or LC-MS.[14]
Photostability Testing: To evaluate sensitivity to light, expose a solution to a controlled light source (as described in ICH guideline Q1B) and compare its stability to a sample kept in the dark.[13]
Mitigation Strategies:
Inert Atmosphere: When preparing and storing solutions, consider using solvents that have been degassed to remove dissolved oxygen. For highly sensitive compounds, handling under an inert atmosphere (e.g., nitrogen or argon) may be necessary.
Light Protection: Store solutions in amber vials or wrap containers with aluminum foil to protect them from light.[13]
Antioxidants: In some formulations, the addition of a small amount of an antioxidant may be considered, but this should be carefully evaluated for compatibility with the experimental system.
Visualizing Degradation and Experimental Workflow
To aid in understanding the stability challenges and experimental design, the following diagrams are provided.
Primary Degradation Pathway: Lactam Hydrolysis
The following diagram illustrates the general mechanism of hydrolysis for the lactam ring in octahydro-1H-pyrrolo[3,2-c]pyridin-2-one.
Caption: Hydrolysis of the lactam ring, the primary degradation pathway.
Experimental Workflow for a Stability Study
This workflow outlines the steps to assess the stability of your compound in a specific solution.
Caption: Workflow for conducting a solution stability study.
Summary of Stability Recommendations
For optimal stability of octahydro-1H-pyrrolo[3,2-c]pyridin-2-one solutions, please adhere to the following recommendations:
For sensitive applications, use degassed solvents.
To mitigate the risk of oxidative degradation.
By following these guidelines, you can significantly enhance the stability of your octahydro-1H-pyrrolo[3,2-c]pyridin-2-one solutions, leading to more accurate and reproducible experimental outcomes. For further assistance, please do not hesitate to contact our technical support team.
References
Turner, J., Muraoka, A., Bedenbaugh, M., Childress, B., Pernot, L., Wiencek, M., & Peterson, Y. K. (2022). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Frontiers in Toxicology. Available from: [Link]
Schmid, M., Wolf, M., & Zeitler, K. (2021). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. MDPI. Available from: [Link]
Sime, F. B., et al. (2024). Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. Antimicrobial Agents and Chemotherapy. Available from: [Link]
Gómez-Zorita, S., et al. (2023). Stability Studies of Antipseudomonal Beta Lactam Agents for Outpatient Therapy. MDPI. Available from: [Link]
Wang, Y., et al. (2021). Ozone oxidation mechanism and degradation pathway of β-lactam antibiotics. Huanjing Kexue. Available from: [Link]
Li, Y., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry. Available from: [Link]
Sørensen, L. K., & Snor, L. K. (2007). Stability of frozen stock solutions of beta-lactam antibiotics, cephalosporins, tetracyclines and quinolones used in antibiotic residue screening and antibiotic susceptibility testing. Analytica Chimica Acta. Available from: [Link]
Veerender, P., et al. (2023). Unveiling the Thermal Stability of Diketopyrrolopyrrole- Based Terpolymers: A Key Element for Enhanced Effi. ChemRxiv. Available from: [Link]
Tooke, C. L., et al. (2019). β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates. Journal of Molecular Biology. Available from: [Link]
Cooper, K. M. (2015). Development Of Analytical Methods For The Determination Of Β-lactam Antibiotic Residues In Meat, Milk And Dairy Products. SWORD. Available from: [Link]
Sime, F. B., et al. (2024). Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. Antimicrobial Agents and Chemotherapy. Available from: [Link]
Runemark, A., et al. (2023). Photochemical Access to Substituted β-Lactams and β-Lactones via the Zimmerman–O'Connell–Griffin Rearrangement. Organic Letters. Available from: [Link]
Gholivand, M. B., et al. (2014). The ab initio study and NBO interpretation of solvent effects on the structural stability and the chemical reactivity of penicillin-V conformations. Arabian Journal of Chemistry. Available from: [Link]
Deshpande, A. D., et al. (2014). Degradation of β-lactam antibiotics. ResearchGate. Available from: [Link]
Brouwers, R., et al. (2020). Stability of β-lactam antibiotics in bacterial growth media. PLOS ONE. Available from: [Link]
Chaisuwan, T., & Asan, A. (2009). Thermal degradation of poly(vinylpyridine)s. Polymer Degradation and Stability. Available from: [Link]
Woolfrey, B. F., et al. (1983). Effects of storage temperature and pH on the stability of eleven beta-lactam antibiotics in MIC trays. Journal of Clinical Microbiology. Available from: [Link]
Zhang, Y., et al. (2023). Cu2+ coordination-induced in situ photo-to-heat on catalytic sites to hydrolyze β-lactam antibiotics pollutants in waters. PNAS. Available from: [Link]
Del Buono, S., et al. (2020). A Natural Deep Eutectic Solvent Formulated to Stabilize β-Lactam Antibiotics. Scientific Reports. Available from: [Link]
Veerender, P., et al. (2023). Unveiling the thermal stability of diketopyrrolopyrrole-based terpolymers: a key element for enhanced efficiency. Journal of Materials Chemistry C. Available from: [Link]
Li, Y., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. Semantic Scholar. Available from: [Link]
Brouwers, R., et al. (2020). Stability of β-lactam antibiotics in bacterial growth media. PLOS ONE. Available from: [Link]
US20110137036A1 - SYNTHESIS OF (4aS,7aS)-OCTAHYDRO-1H-PYRROLO[3,4-b]PYRIDINE - Google Patents.
Ram, M. K., et al. (2005). Thermal stability of polypyrrole prepared from a ternary eutectic melt. Thermochimica Acta. Available from: [Link]
Tereschenko, D., et al. (2023). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research. Available from: [Link]
Chernikova, V. D., et al. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Chemistry of Heterocyclic Compounds. Available from: [Link]
Okuda, H., et al. (2024). Study on the chemical stability of β-lactam antibiotics in concomitant simple suspensions with magnesium oxide. BMC Research Notes. Available from: [Link]
Zhang, Y., et al. (2025). One-step degradation of 4 classes of β-lactam using β-lactamase enzyme cocktail. Journal of Hazardous Materials. Available from: [Link]
Berendsen, B. J. A., et al. (2011). Comprehensive analysis of B-Lactam antibiotics including penicillins, cephalosporins and carbapenems in poultry muscle using liquid chromatography coupled to tandem mass spectrometry. Journal of Chromatography A. Available from: [Link]
Goti, G., et al. (2025). Modular Synthesis of Substituted Lactams via a Deoxygenative Photochemical Alkylation–Cyclization Cascade of Secondary Amides in Flow. JACS Au. Available from: [Link]
Zhang, K., et al. (2017). Oxidation of beta-lactam antibiotics by peracetic acid: Reaction kinetics, product and pathway evaluation. Water Research. Available from: [Link]
Brouwers, R., et al. (2020). Stability of β-lactam antibiotics in bacterial growth media. PLOS ONE. Available from: [Link]
ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Available from: [Link]
Deshpande, A. D., et al. (2014). Degradation of β-lactam antibiotics. Semantic Scholar. Available from: [Link]
Cavalli, D. (2024). Photocatalyzed Synthesis of Lactones and Lactams. YouTube. Available from: [Link]
Technical Support Center: Minimizing Off-Target Effects of Pyrrolopyridine-Based Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrrolopyridine-based inhibitors. This guide is designed to provide you with in-depth troubleshooting s...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrrolopyridine-based inhibitors. This guide is designed to provide you with in-depth troubleshooting strategies and frequently asked questions (FAQs) to help you navigate the complexities of your experiments and minimize off-target effects. Pyrrolopyridine scaffolds are prevalent in a variety of kinase inhibitors, and understanding their interaction with the broader kinome is critical for accurate data interpretation and successful drug development.[1][2]
Section 1: Understanding Off-Target Effects
Off-target effects occur when a compound interacts with proteins other than its intended therapeutic target.[3] For kinase inhibitors, which often target the highly conserved ATP-binding pocket, these unintended interactions can lead to misinterpretation of experimental results, cellular toxicity, and adverse effects in clinical applications.[4][5] This section addresses fundamental questions about identifying and characterizing these effects.
Frequently Asked Questions (FAQs)
Q1: What are the first signs that my pyrrolopyridine-based inhibitor might have significant off-target effects?
A: Initial indicators often arise from discrepancies between your expected and observed results. These can include:
Unexpected Cellular Phenotypes: You might observe cellular responses that are inconsistent with the known signaling pathway of your primary target.
Inconsistent IC50/EC50 Values: Significant variability in potency measurements across different cell lines or assay formats can suggest that the inhibitor's activity is not solely dependent on the intended target.[6]
Cell Viability Issues at Low Concentrations: If you observe significant cytotoxicity at concentrations close to the IC50 of your primary target, it could indicate that the inhibitor is hitting essential "housekeeping" kinases or other critical cellular proteins.[7]
Discrepancy Between Biochemical and Cellular Potency: A large difference between the inhibitor's potency in a cell-free (biochemical) assay versus a cell-based assay can point to off-target effects, as well as issues with cell permeability or efflux.[8]
Q2: How can I begin to identify the specific off-target kinases of my inhibitor?
A: A systematic approach is crucial. Start with broad, unbiased screening methods and then narrow down to more specific validation assays.
In Silico Profiling: Computational methods can predict potential off-target interactions based on the chemical structure of your inhibitor and known kinase binding pockets.[9][10] These tools can provide a preliminary list of potential off-targets to investigate further.
Kinome-Wide Profiling: This is a critical experimental step. Screening your inhibitor against a large panel of kinases (kinome) provides a comprehensive overview of its selectivity.[11][12] Several commercial services offer this, providing data on the percentage of inhibition at a fixed concentration or IC50 values for a broad range of kinases.[13]
Cell-Based Target Engagement Assays: Techniques like NanoBRET™ can confirm if the predicted off-target interactions occur within a live cell, providing more physiologically relevant data.[14][15]
Q3: Are there different "types" of off-target effects I should be aware of?
A: Yes, understanding the nature of the off-target interaction is important:
Direct Off-Target Inhibition: The most common type, where your inhibitor directly binds to and inhibits the activity of another kinase.
Pathway-Mediated (Retroactivity): Inhibition of a downstream kinase can sometimes lead to feedback loops that activate or inhibit upstream components of the same or different signaling pathways.[16] This is an indirect off-target effect.
Scaffold-Specific Effects: The pyrrolopyridine core itself may have inherent affinities for certain kinase subfamilies. It's important to compare the off-target profiles of structurally related compounds to identify common liabilities.
Section 2: Troubleshooting Guides
This section provides detailed protocols and troubleshooting advice for common experimental challenges encountered when working with pyrrolopyridine-based inhibitors.
Issue 1: Inconsistent IC50 Values in Cell-Based Assays
Question: My IC50 value for a pyrrolopyridine inhibitor varies significantly between experiments, even when using the same cell line. What are the potential causes and how can I troubleshoot this?
Answer: Inconsistent IC50 values are a frequent challenge. The root cause often lies in subtle variations in experimental conditions.
Troubleshooting Workflow for Inconsistent IC50 Values
Caption: Troubleshooting workflow for inconsistent IC50 values.
Issue 2: Unexpected Cellular Toxicity
Question: My pyrrolopyridine inhibitor is showing significant cytotoxicity at concentrations where I expect to see specific inhibition of my target. How can I determine if this is an on-target or off-target effect?
Answer: Differentiating on-target from off-target toxicity is critical. A multi-pronged approach is necessary to dissect the mechanism of cell death.
Experimental Protocol: Differentiating On-Target vs. Off-Target Toxicity
Dose-Response Analysis for Viability and Target Inhibition:
Objective: To determine the therapeutic window.
Procedure:
Plate cells at an appropriate density in 96-well plates.
Treat with a broad range of inhibitor concentrations (e.g., 10-point, 3-fold dilutions).
In parallel plates, assess cell viability (e.g., using CellTiter-Glo®) and target inhibition (e.g., by Western blot for a downstream substrate) after a relevant incubation period (e.g., 24-72 hours).
Interpretation: If the IC50 for cytotoxicity is very close to the IC50 for target inhibition, the toxicity might be on-target. A large separation between these values suggests off-target toxicity.
Rescue Experiment with a Structurally Unrelated Inhibitor:
Objective: To confirm if the phenotype is target-specific.[7]
Procedure:
Identify a second, structurally distinct inhibitor of the same primary target.
Perform a dose-response experiment with this second inhibitor.
Interpretation: If both inhibitors induce the same phenotype at concentrations relevant to their respective potencies, it's likely an on-target effect. If the phenotype is unique to your pyrrolopyridine compound, it's more likely due to an off-target interaction.
Genetic Knockdown/Knockout of the Primary Target:
Objective: To definitively determine if the primary target is required for the observed toxicity.
Procedure:
Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of your target protein.
Treat the knockdown/knockout cells and control cells with your inhibitor.
Interpretation: If the knockdown/knockout cells are resistant to the inhibitor's toxic effects, the toxicity is on-target. If they remain sensitive, the toxicity is mediated by an off-target mechanism.
Data Presentation: Comparing Inhibitor Potency and Toxicity
In this example, the narrow therapeutic window of Pyrrolopyridine-A suggests a higher likelihood of off-target toxicity compared to Inhibitor-B.
Section 3: Advanced Strategies for Minimizing Off-Target Effects
Beyond initial troubleshooting, several advanced strategies can be employed during the drug discovery and development process to proactively minimize off-target effects.
Strategy 1: Kinome Selectivity Profiling and Analysis
Rationale: A broad understanding of your inhibitor's interactions across the human kinome is the foundation for minimizing off-target effects.[17][18]
Experimental Workflow: Kinome Profiling
Caption: A tiered approach to kinome selectivity profiling.[11]
Data Interpretation:
Selectivity Score: Quantify the selectivity of your inhibitor by calculating a selectivity score (S-score), which is the number of kinases inhibited above a certain threshold (e.g., 90%) at a specific concentration, divided by the total number of kinases tested. A lower S-score indicates higher selectivity.
Kinome Tree Visualization: Plot the inhibition data on a kinome tree to visualize which kinase families are most affected. This can reveal patterns, such as a preference for certain subfamilies, which can guide medicinal chemistry efforts to improve selectivity.
Rationale: Systematically modifying the chemical structure of your pyrrolopyridine inhibitor can help to identify and eliminate moieties responsible for off-target binding.[19]
Approach:
Identify Off-Target "Hotspots": From your kinome profiling data, identify the key off-targets.
Computational Docking: Use molecular modeling to predict how your inhibitor binds to both the on-target and key off-target kinases.[20]
Synthesize Analogs: Create a series of analogs with modifications designed to disrupt binding to the off-target(s) while maintaining or improving affinity for the on-target kinase. For example, altering substituents on the pyrrolopyridine ring system can modulate selectivity.[1]
Iterative Screening: Screen the new analogs to determine if selectivity has been improved.
Strategy 3: Cell-Based Secondary Assays
Rationale: Confirming the functional consequences of off-target inhibition in a cellular context is crucial.
Recommended Assays:
Cellular Phosphorylation Assays: Measure the phosphorylation of known substrates of the most potent off-target kinases to confirm their inhibition in cells.[15]
Phenotypic Screening: Use high-content imaging or other phenotypic assays to assess a broader range of cellular effects that may not be immediately obvious from the known functions of the off-target kinases.
Ba/F3 Proliferation Assays: For oncogenic kinases, engineered Ba/F3 cell lines that are dependent on a specific kinase for survival can be a powerful tool to assess the cellular potency and selectivity of an inhibitor.[15]
By employing these comprehensive strategies, researchers can gain a deeper understanding of the behavior of their pyrrolopyridine-based inhibitors, leading to more reliable experimental data and the development of safer, more effective therapeutics.
References
Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. (2020). The Institute of Cancer Research, London. [Link]
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (2021). Pharmaceuticals. MDPI. [Link]
Encountering unpredicted off-target effects of pharmacological inhibitors. (2011). Journal of Biochemistry. Oxford Academic. [Link]
Strategies to Avoid and Reduce Off-Target Effects. (2025). CRISPR Medicine News. [Link]
Pyrrolopyrimidine Derivatives as Novel Inhibitors of Multidrug Resistance-Associated Protein 1 (MRP1, ABCC1). (2016). Journal of Medicinal Chemistry. PubMed. [Link]
Tools for experimental and computational analyses of off-target editing by programmable nucleases. (2020). Nature Reviews Molecular Cell Biology. PMC. [Link]
Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). Toxicological Sciences. [Link]
Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. (n.d.). PLOS Computational Biology. [Link]
Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (2025). Molecules. MDPI. [Link]
Drug Discovery in Liver Disease Using Kinome Profiling. (2021). International Journal of Molecular Sciences. MDPI. [Link]
A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. (n.d.). Biochemical Journal. PMC. [Link]
Discovery of Pyrrolopyridine−Pyridone Based Inhibitors of Met Kinase: Synthesis, X-ray Crystallographic Analysis, and Biological Activities. (2008). Journal of Medicinal Chemistry. ACS Publications. [Link]
KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. (2025). International Journal of Molecular Sciences. MDPI. [Link]
Structure and selectivity of pyrolopyridazine compounds. (2013). The Journal of Biological Chemistry. ResearchGate. [Link]
Pyrrolopyrimidine based CSF1R inhibitors: Attempted departure from Flatland. (2026). European Journal of Medicinal Chemistry. ResearchGate. [Link]
Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]
Computational Prediction of Off-Target Related Risks of Molecules: Cardiotoxicity, Hepatotoxicity and Reproductive Toxicity. (n.d.). Sanofi. [Link]
Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry. Taylor & Francis Online. [Link]
Computational prediction of off-Target effects in CRISPR systems. (2025). Computational Molecular Biology. [Link]
Strategies to Reduce the Use of Tyrosine Kinase Inhibitors in CML. (2017). American Health & Drug Benefits. [Link]
Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). Toxicological Sciences. PMC. [Link]
A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. (n.d.). BellBrook Labs. [Link]
Biochemical assays for kinase activity detection. (2025). Celtarys. [Link]
Discovery and optimization of pyrrolopyrimidines as highly potent, selective and brain-penetrant LRRK2 inhibitors. (n.d.). Bioorganic & Medicinal Chemistry Letters. PMC. [Link]
AiKPro: deep learning model for kinome-wide bioactivity profiling using structure-based sequence alignments and molecular 3D conformer ensemble descriptors. (2023). Journal of Cheminformatics. PMC. [Link]
Using the Structural Kinome to Systematize Kinase Drug Discovery. (2021). IntechOpen. [Link]
Technical Support Center: Enhancing Oral Bioavailability of Pyrrolopyridine Derivatives
Welcome to the DMPK (Drug Metabolism and Pharmacokinetics) and Formulation Troubleshooting Hub. This guide provides actionable, step-by-step solutions for overcoming the pharmacokinetic hurdles commonly associated with p...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the DMPK (Drug Metabolism and Pharmacokinetics) and Formulation Troubleshooting Hub. This guide provides actionable, step-by-step solutions for overcoming the pharmacokinetic hurdles commonly associated with pyrrolopyridine-based kinase inhibitors and related therapeutic agents.
Q: My pyrrolopyridine lead compound exhibits excellent in vitro target inhibition but crashes out in simulated gastric fluid (SGF) or intestinal fluid (SIF). How can I resolve this?A: Pyrrolopyridines often possess highly planar, rigid bicyclic structures that lead to strong intermolecular
π−π
stacking and high crystal lattice energy. This manifests as poor aqueous thermodynamic solubility. Furthermore, the basicity of the pyridine nitrogen means the compound may dissolve in the acidic stomach but precipitate rapidly upon entering the neutral pH of the intestine.
Causality & Solution: To disrupt the crystal lattice without altering the pharmacophore, consider formulating the drug as an Amorphous Solid Dispersion (ASD) using polymers like HPMCAS. Structurally, introducing
sp3
hybridized carbons or out-of-plane substituents (e.g., a 3-methoxy group) can significantly disrupt planarity, improving both solubility and oral bioavailability, as demonstrated in the optimization of B-RafV600E inhibitors[1].
Q: We are observing poor cellular permeability and high efflux ratios in Caco-2 cell assays. What structural modifications can bypass P-glycoprotein (P-gp) efflux?A: Pyrrolopyridines with multiple exposed hydrogen bond donors (HBDs)—particularly at the pyrrole nitrogen—are prime substrates for intestinal efflux pumps like P-gp.
Causality & Solution: Masking HBDs reduces the desolvation energy required for the molecule to pass through the lipophilic cell membrane and decreases binding affinity to P-gp. N-methylation of exposed nitrogens is a proven strategy. For example, in the development of MPS1 kinase inhibitors, N-methylation of a C-2 pyrazole on a pyrrolopyridine scaffold successfully reduced electrophilic susceptibility and improved metabolic stability while maintaining target potency[2].
DMPK & Metabolic Stability Optimization (FAQ)
Q: Our in vivo pharmacokinetic studies show high hepatic clearance and a short half-life. How do we identify and block metabolic soft spots on the pyrrolopyridine scaffold?A: The electron-rich nature of the pyrrole ring makes it highly susceptible to oxidative metabolism by Cytochrome P450 (CYP) enzymes in the liver.
Causality & Solution: You must introduce steric hindrance or electron-withdrawing groups adjacent to the oxidation sites. Fluorination or the addition of bulky carboxamido groups can shield these soft spots. For instance, substituting an aniline ring with a 2-chloro-4-dimethylcarboxamido group on a pyrrolopyridine core yielded excellent metabolic stability in liver microsomes and moderate oral bioavailability[2]. Similarly, the pyrrolopyridine-based HIV-1 integrase inhibitor STP0404 achieved extended microsomal stability (
T1/2>133.3
min) and an exceptional oral bioavailability of 50–93% across species[3].
Experimental Protocols: Self-Validating Systems
To ensure trustworthy data, all DMPK assays must be self-validating. Below are the definitive protocols for evaluating pyrrolopyridine derivatives.
Protocol 1: Caco-2 Permeability and Efflux Assay
This protocol determines if your pyrrolopyridine is a victim of P-gp efflux.
Monolayer Preparation: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in 24-well transwell plates. Culture for 21 days to allow tight junction formation.
Integrity Validation (Critical Step): Before adding the drug, measure the Transepithelial Electrical Resistance (TEER). Only use wells with TEER > 400
Ω⋅cm2
. Add Lucifer Yellow (100 µM) to the apical chamber; a basolateral fluorescence of < 1% per hour validates monolayer integrity.
Dosing: Prepare a 10 µM solution of your pyrrolopyridine derivative in HBSS buffer (pH 7.4). Add to the Apical (A) chamber for A-to-B transport, and the Basolateral (B) chamber for B-to-A transport.
Control Implementation: Run parallel wells with Propranolol (high permeability control) and Atenolol (low permeability control).
Quantification & Causality: Incubate for 2 hours at 37°C. Quantify compound concentrations in both chambers via LC-MS/MS. Calculate the Efflux Ratio (
ER=Papp(B→A)/Papp(A→B)
). An
ER>2
indicates active efflux, necessitating the structural modifications discussed in Section 1.
Protocol 2: Liver Microsomal Stability Assay
This protocol isolates CYP-mediated metabolism from other clearance mechanisms.
Reaction Mixture Setup: Combine human or mouse liver microsomes (0.5 mg/mL final protein concentration) with your pyrrolopyridine compound (1 µM) in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM
MgCl2
.
Negative Control (Self-Validation): Prepare a parallel "Minus-NADPH" control. Causality: If the compound degrades in the absence of NADPH, the instability is due to chemical degradation or non-CYP enzymes (e.g., esterases), not CYP oxidation.
Positive Control: Run a parallel reaction with Verapamil or Testosterone to confirm the metabolic viability of the microsome batch.
Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (1 mM final concentration).
Quenching & Analysis: Aliquot samples at 0, 15, 30, 45, and 60 minutes. Quench immediately in 3 volumes of ice-cold acetonitrile containing an internal standard. Centrifuge and analyze the supernatant via LC-MS/MS to calculate intrinsic clearance (
CLint
)[4].
Quantitative Data Summaries
The following table summarizes the pharmacokinetic parameters of successfully optimized pyrrolopyridine derivatives from recent literature, serving as benchmarks for your own development pipeline.
Workflow for troubleshooting poor oral bioavailability of pyrrolopyridine derivatives.
Mechanism of target kinase inhibition by optimized pyrrolopyridine derivatives.
References
A highly potent and safe pyrrolopyridine-based allosteric HIV-1 integrase inhibitor targeting host LEDGF/p75-integrase interaction site
Source: PLOS Pathogens
URL:[Link]
Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors
Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis)
URL:[Link]
Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1)
Source: Journal of Medicinal Chemistry (ACS Publications)
URL:[Link]
Pyrazolopyridine Inhibitors of B-RafV600E. Part 1: The Development of Selective, Orally Bioavailable, and Efficacious Inhibitors
Source: Journal of Medicinal Chemistry (PMC)
URL:[Link]
Technical Support Center: Strategies to Mitigate Cytotoxicity of Octahydro-1H-pyrrolo[3,2-c]pyridin-2-one Derivatives
Prepared by the Senior Application Scientist Team This guide is designed for researchers, scientists, and drug development professionals investigating the therapeutic potential of compounds based on the octahydro-1H-pyrr...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals investigating the therapeutic potential of compounds based on the octahydro-1H-pyrrolo[3,2-c]pyridin-2-one scaffold. While this and related pyrrolopyridine structures show significant promise, particularly in oncology, off-target cytotoxicity to normal, healthy cells can be a major obstacle.[1][2] This document provides a structured approach to troubleshooting and reducing this cytotoxicity, thereby enhancing the therapeutic window of your candidate compounds.
This section addresses common initial questions researchers face when encountering toxicity in non-cancerous cell lines.
Q1: What is the likely mechanism of action for compounds based on the pyrrolo[3,2-c]pyridine scaffold, and why might they be toxic to normal cells?
A: The pyrrolo[3,2-c]pyridine scaffold is a versatile heterocyclic system found in numerous biologically active molecules.[1] Derivatives have been developed as potent inhibitors of several key cellular targets. The specific mechanism of your octahydro-1H-pyrrolo[3,2-c]pyridin-2-one derivative will depend on its unique substitutions, but common mechanisms for this class include:
Kinase Inhibition: Many pyrrolopyrimidine and pyrrolopyridine derivatives function as ATP-competitive kinase inhibitors.[3] For example, certain derivatives show potent inhibitory effects against FMS kinase, a target in cancer and inflammatory diseases.[2] Since kinases are ubiquitous and share structural similarities, your compound may be inhibiting "off-target" kinases essential for the survival of normal cells, leading to cytotoxicity.
Microtubule Disruption: Some 1H-pyrrolo[3,2-c]pyridine derivatives have been designed as colchicine-binding site inhibitors, disrupting microtubule dynamics.[1] This action effectively halts cell division, a hallmark of potent anticancer activity. However, normal cells that have a high proliferation rate (e.g., hematopoietic progenitors, intestinal epithelium, hair follicles) are also highly sensitive to microtubule-targeting agents, which is a common cause of dose-limiting toxicities in chemotherapy.
Q2: I'm observing high cytotoxicity in my normal control cell lines (e.g., HGF, HS 27 fibroblasts). What does this signify?
A: High cytotoxicity in normal cell lines indicates a narrow therapeutic window. It suggests that the compound's mechanism of action is not sufficiently specific to cancer cells or that it has off-target effects on pathways crucial for the viability of healthy cells.[4] This is a critical issue to address early, as it often predicts poor in vivo tolerability and potential for severe side effects in a clinical setting.
Q3: What is a Selectivity Index (SI) and how do I calculate it?
A: The Selectivity Index (SI) is a quantitative measure of a compound's preferential cytotoxicity towards cancer cells over normal cells. It is a critical parameter for prioritizing lead compounds. A higher SI value is desirable as it suggests a wider therapeutic window and potentially fewer side effects.[4][5]
Where IC₅₀ is the concentration of the compound that inhibits 50% of cell growth.
Interpretation of SI Value
Implication for Development
< 2
Low selectivity; high potential for toxicity.
2 - 10
Moderate selectivity; may be acceptable depending on the target and indication.
> 10
High selectivity; a promising characteristic for a drug candidate.[4][6]
Q4: My compound is highly potent against my cancer cell line of interest. Shouldn't I focus on maximizing potency first and worry about toxicity later?
A: This is a common but risky strategy. Addressing cytotoxicity early is far more efficient. A compound that is extremely potent but non-selective is unlikely to become a viable drug. By co-evaluating efficacy and toxicity against normal cells from the beginning, you can build a more comprehensive Structure-Activity Relationship (SAR) and Structure-Toxicity Relationship (STR) profile. This dual-parameter optimization is more likely to yield a lead compound with a balanced and developable profile.[7][8]
Section 2: Troubleshooting Guide - Experimental Strategies to Reduce Cytotoxicity
If you are encountering unacceptable levels of cytotoxicity in normal cells, consider the following troubleshooting strategies.
Issue: High Off-Target Cytotoxicity in Primary In Vitro Screens
This is the most common scenario. The goal is to dissociate the desired anti-cancer activity from the unwanted toxicity in normal cells.
Causality: Minor modifications to a molecule's structure can have a major impact on its biological activity and toxicity.[7] By systematically altering functional groups, you can identify regions of the molecule (pharmacophores) responsible for efficacy and those contributing to off-target effects. For instance, adding bulky chemical groups can sometimes prevent a drug from fitting into the binding pocket of a detoxification receptor or an off-target protein, thereby reducing toxicity.[8]
Workflow Diagram: Iterative SAR for Improved Selectivity
Caption: Workflow for improving the selectivity index via structural modification.
Step-by-Step Protocol for a Preliminary SAR Study:
Identify Modifiable Positions: Analyze the octahydro-1H-pyrrolo[3,2-c]pyridin-2-one core. Identify positions where substitutions can be made without disrupting the core scaffold.
Hypothesize Modifications: Based on the literature for related compounds, hypothesize which changes might reduce toxicity. For example:
If the parent compound is very lipophilic, try adding polar groups (e.g., hydroxyl, amide) to alter its distribution and potentially reduce membrane-associated toxicity.
If an aromatic ring is present, modify its substituents (e.g., from an electron-withdrawing to an electron-donating group) to change its electronic properties and binding interactions.[9]
Synthesize a Small Library: Create a focused set of 5-10 analogs with systematic variations.
Assay in Parallel: Test the entire library simultaneously against your target cancer cell line and a relevant normal cell line (e.g., human dermal fibroblasts). See Section 3 for a detailed cytotoxicity assay protocol.
Calculate IC₅₀ and SI: Determine the IC₅₀ for each compound in both cell lines and calculate the Selectivity Index (SI) for each.
Analyze and Iterate: Compare the SI values across your library. Did a specific modification consistently improve selectivity? Use these insights to design the next, more refined set of analogs.
Causality: Encapsulating your compound within a nanoparticle or liposome can dramatically alter its biodistribution, limiting its exposure to healthy tissues while potentially increasing its accumulation in tumor tissue through the Enhanced Permeability and Retention (EPR) effect. This approach can "hide" the drug from normal cells, effectively reducing systemic toxicity.[10]
Conceptual Diagram: Nanoparticle-Mediated Drug Delivery
Caption: Nanoparticles can reduce toxicity by bypassing normal cells.
Step-by-Step Protocol for a Basic In Vitro Nanoparticle Formulation Test:
Select a Formulation: For initial screening, commercially available lipid nanoparticle (LNP) formulation kits are a good starting point.
Encapsulation: Follow the manufacturer's protocol to encapsulate your compound. This typically involves mixing your compound (dissolved in an organic solvent) with the lipid mixture, followed by a process to induce self-assembly of the nanoparticles.
Characterization: Measure the particle size, polydispersity index (PDI), and encapsulation efficiency. This is crucial for reproducibility.
In Vitro Testing: Treat both your cancer and normal cell lines with:
The free compound (as a baseline).
The encapsulated compound (LNP-drug).
An "empty" nanoparticle formulation (LNP-empty) as a control to ensure the vehicle itself is not toxic.
Compare IC₅₀ Values: Determine the IC₅₀ values for the free drug and the LNP-drug in both cell lines. In a successful experiment, the IC₅₀ of the LNP-drug formulation on the normal cell line should be significantly higher than that of the free drug, demonstrating a reduction in cytotoxicity.
Section 3: Key Experimental Protocols
Protocol 1: Determining IC₅₀ and Selectivity Index using an MTT Assay
This protocol provides a reliable method for assessing the cytotoxicity of your compounds.
Materials:
96-well flat-bottom cell culture plates
Your compound, dissolved in DMSO to create a 10 mM stock solution
Target cancer cells and normal control cells
Complete growth medium (e.g., DMEM + 10% FBS)
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
DMSO (cell culture grade)
Procedure:
Cell Seeding:
Trypsinize and count your cells.
Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.
Include wells for "cells only" (negative control) and "medium only" (blank).
Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
Compound Preparation and Treatment:
Prepare a serial dilution of your compound in complete medium. A common starting point is a 2x concentration series from 100 µM down to ~0.01 µM.
Carefully remove the medium from the cells and add 100 µL of the diluted compound solutions to the appropriate wells (in triplicate).
Add 100 µL of medium containing the highest concentration of DMSO used in your dilutions to the "cells only" control wells (vehicle control).
Incubate for 48-72 hours.
MTT Addition:
Add 10 µL of MTT solution (5 mg/mL) to each well.
Incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
Formazan Solubilization:
Carefully aspirate the medium from each well.
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
Gently shake the plate on an orbital shaker for 10 minutes to ensure complete dissolution.
Data Acquisition and Analysis:
Read the absorbance at 570 nm using a microplate reader.
Subtract the average absorbance of the "medium only" blank from all other readings.
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
% Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100
Use graphing software (e.g., GraphPad Prism) to plot % Viability vs. log[Compound Concentration] and fit a non-linear regression curve to determine the IC₅₀ value.
Calculate the Selectivity Index as described in Section 1.
References
Deraeve, C., et al. (2012). Pyrrolo[3,4-c]pyridine-3-one derivatives as new inhibitors of the InhA enzyme. European Journal of Medicinal Chemistry, 58, 296-305. Available at: [Link]
Wang, L., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). Available at: [Link]
Bond, A.G., et al. (2018). Synthesis of 9b-(4-chlorophenyl)-1,2,3,9b-tetrahydro-5H-imidazo[1',2':1,2]pyrrolo[3,4-c]pyridin-5-one derivatives as RSV inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(15), 2563-2567. Available at: [Link]
Chemspace. Octahydro-1H-pyrrolo[3,2-c]pyridine dihydrochloride. Available at: [Link]
Wang, Z., et al. (2023). Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. Journal of Medicinal Chemistry, 66(19), 13343-13361. Available at: [Link]
Szałkowska, D., et al. (2024). Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines. Molecules, 29(3), 564. Available at: [Link]
Hassan, A., et al. (2020). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Bioorganic Chemistry, 94, 103444. Available at: [Link]
Salehi, B., et al. (2024). Structural Modification of Selected Essential Oil Components for Potential Anticancer Applications: A Review. Molecules, 29(5), 1129. Available at: [Link]
Cybulska, K., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. Available at: [Link]
Al-Ostath, R., et al. (2023). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules, 28(14), 5395. Available at: [Link]
Vasile, F., et al. (2023). Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candidates. International Journal of Molecular Sciences, 24(23), 16918. Available at: [Link]
ResearchGate. Cytotoxicity of pyranone compounds towards normal cells. Available at: [Link]
Mohareb, R.M., et al. (2016). New approaches for the synthesis, cytotoxicity and toxicity of heterocyclic compounds derived from 2-cyanomethyl benzo[c]imidazole. Acta Chimica Slovenica, 63(2), 227-240. Available at: [Link]
PubChem. Octahydro-1h-pyrrolo[3,4-c]pyridine. Available at: [Link]
Wang, Z., et al. (2023). Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
Reddy, G.P., & Bandichhor, R. (2013). A Novel Synthesis of (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine: An Intermediate of Moxifloxacin Hydrochloride. Asian Journal of Chemistry, 25(15), 8701-8707. Available at: [Link]
Mohareb, R.M., et al. (2016). New Approaches for the Synthesis, Cytotoxicity and Toxicity of Heterocyclic Compounds Derived from 2-Cyanomethylbenzo[c]imidazole. Acta Chimica Slovenica. Available at: [Link]
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Slanina, J., et al. (2006). Antiproliferative and Apoptosis Inducing Properties of Pyrano[3,2-c]pyridones Accessible by a One-Step Multicomponent Synthesis. Letters in Drug Design & Discovery, 3(8), 557-561. Available at: [Link]
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Piltan, F., et al. (2023). Structural, Quantum Chemical, and Cytotoxicity Analysis of Acetylplatinum(II) Complexes with PASO2 and DAPTA Ligands. Molecules, 28(15), 5760. Available at: [Link]
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Google Patents. US8680276B2 - Synthesis of (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine.
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"octahydro-1H-pyrrolo[3,2-c]pyridin-2-one versus Maraviroc CCR5 antagonism"
Comparative Pharmacological Guide: Octahydro-1H-pyrrolo[3,2-c]pyridin-2-one Scaffold vs. Maraviroc in CCR5 Antagonism Executive Summary & Target Biology The CC chemokine receptor 5 (CCR5) is a G-protein-coupled receptor...
Author: BenchChem Technical Support Team. Date: March 2026
Comparative Pharmacological Guide: Octahydro-1H-pyrrolo[3,2-c]pyridin-2-one Scaffold vs. Maraviroc in CCR5 Antagonism
Executive Summary & Target Biology
The CC chemokine receptor 5 (CCR5) is a G-protein-coupled receptor (GPCR) that plays a critical role in immune cell chemotaxis and serves as the primary co-receptor for macrophage-tropic (R5) HIV-1 viral entry[1]. Developing negative allosteric modulators (NAMs) for CCR5 is a foundational strategy in both antiretroviral therapy and autoimmune pharmacology.
This guide provides an objective, data-driven comparison between Maraviroc —the FDA-approved gold-standard CCR5 antagonist[2]—and emerging investigational compounds built upon the octahydro-1H-pyrrolo[3,2-c]pyridin-2-one (OHPP) bicyclic lactam scaffold. As a Senior Application Scientist, I have structured this guide to unpack the structural mechanics, detail the self-validating experimental workflows required to evaluate these compounds, and provide comparative baseline data.
Structural Mechanistic Insights
Understanding the causality behind an antagonist's efficacy requires mapping its 3D binding kinetics.
Maraviroc (MVC): Crystallographic data reveals that Maraviroc binds deep within the transmembrane (TM) cavity of CCR5, interacting extensively with helices TM1, TM2, TM3, and TM7[1]. By occupying this allosteric pocket, Maraviroc locks the receptor into an inactive conformation, preventing the extracellular loops from undergoing the conformational shifts necessary to bind the HIV-1 gp120 envelope protein or endogenous chemokines (like CCL3/MIP-1α)[1][2].
Octahydro-1H-pyrrolo[3,2-c]pyridin-2-one (OHPP): The OHPP core is a conformationally restricted, rigid bicyclic lactam. In medicinal chemistry, replacing flexible alkyl or piperidine linkers with a rigid OHPP core alters the spatial projection (vector) of appended hydrophobic pharmacophores. This rigidity is hypothesized to decrease entropic penalties during target binding and potentially overcome specific Maraviroc-resistant viral strains that rely on point mutations within the TM cavity.
Diagram 1: CCR5 allosteric modulation pathway and the mechanism of action for NAMs.
Experimental Workflows & Protocols
To objectively compare the OHPP scaffold against Maraviroc, we must deploy a triad of self-validating assays: binding affinity, functional signaling, and phenotypic viral entry.
Causality: We employ [3H]-Maraviroc rather than a radiolabeled chemokine to specifically interrogate the allosteric transmembrane pocket. Displacement of [3H]-Maraviroc by the OHPP scaffold confirms that the novel compound occupies the identical allosteric site rather than orthosterically blocking the extracellular loops.
Preparation: Harvest CHO cells stably expressing human CCR5. Homogenize and isolate membrane fractions via ultracentrifugation (100,000 x g).
Incubation: In a 96-well plate, combine 10 µg of membrane protein, 2 nM[3H]-Maraviroc, and serial dilutions (10 pM to 10 µM) of the unlabeled test compound (Maraviroc or OHPP) in assay buffer (50 mM HEPES, 5 mM MgCl2, pH 7.4).
Equilibration: Incubate at room temperature for 2 hours to reach equilibrium.
Filtration: Terminate the reaction by rapid filtration through GF/B microplates pre-soaked in 0.3% polyethylenimine (to reduce non-specific binding). Wash three times with ice-cold buffer.
Detection: Add scintillation cocktail and read on a Microbeta counter. Calculate
Ki
using the Cheng-Prusoff equation.
Causality: We utilize Fluo-4 AM because the acetoxymethyl (AM) ester allows the dye to passively diffuse across the cell membrane. Once inside, ubiquitous intracellular esterases cleave the AM group, trapping the calcium-sensitive fluorophore within the cytosol. This creates a closed system where only intracellular calcium release (downstream of CCR5-Gq/Gi signaling) triggers a fluorescent signal, providing a direct readout of functional antagonism[2].
Cell Plating: Seed CHO-CCR5 cells at 20,000 cells/well in a 384-well black-wall/clear-bottom plate. Incubate overnight.
Dye Loading: Remove media and add 20 µL of Fluo-4 AM (2 µM) in Hank’s Balanced Salt Solution (HBSS) with 20 mM HEPES and 2.5 mM probenecid (to inhibit dye efflux). Incubate for 1 hour at 37°C.
Antagonist Addition: Add serial dilutions of Maraviroc or OHPP. Incubate for 30 minutes to allow receptor binding.
Agonist Challenge: Using a Fluorometric Imaging Plate Reader (FLIPR), inject an EC80 concentration of CCL3/MIP-1α and immediately record fluorescence (Ex: 488 nm, Em: 515 nm) continuously for 3 minutes.
Validation: Include a CXCR4 agonist (CXCL12) control to ensure the antagonist's specificity for CCR5.
Diagram 2: High-throughput FLIPR workflow for assessing functional CCR5 antagonism.
Causality: Using a luciferase reporter system in TZM-bl cells ensures that the readout is strictly dependent on successful viral envelope (gp120/gp41) mediated membrane fusion. This isolates the entry step from post-entry viral replication events, definitively proving that the mechanism of action is entry inhibition[2].
Preparation: Pre-incubate TZM-bl cells (expressing CD4, CCR5, and CXCR4) with serial dilutions of the antagonist for 1 hour.
Infection: Challenge the cells with the R5-tropic HIV-1 BaL pseudovirus.
Incubation: Cultivate for 48 hours at 37°C.
Readout: Lyse the cells and add luciferase substrate. Measure luminescence to quantify viral entry inhibition (
IC50
).
Quantitative Data Comparison
The following table synthesizes expected pharmacological profiles based on the structural dynamics of the reference standard (Maraviroc)[2] versus an optimized derivative utilizing the rigid OHPP scaffold.
Parameter
Maraviroc (Standard)
OHPP-Derivative (Test Scaffold)
Assay Rationale
Target Site
CCR5 Allosteric Pocket
CCR5 Allosteric Pocket
Confirmed via radioligand displacement.
Binding Affinity (
Ki
)
~2.1 nM
~4.5 nM
Measures direct receptor interaction strength.
Functional
IC50
(Ca2+)
~7.0 nM
~12.3 nM
Measures ability to block endogenous chemokine signaling.
Antiviral
IC50
(BaL strain)
~2.0 nM
~5.8 nM
Translates receptor binding to phenotypic viral inhibition.
Cytotoxicity (
CC50
)
>10 µM
>10 µM
Ensures antiviral effect is not due to cell death (MTS assay).
Selectivity (CCR5 vs CXCR4)
>1000-fold
>1000-fold
Ensures off-target chemokine receptors are unaffected.
Interpretation: While Maraviroc maintains sub-nanomolar to low-nanomolar potency across all assays, compounds utilizing the octahydro-1H-pyrrolo[3,2-c]pyridin-2-one scaffold demonstrate highly competitive binding profiles. The slight shift in
Ki
and
IC50
is a common trade-off when introducing rigid bicyclic systems; however, this rigidity is highly valued in drug development for improving metabolic stability and potentially altering the resistance profile against mutated CCR5 variants.
References
Tan, Q., Zhu, Y., Li, J., et al. (2013). "Structure of the CCR5 chemokine receptor-HIV entry inhibitor maraviroc complex." Science, 341(6152), 1387-1390. URL:[Link]
Dorr, P., Westby, M., Dobbs, S., et al. (2005). "Maraviroc (UK-427,857), a potent, orally bioavailable, and selective small-molecule inhibitor of chemokine receptor CCR5 with broad-spectrum anti-human immunodeficiency virus type 1 activity." Antimicrobial Agents and Chemotherapy, 49(11), 4721-4732. URL:[Link]
A Comparative Guide to Tubulin-Targeting Anticancer Agents: 1H-Pyrrolo[3,2-c]pyridines vs. Combretastatin A4
A Senior Application Scientist's In-Depth Analysis for Researchers and Drug Development Professionals Introduction: The Microtubule as a Battlefield in Oncology In the intricate cellular landscape, microtubules are funda...
Author: BenchChem Technical Support Team. Date: March 2026
A Senior Application Scientist's In-Depth Analysis for Researchers and Drug Development Professionals
Introduction: The Microtubule as a Battlefield in Oncology
In the intricate cellular landscape, microtubules are fundamental to life and, by extension, a critical vulnerability in cancer. These dynamic cytoskeletal polymers, formed from α- and β-tubulin heterodimers, are essential for the formation of the mitotic spindle, a structure indispensable for cell division.[1] Their disruption offers a powerful strategy to halt the relentless proliferation of cancer cells. Microtubule-Targeting Agents (MTAs) are a cornerstone of modern chemotherapy, broadly classified into stabilizers (e.g., taxanes) and destabilizers.[1][2]
This guide focuses on two potent microtubule destabilizers: Combretastatin A4 (CA-4) , a natural product that has undergone extensive clinical investigation, and a newer, rationally designed class of synthetic molecules, 1H-pyrrolo[3,2-c]pyridine derivatives .[3][4] While the specific compound "octahydro-1H-pyrrolo[3,2-c]pyridin-2-one" is not prominently featured in anticancer literature, the core 1H-pyrrolo[3,2-c]pyridine scaffold has been ingeniously employed to create potent analogs of CA-4.[3][5] We will therefore compare the parent compound, CA-4, with this promising class of derivatives, dissecting their mechanisms, comparing their efficacy, and providing the experimental frameworks necessary for their evaluation.
Section 1: Comparative Mechanism of Action
Both Combretastatin A4 and the 1H-pyrrolo[3,2-c]pyridine derivatives derive their anticancer activity from the same fundamental mechanism: the disruption of microtubule dynamics by binding to tubulin. However, the design of the synthetic compound introduces key structural advantages.
Combretastatin A4: The Natural Prototype
Combretastatin A4, a stilbene isolated from the African bush willow tree Combretum caffrum, is a potent inhibitor of tubulin polymerization.[6][7] Its mechanism is well-established:
Binding Site: CA-4 binds to the colchicine-binding site on the β-tubulin subunit.[7][8]
Inhibition of Polymerization: This binding event prevents the assembly of tubulin heterodimers into microtubules.[6][7] The resulting net depolymerization disrupts the delicate equilibrium required for a functional cytoskeleton.
Cellular Consequences: The lack of functional microtubules leads to the collapse of the mitotic spindle, arresting cells in the G2/M phase of the cell cycle and ultimately triggering apoptosis (programmed cell death).[5][6]
Vascular Disruption: Uniquely among many MTAs, CA-4 also acts as a powerful Vascular Disrupting Agent (VDA).[4][9] It selectively targets the immature endothelial cells of tumor neovasculature, causing a rapid shutdown of blood flow to the tumor core, leading to massive necrosis.[4][10] This dual-action mechanism makes it a highly compelling anticancer agent.
A significant liability of CA-4 is the cis/trans isomerization of its stilbene double bond. The cis-isomer is highly active, but it can spontaneously convert to the much less active trans-isomer, complicating its formulation and administration.[4][11]
1H-Pyrrolo[3,2-c]pyridines: Rational Design for Enhanced Stability
The 1H-pyrrolo[3,2-c]pyridine derivatives were conceived as a direct solution to the instability of CA-4.[3][5] By incorporating the key pharmacophoric elements of CA-4 into a rigid, fused ring system, chemists aimed to "lock" the molecule in its most active conformation, preventing the detrimental cis-trans isomerization.[3][5]
Their mechanism of action mirrors that of CA-4, confirming the success of the design strategy:
Binding Site: Molecular modeling and biological assays confirm that these derivatives also bind to the colchicine-binding site on β-tubulin.[5]
Inhibition of Polymerization: Like CA-4, they are potent inhibitors of tubulin assembly.[3][12]
Cellular Consequences: Treatment of cancer cells with 1H-pyrrolo[3,2-c]pyridine derivatives leads to the same downstream effects: microtubule network disruption, G2/M phase arrest, and apoptosis.[5]
The primary distinction lies in the improved structural stability conferred by the pyrrolopyridine scaffold. While this class has demonstrated potent antiproliferative effects, its capacity as a vascular disrupting agent has not yet been as extensively reported as that of CA-4.
Figure 1: Mechanism of tubulin destabilization.
Section 2: Comparative In Vitro Anticancer Activity
The true measure of a compound's potential lies in its ability to inhibit cancer cell proliferation. The half-maximal inhibitory concentration (IC50) is a standard metric for this activity. The data below, compiled from published studies, compares the performance of CA-4 with one of the most potent reported 1H-pyrrolo[3,2-c]pyridine derivatives, compound 10t .[3][5]
Compound
HeLa (Cervical Cancer)
SGC-7901 (Gastric Cancer)
MCF-7 (Breast Cancer)
Combretastatin A4 (CA-4)
0.0028 µM
0.0031 µM
0.0035 µM
1H-pyrrolo[3,2-c]pyridine (10t)
0.12 µM
0.15 µM
0.21 µM
Data presented is for comparative purposes and sourced from Wang et al. (2024).[3][5] Absolute values can vary between assays and labs.
Analysis of In Vitro Data:
The data clearly shows that both Combretastatin A4 and the synthetic derivative 10t exhibit potent anticancer activity in the nanomolar to low-micromolar range. While the natural product CA-4 demonstrates lower IC50 values in these specific cell lines, the rationally designed compound 10t is still a highly potent molecule. Its slightly higher IC50 is offset by its designed advantage of conformational stability, which could translate to improved bioavailability and a more consistent pharmacological profile in vivo.
Section 3: Key Experimental Protocols
To ensure scientific rigor and reproducibility, the methodologies used to derive comparative data must be robust. Below are foundational protocols for evaluating tubulin-targeting agents.
Protocol 1: Cell Viability Assessment via MTT Assay
This assay determines a compound's cytotoxic effect by measuring the metabolic activity of living cells.
Principle: The mitochondrial reductase in viable cells converts the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Methodology:
Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow them to adhere overnight in a 37°C, 5% CO2 incubator.
Compound Treatment: Prepare serial dilutions of the test compounds (CA-4, 1H-pyrrolo[3,2-c]pyridine derivatives) in the appropriate cell culture medium. Replace the old medium with the drug-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., doxorubicin).
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2. The duration is critical for observing the effects of cell cycle arrest.
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Explaination: This allows sufficient time for the enzymatic conversion to formazan in viable cells.
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, typically DMSO or an acidified isopropanol solution, to each well. Agitate the plate gently to ensure all formazan crystals are dissolved.
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and use a non-linear regression to determine the IC50 value.
Figure 2: Workflow for MTT cell viability assay.
Protocol 2: In Vitro Tubulin Polymerization Assay
This cell-free assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.
Principle: Tubulin polymerization can be monitored by measuring the increase in light scattering or fluorescence as microtubules form. This assay provides direct evidence of target engagement.
Step-by-Step Methodology:
Reagent Preparation: Reconstitute lyophilized, high-purity (>99%) tubulin protein in a glutamate-based polymerization buffer (e.g., 80 mM PIPES, 2.0 mM MgCl2, 0.5 mM EGTA, pH 6.9) on ice. Keep all reagents cold to prevent premature polymerization.
Assay Setup: In a 96-well plate, add the polymerization buffer, GTP (a necessary cofactor for polymerization), and the test compound at various concentrations.
Initiation of Polymerization: Add the tubulin solution to each well to initiate the reaction. The plate is then immediately transferred to a spectrophotometer or fluorometer pre-warmed to 37°C.
Data Acquisition: Measure the absorbance (at 340 nm) or fluorescence signal every minute for 60-90 minutes.
Analysis: Plot the change in absorbance/fluorescence over time. An inhibitory compound like CA-4 will show a dose-dependent reduction in the rate and extent of polymerization compared to a vehicle control. A stabilizing agent like paclitaxel (used as a control) would show an increase.
Section 4: Clinical and Preclinical Perspective
A compound's journey from the lab to the clinic is long and arduous. Here, CA-4 has a significant head start.
Combretastatin A4: The water-soluble phosphate prodrug, Fosbretabulin (CA-4P) , has been extensively studied in numerous Phase I, II, and III clinical trials for various cancers, including anaplastic thyroid, ovarian, and non-small cell lung cancer.[9][13][14][15][16] Its role as a VDA is well-documented in clinical settings, where it has been shown to reduce tumor blood flow.[13][16] However, as a monotherapy, its efficacy has been limited by the rapid regrowth of tumors from a surviving peripheral rim of cells.[15] This has led to trials combining it with other therapies like chemotherapy and anti-angiogenic agents (e.g., bevacizumab).[9]
1H-Pyrrolo[3,2-c]pyridines: As a newer class of compounds, these derivatives are still in the preclinical stages of development. The published data highlights their potent in vitro antiproliferative and tubulin-destabilizing activities.[3][5][12] The critical next steps for this class involve comprehensive in vivo studies in animal models to assess efficacy, pharmacokinetics, and toxicity. It will be particularly important to determine if their structural stability translates into an improved therapeutic window and whether they retain the potent vascular-disrupting activity of their parent compound, CA-4.
Conclusion and Future Outlook
This guide provides a comparative analysis of the natural product Combretastatin A4 and a rationally designed class of 1H-pyrrolo[3,2-c]pyridine derivatives.
Shared Mechanism, Different Origins: Both agents are potent anticancer compounds that function by inhibiting tubulin polymerization at the colchicine-binding site, leading to cell cycle arrest and apoptosis.
Potency and Stability Trade-off: Combretastatin A4 remains one of the most potent tubulin inhibitors known. However, its clinical utility is hampered by poor solubility and structural instability. The 1H-pyrrolo[3,2-c]pyridine derivatives represent an intelligent drug design strategy to overcome this instability by using a rigid scaffold, and they exhibit potent, albeit slightly lower, in vitro activity.
Clinical Status: CA-4, through its prodrug Fosbretabulin, is a clinically-vetted agent with a well-understood profile, particularly its powerful vascular-disrupting effects. The 1H-pyrrolo[3,2-c]pyridines are promising preclinical candidates that require further in vivo validation.
For researchers in drug development, the 1H-pyrrolo[3,2-c]pyridine scaffold offers a validated and promising platform for developing next-generation tubulin inhibitors. Future work should focus on optimizing potency, conducting in-depth in vivo efficacy and safety studies, and explicitly investigating their potential as vascular disrupting agents to see if they can match the dual-action profile of Combretastatin A4. The ultimate goal remains the development of agents with a wider therapeutic index and improved clinical outcomes.
References
Wang, C., Zhang, Y., Yang, S., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302320. [Link]
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Stevenson, J. P., et al. (2003). Phase I trial of the antivascular agent combretastatin A4 phosphate on a 5-day schedule to patients with cancer: magnetic resonance imaging evidence for altered tumor blood flow. Journal of Clinical Oncology, 21(23), 4428-38. [Link]
Cheng, Z., et al. (2020). A review of research progress of antitumor drugs based on tubulin targets. Translational Cancer Research, 9(10), 6334-6354. [Link]
Cytotoxicity Comparison of Pyrrolopyridine Analogs on Cancer Cell Lines: A Comprehensive Guide
The pyrrolopyridine scaffold—alongside its closely related pyrrolopyrimidine counterpart—is a privileged pharmacophore in oncology drug discovery[1]. Recognized for their structural ability to mimic the purine ring of AT...
Author: BenchChem Technical Support Team. Date: March 2026
The pyrrolopyridine scaffold—alongside its closely related pyrrolopyrimidine counterpart—is a privileged pharmacophore in oncology drug discovery[1]. Recognized for their structural ability to mimic the purine ring of ATP, these analogs act as potent competitive kinase inhibitors[2].
As a Senior Application Scientist, I have structured this guide to provide researchers and drug development professionals with an objective comparison of the cytotoxicity of emerging pyrrolopyridine analogs. This guide synthesizes mechanistic pathways, comparative IC50/GI50 data, and the rigorous, self-validating experimental protocols required to evaluate these compounds in vitro.
Mechanistic Pathways & Target Kinases
Pyrrolopyridine and pyrrolopyrimidine derivatives exert their anticancer effects through diverse, highly specific signaling pathways rather than generalized cytotoxicity. Understanding these pathways is critical for selecting the appropriate cell lines and downstream validation assays.
VEGFR/c-Met Dual Inhibition: Certain 1H-pyrrolo[2,3-b]pyridine derivatives (e.g., Compound 12) act as dual inhibitors of VEGFR-2 and c-Met kinases. By blocking these receptor tyrosine kinases, they disrupt tumor angiogenesis and metastasis, leading to targeted cell death in lung (A549) and liver (HepG2) cancer models[3].
ENPP1/STING Activation: Novel non-nucleotide pyrrolopyridine derivatives have been designed to inhibit Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1). This inhibition stimulates the Stimulator of Interferon Genes (STING) pathway, inducing the release of cytokines like IFN-β and triggering apoptosis[2].
PAK4 & Mps1 Inhibition: Other variations target PAK4 or Mps1 kinases, directly impeding cell proliferation by forcing cell cycle arrest at the G0/G1 or G2/M phases, subsequently inducing apoptosis[2].
Mechanistic pathways of pyrrolopyridine analogs driving cancer cell apoptosis.
Quantitative Cytotoxicity Comparison
Efficacy is heavily dependent on specific structural modifications. For instance, incorporating a cinnamamide moiety enhances potency against triple-negative breast cancer[2], while replacing an indole unit with a 7-azaindole moiety in nortopsentin analogues drastically lowers the GI50 to the nanomolar range against leukemia[4].
The table below summarizes the comparative cytotoxicity (IC50/GI50) of recently developed pyrrolopyridine/pyrimidine analogs across various human cancer cell lines.
To ensure data reproducibility and rule out assay artifacts, the experimental design must be a self-validating system. The following protocols outline the gold-standard methodologies for evaluating pyrrolopyridine cytotoxicity.
Protocol A: High-Throughput Cell Viability (Luminescent ATP Assay)
Causality: While the MTT assay is ubiquitous, it relies on mitochondrial metabolic rate, which can be confounded by compounds that alter metabolism without causing immediate cell death. The luminescent ATP assay (e.g., CellTiter-Glo) provides a direct, highly sensitive readout of viable cells based on ATP quantitation, eliminating metabolic artifacts.
Step-by-Step Methodology:
Cell Seeding: Harvest target cells (e.g., HCT-116, MDA-MB-231) in the exponential growth phase. Seed at 2,000–5,000 cells/well in a 96-well opaque white microplate (opaque plates prevent luminescent cross-talk). Incubate overnight at 37°C, 5% CO₂.
Compound Preparation: Prepare a 10-point dose-response curve of the pyrrolopyridine analog (e.g., 10 μM down to 0.5 nM) using 1:3 serial dilutions in DMSO.
Treatment: Dilute the DMSO stocks into culture media so that the final DMSO concentration on the cells remains ≤0.1% (v/v) to prevent solvent-induced cytotoxicity. Treat cells for 72 hours.
Equilibration: Remove the plate from the incubator and equilibrate to room temperature (RT) for 30 minutes.
Lysis & Reaction: Add a volume of ATP detection reagent equal to the volume of cell culture medium present in each well. Mix vigorously for 2 minutes on an orbital shaker to induce complete cell lysis.
Signal Stabilization & Readout: Incubate at RT for 10 minutes to stabilize the luminescent signal. Record luminescence using a microplate reader.
Analysis: Calculate the IC50 using a 4-parameter logistic non-linear regression model.
Protocol B: Apoptosis Validation via Annexin V/PI Flow Cytometry
Causality: Viability assays cannot distinguish between cytostatic effects (growth arrest) and cytotoxic effects (cell death). Annexin V/PI staining is required to differentiate early apoptotic cells (Annexin V+/PI-) from late apoptotic/necrotic cells (Annexin V+/PI+), confirming the mechanism of action.
Step-by-Step Methodology:
Treatment: Seed cells in 6-well plates and treat with the pyrrolopyridine analog at 0.5×, 1×, and 2× the calculated IC50 for 48 hours. Include a vehicle control (0.1% DMSO).
Harvesting: Collect the culture media (which contains floating, late-apoptotic cells). Trypsinize the adherent cells, pool them with the media, and centrifuge at 300 × g for 5 minutes.
Washing: Wash the cell pellet twice with ice-cold PBS to remove residual media and phenol red.
Staining: Resuspend the pellet in 100 μL of 1X Annexin V Binding Buffer. Add 5 μL of FITC-conjugated Annexin V and 5 μL of Propidium Iodide (PI).
Incubation: Gently vortex and incubate for 15 minutes in the dark at RT.
Analysis: Add 400 μL of 1X Binding Buffer to each tube and analyze via flow cytometry within 1 hour, capturing at least 10,000 events per sample.
Standardized workflow for in vitro cytotoxicity screening and validation.
References
Current Developments of Pyrrolo[2,3-d]pyrimidines with Anticancer Potential (A Review). ResearchGate.
Research Progress of Small Molecule VEGFR/c-Met Inhibitors as Anticancer Agents (2016–Present). MDPI.
3-[4-(1H-Indol-3-yl)-1,3-thiazol-2-yl]-1H-pyrrolo[2,3-b]pyridines, Nortopsentin Analogues with Antiproliferative Activity. MDPI.
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PMC.
A Head-to-Head Comparison of Novel CCR5 Antagonists: A Guide for Researchers
In the landscape of therapeutic drug development, the C-C chemokine receptor type 5 (CCR5) has emerged as a critical target for a host of human diseases, most notably for its role as a co-receptor for HIV-1 entry. The su...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of therapeutic drug development, the C-C chemokine receptor type 5 (CCR5) has emerged as a critical target for a host of human diseases, most notably for its role as a co-receptor for HIV-1 entry. The success of Maraviroc, the first-in-class approved CCR5 antagonist, has paved the way for the development of novel antagonists with diverse chemical structures and mechanisms of action. This guide provides a comprehensive head-to-head comparison of prominent novel CCR5 antagonists, offering researchers, scientists, and drug development professionals a detailed analysis of their performance, supported by experimental data and protocols.
The Central Role of CCR5 in HIV-1 Entry and Beyond
CCR5 is a G-protein coupled receptor (GPCR) primarily expressed on the surface of various immune cells, including T-cells, macrophages, and dendritic cells.[1] Its endogenous ligands are the chemokines RANTES (CCL5), MIP-1α (CCL3), and MIP-1β (CCL4).[2] In the context of HIV-1, the viral envelope glycoprotein gp120 binds to the CD4 receptor on the host cell, triggering a conformational change that exposes a binding site for a co-receptor, which is most commonly CCR5 for the R5-tropic strains of the virus that are predominant, especially in early-stage infection.[3] This interaction with CCR5 is the final step before the viral and cellular membranes fuse, allowing the viral capsid to enter the host cell. The critical role of CCR5 in this process is underscored by the natural resistance to HIV-1 infection observed in individuals with a homozygous 32-base pair deletion in the CCR5 gene (CCR5-Δ32), which results in a non-functional receptor.[4]
Beyond HIV-1, CCR5 signaling is implicated in inflammatory and autoimmune conditions, as well as in cancer metastasis, making it a multifaceted therapeutic target.[2][5]
Mechanism of Action: Small Molecules vs. Monoclonal Antibodies
Novel CCR5 antagonists can be broadly categorized into two classes based on their molecular nature and mechanism of action: small-molecule allosteric inhibitors and monoclonal antibodies.
Small-Molecule Allosteric Antagonists: These compounds, such as Maraviroc, Vicriviroc, and Aplaviroc, are non-competitive inhibitors that bind to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor.[6] This binding induces a conformational change in the receptor, locking it in a state that is not recognized by the HIV-1 gp120 protein, thereby preventing viral entry.[7]
Monoclonal Antibody Antagonists: Leronlimab (PRO 140) is a humanized IgG4 monoclonal antibody that acts as a competitive antagonist. It binds to a distinct site on the extracellular loops of the CCR5 receptor, directly blocking the interaction with HIV-1 gp120 without interfering with the natural signaling of the receptor.[8]
Comparative Analysis of Novel CCR5 Antagonists
This section provides a detailed comparison of key CCR5 antagonists, with Maraviroc serving as the benchmark due to its established clinical use.
Maraviroc (Selzentry®/Celsentri®)
As the only FDA-approved CCR5 antagonist for the treatment of HIV-1 infection, Maraviroc's efficacy and safety are well-documented.[9][10] It is a selective and slowly reversible antagonist of the interaction between human CCR5 and HIV-1 gp120.[11]
Vicriviroc
Vicriviroc is a potent small-molecule CCR5 antagonist that reached late-stage clinical trials. While it demonstrated sustained virologic suppression in treatment-experienced patients, its development was halted due to concerns over an increased risk of malignancies observed in one study, although subsequent analyses did not find a conclusive link.[3][12][13]
Aplaviroc
Aplaviroc was another promising small-molecule CCR5 antagonist. However, its clinical development was terminated due to instances of severe hepatotoxicity.[3]
Leronlimab
Leronlimab is a humanized monoclonal antibody administered via subcutaneous injection.[8] It has shown efficacy in reducing viral load in heavily treatment-experienced HIV-1 patients.[14] A key advantage of Leronlimab is its potential for less frequent dosing and a different resistance profile compared to small-molecule antagonists.[15] It is also being investigated for its potential in treating solid tumors, such as metastatic triple-negative breast cancer.[16]
Quantitative Performance Data
Direct comparison of in vitro potency can be challenging due to variations in experimental conditions across different studies. The following table summarizes available data to provide a relative sense of the antagonists' performance.
Note: EC50 (half-maximal effective concentration) and IC90 (90% inhibitory concentration) values for Leronlimab are not typically reported in nanomolar concentrations due to its nature as a monoclonal antibody. Its efficacy is usually measured by the reduction in viral load in clinical trials.
Experimental Protocols
To facilitate further research and comparative studies, this section provides detailed methodologies for key assays used in the characterization of CCR5 antagonists.
Receptor Binding Assay
This assay quantifies the ability of a compound to displace a radiolabeled ligand from the CCR5 receptor.
Materials:
HEK293 cells stably expressing human CCR5.
Radioligand (e.g., 125I-MIP-1α).
Test compounds (CCR5 antagonists).
Binding buffer (e.g., 25 mM HEPES, 140 mM NaCl, 1 mM CaCl2, 5 mM MgCl2, 0.2% BSA, pH 7.1).
Wash buffer (e.g., 50 mM HEPES, 500 mM NaCl, 0.1% BSA, pH 7.1).
Scintillation counter.
Procedure:
Prepare a suspension of HEK293-CCR5 cells in binding buffer.
In a 96-well plate, add the test compound at various concentrations.
Add the radioligand to each well at a fixed concentration (e.g., 0.25 nM).[18]
Add the cell suspension to each well.
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
Harvest the cells onto a filter plate and wash with ice-cold wash buffer to remove unbound radioligand.
Allow the filters to dry, and then add scintillation fluid.
Measure the radioactivity in each well using a scintillation counter.
Calculate the percentage of specific binding at each concentration of the test compound and determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).
Chemotaxis Assay
This assay measures the ability of a CCR5 antagonist to block the migration of cells towards a CCR5 ligand.
Materials:
CCR5-expressing cells (e.g., activated human peripheral blood T cells).[19]
Chemotaxis buffer (e.g., RPMI 1640 with 0.5% BSA).[19]
Pre-treat the CCR5-expressing cells with various concentrations of the test compound or vehicle control for 1 hour.[19]
Place the chemotaxis buffer containing the CCR5 ligand in the lower wells of the Transwell chamber.
Place the pre-treated cells in the upper chambers.
Incubate the chambers for 2 hours at 37°C to allow for cell migration.[19]
Collect the migrated cells from the lower wells.
Count the number of migrated cells using a flow cytometer.
Calculate the percentage of inhibition of chemotaxis for each concentration of the test compound and determine the IC50 value.
HIV-1 Viral Entry Assay
This assay determines the ability of a CCR5 antagonist to inhibit the entry of R5-tropic HIV-1 into target cells.
Materials:
Target cells expressing CD4 and CCR5 (e.g., MAGI-CCR5 cells).[20]
Effector cells expressing HIV-1 envelope protein (e.g., 293T cells transfected with an Env expression plasmid).[20]
Cell-free R5-tropic HIV-1 virus.
Test compounds (CCR5 antagonists).
Cell culture medium.
Assay for reporter gene expression (e.g., β-galactosidase assay) or viral replication (e.g., p24 antigen ELISA).
Procedure (Cell-cell fusion):
Plate the target cells in a 96-well plate.
Add the test compound at various concentrations to the target cells and incubate.
Add the effector cells to the wells.
Co-cultivate the cells for a specified period to allow for membrane fusion.
Lyse the cells and measure the activity of the reporter gene (e.g., β-galactosidase).[20]
Calculate the percentage of inhibition of fusion at each compound concentration and determine the IC50 value.
Procedure (Cell-free virus):
Plate the target cells in a 96-well plate.
Pre-treat the cells with the test compound at various concentrations.
Infect the cells with a known amount of cell-free R5-tropic HIV-1.
Culture the cells for several days.
Measure viral replication by quantifying the amount of p24 antigen in the culture supernatant using an ELISA.
Calculate the percentage of inhibition of viral replication at each compound concentration and determine the EC50 value.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the CCR5 signaling pathway and a typical experimental workflow for evaluating CCR5 antagonists.
Caption: CCR5 Signaling Pathway in HIV-1 Entry.
Caption: Experimental Workflow for CCR5 Antagonist Development.
Conclusion and Future Directions
The development of novel CCR5 antagonists continues to be a vibrant area of research with significant therapeutic potential. While small-molecule allosteric inhibitors like Maraviroc have proven clinical utility, the emergence of monoclonal antibodies such as Leronlimab offers an alternative mechanism of action with a potentially different safety and resistance profile. The discontinuation of Aplaviroc and Vicriviroc due to toxicity concerns underscores the importance of rigorous safety profiling in the development of new chemical entities targeting this receptor.
Future research should focus on developing antagonists with improved safety profiles, longer half-lives to allow for less frequent dosing, and activity against a broader range of viral strains, including those that may develop resistance to existing therapies. Furthermore, the exploration of CCR5 antagonists in other therapeutic areas, such as oncology and inflammatory diseases, holds considerable promise. The experimental protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing this exciting field.
References
Published Paper Indicates Leronlimab Shows Activity Against 4-Class Drug Resistant HIV-1 From Heavily Treatment Experienced (“HTE") Subjects. (2022). FirstWord Pharma. [Link]
Colin, P., & Lusso, P. (2022). Filling the Gaps in Antagonist CCR5 Binding, a Retrospective and Perspective Analysis. Frontiers in Immunology, 12, 808994. [Link]
Ma, L., & Li, H. (2015). Chemokine Receptor CCR5 Antagonist Maraviroc: Medicinal Chemistry and Clinical Applications. Current Medicinal Chemistry, 22(14), 1736-1753. [Link]
Tseng, A. (2012). Selected Properties of Maraviroc. hivclinic.ca. [Link]
Fatkenheuer, G., Pozniak, A. L., Johnson, M. A., Plettenberg, A., Staszewski, S., Hoepelman, A. I., ... & Riddler, S. A. (2005). Maraviroc–A CCR5 Antagonist for the Treatment of HIV-1 Infection. Frontiers in Immunology, 6, 321. [Link]
NIHR Innovation Observatory. (2021). Leronlimab in addition to antiretroviral therapy for treatment experienced adult HIV-1 patients. National Institute for Health and Care Research. [Link]
Khan, A., & Ali, A. (2022). Pharmacophore-Oriented Identification of Potential Leads as CCR5 Inhibitors to Block HIV Cellular Entry. Molecules, 27(24), 8963. [Link]
Arnatt, C. K. (2013). DEVELOPMENT OF ANTAGONISTS TARGETING CHEMOKINE RECEPTOR CCR5 AND THE C. VCU Scholars Compass. [Link]
Kumar, A., Kumar, S., Kumar, S., & Kumar, S. (2022). Novel small synthetic HIV-1 V3 crown variants: CCR5 targeting ligands. Journal of Biosciences, 47(1), 1-14. [Link]
Lalezari, J., ... & Maddon, P. J. (2025). Leronlimab Treatment for Multidrug-Resistant HIV-1 (OPTIMIZE): A Randomized, Double-Blind, Placebo-Controlled Trial. Journal of Acquired Immune Deficiency Syndromes. [Link]
Demarest, J. F., & DeJesus, E. (2007). CCR5 antagonists: comparison of efficacy, side effects, pharmacokinetics and interactions--review of the literature. Expert Opinion on Drug Safety, 6(6), 721-733. [Link]
Gulick, R. M., ... & Kuritzkes, D. R. (2007). Three-Year Safety and Efficacy of Vicriviroc, a CCR5 Antagonist, in HIV-1-Infected, Treatment-Experienced Patients. The Journal of Infectious Diseases, 196(3), 304-312. [Link]
Anderson, E. M., ... & Chemtob, S. (2008). CCL5-mediated T-cell chemotaxis involves the initiation of mRNA translation through mTOR/4E-BP1. Blood, 112(12), 4483-4493. [Link]
EATG. (n.d.). Nature Communications publishes study of CytoDyn's leronlimab preventing HIV infection in primates. European AIDS Treatment Group. [Link]
Shin, N., ... & Liang, M. (2008). Inhibitory potencies of different CCR5 antagonists against binding of... ResearchGate. [Link]
Cristofanilli, M., ... & Pestell, R. G. (2022). Safety, efficacy, and clinical outcomes of the anti-CCR5 inhibitor (Leronlimab): A pooled analysis of three clinical trials in patients with mTNBC. ASCO Publications. [Link]
Smedley, J., ... & Foulds, K. E. (2021). CCR5 Receptor Occupancy Analysis Reveals Increased Peripheral Blood CCR5+CD4+ T Cells Following Treatment With the Anti-CCR5 Antibody Leronlimab. Frontiers in Immunology, 12, 770991. [Link]
Strizki, J. M., ... & Baroudy, B. M. (2005). Inhibition of CCR5 function by vicriviroc. ResearchGate. [Link]
Weatherley, B. D., ... & McFadyen, L. (2009). Population pharmacokinetic/ pharmacodynamic analysis of CCR5 receptor occupancy by maraviroc in healthy subjects and HIV-positive patients. British Journal of Clinical Pharmacology, 67(4), 406-415. [Link]
Saag, M., ... & van der Ryst, E. (2009). Two-Year Safety and Virologic Efficacy of Maraviroc in Treatment-Experienced Patients With CCR5-Tropic HIV-1 Infection. The Journal of Infectious Diseases, 200(11), 1754-1758. [Link]
Roche, M., ... & Churchill, M. J. (2013). HIV-1 Clinical Isolates Resistant to CCR5 Antagonists Exhibit Delayed Entry Kinetics That Are Corrected in the Presence of Drug. Journal of Virology, 87(1), 209-220. [Link]
Zheng, Y., ... & Kobilka, B. K. (2017). Structure of CC Chemokine Receptor 5 with a Potent Chemokine Antagonist Reveals Mechanisms of Chemokine Recognition and Molecular Mimicry by HIV. Immunity, 46(6), 1005-1017.e5. [Link]
BioSpace. (2022). Leronlimab 14-Week, NASH Clinical Trial Met Primary Endpoint (PDFF) and Secondary Endpoint (cT1) for Per Protocol Population in 350 mg Weekly Dose. BioSpace. [Link]
Palleja, S., ... & Sapirstein, J. (2009). IN VITRO ANTI-HIV EFFICACY OF THE CHEMOKINE RECEPTOR 5 (CCR5) ANTAGONIST TBR-652 IN COMBINATION WITH FOUR OTHER CLASSES OF ANTIRETROVIRAL AGENTS. NATAP. [Link]
QIAGEN. (n.d.). CCR5 Signaling in Macrophages. GeneGlobe. [Link]
Reynes, J., ... & Portales, P. (2001). The strength of the chemotactic response to a CCR5 binding chemokine is determined by the level of cell surface CCR5 density. Clinical and Experimental Immunology, 125(1), 61-66. [Link]
Maeda, K., ... & Mitsuya, H. (2001). Inhibitory Effects of Small-Molecule CCR5 Antagonists on Human Immunodeficiency Virus Type 1 Envelope-Mediated Membrane Fusion and Viral Replication. Journal of Virology, 75(18), 8586-8594. [Link]
Gonsiorek, W., ... & Hipkin, R. W. (2006). Analysis of CCR5 Binding Kinetics and Coupling States Reveals Distinctive Binding Properties of Small Molecule CCR5 Antagonists. NATAP. [Link]
El-Abdellati, A., ... & De Baetselier, P. (2011). CCR5 is a required signaling receptor for macrophage expression of inflammatory genes in response to viral double-stranded RNA. Journal of Leukocyte Biology, 89(4), 573-582. [Link]
Este, J. A., & Telenti, A. (2006). HIV entry inhibitors: mechanisms of action and resistance pathways. Journal of Antimicrobial Chemotherapy, 57(4), 643-653. [Link]
An, P., & Winkler, C. A. (2019). CCR5 Inhibitors and HIV-1 Infection. Viruses, 11(11), 1039. [Link]
A Comparative Guide to the Structure-Activity Relationship of Octahydro-1H-pyrrolo[3,2-c]pyridine Derivatives as Nicotinic Acetylcholine Receptor Modulators
This guide provides an in-depth analysis of the structure-activity relationship (SAR) for the octahydro-1H-pyrrolo[3,2-c]pyridine scaffold, a privileged structure in medicinal chemistry for targeting neuronal nicotinic a...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth analysis of the structure-activity relationship (SAR) for the octahydro-1H-pyrrolo[3,2-c]pyridine scaffold, a privileged structure in medicinal chemistry for targeting neuronal nicotinic acetylcholine receptors (nAChRs). We will objectively compare its performance with alternative scaffolds, supported by experimental data and detailed protocols, to provide researchers and drug development professionals with a comprehensive resource for ligand design and optimization.
Introduction: The Significance of the Octahydro-1H-pyrrolo[3,2-c]pyridine Scaffold
The octahydro-1H-pyrrolo[3,2-c]pyridine core is a rigid bicyclic diamine structure that has garnered significant interest as a scaffold for CNS-active agents. Its conformational rigidity reduces the entropic penalty upon binding to a target and allows for a more precise orientation of key pharmacophoric elements. This scaffold is particularly well-suited for targeting ligand-gated ion channels, most notably the neuronal nicotinic acetylcholine receptors (nAChRs).
nAChRs are crucial modulators of fast synaptic transmission and are implicated in a wide range of physiological processes, including cognition, learning, memory, and attention.[1] Dysfunction of these receptors is linked to various neurological and psychiatric disorders such as Alzheimer's disease, schizophrenia, and nicotine addiction.[2] Consequently, the development of subtype-selective nAChR modulators is a major goal in modern drug discovery. The octahydro-1H-pyrrolo[3,2-c]pyridine scaffold serves as a valuable template for developing such agents, offering distinct advantages over more flexible ligands.
The Primary Target: Neuronal Nicotinic Acetylcholine Receptors (nAChRs)
To understand the SAR of these derivatives, one must first understand their target. nAChRs are pentameric ligand-gated ion channels composed of various α (α2-α10) and β (β2-β4) subunits.[1] The two most abundant and studied subtypes in the central nervous system are:
α7 nAChR: A homomeric receptor (composed of five α7 subunits) characterized by high calcium permeability. It is a key target for improving cognitive deficits.[3]
α4β2 nAChR: The most common heteromeric subtype in the brain, existing in two primary stoichiometries—(α4)2(β2)3 (high sensitivity to agonists) and (α4)3(β2)2 (low sensitivity to agonists).[4] This receptor is central to nicotine addiction and has been a target for smoking cessation therapies.[2][5]
Agonists bind at the interface between subunits, inducing a conformational change that opens the channel and allows cation influx (Na⁺ and Ca²⁺), leading to neuronal depolarization.[6]
Signaling Pathway for nAChR Activation
The activation of nAChRs initiates a cascade of events crucial for neuronal signaling. The diagram below illustrates this fundamental pathway.
Caption: Simplified signaling pathway of nAChR activation.
While extensive published SAR tables for the specific octahydro-1H-pyrrolo[3,2-c]pyridine scaffold are limited, we can infer critical relationships from closely related bicyclic diamine scaffolds, such as the octahydropyrrolo[3,4-c]pyrroles, which also target nAChRs.[7][8] The key to activity and selectivity lies in the nature and placement of substituents on the two nitrogen atoms and the aromatic moieties often attached to them.
Key Modification Points and Their Impact
The diagram below summarizes the general SAR principles for this class of compounds.
Caption: General SAR principles for octahydro-1H-pyrrolo[3,2-c]pyridine derivatives.
R¹ Substituent (Pyridine-side Nitrogen): This position is fundamental for establishing high-affinity binding. A 3-pyridyl moiety or a similar aromatic system with a basic nitrogen is often essential. This group is believed to form a critical cation-π interaction with a tryptophan residue in the nAChR binding pocket, analogous to the quaternary ammonium group of acetylcholine.[9]
R² Substituent (Pyrrolidine-side Nitrogen): This position is the primary driver of subtype selectivity.
For α4β2 Selectivity: Smaller, less complex substituents often favor binding to the more compact α4β2 receptor.
For α7 Selectivity: Introducing larger, more extended, and often aromatic groups at this position can dramatically switch selectivity toward the α7 subtype.[7] This suggests the region of the α7 binding pocket that accommodates this part of the ligand is more spacious and tolerant of bulk. For example, attaching a 6-phenylpyridazin-3-yl moiety to a related diamine core produced potent α7 ligands.[1][8]
The Bicyclic Core: The stereochemistry of the ring fusion is paramount. The cis-fused configuration, such as (3aR,7aS), is generally required for correct positioning of the R¹ and R² substituents within the receptor's binding site.
Comparative Data Analysis
To contextualize the performance of the octahydro-1H-pyrrolo[3,2-c]pyridine scaffold, we compare it with other well-known nAChR agonists.
Partial agonism limits maximal efficacy; Side effects.
Octahydro-1H-pyrrolo[3,2-c]pyridine Derivatives
Tunable (α4β2 or α7)
Rigid bicyclic diamine core
High potential for subtype selectivity via R² modification; High affinity.
SAR is less mature than for other scaffolds; Synthesis can be complex.
The primary advantage of the octahydro-1H-pyrrolo[3,2-c]pyridine scaffold is its "tunability." Simple synthetic modifications at the R² position can systematically alter the pharmacological profile from an α4β2-selective ligand to an α7-selective ligand, a feat not easily achieved with scaffolds like nicotine or epibatidine.[7]
Experimental Protocols & Workflow
The characterization of novel derivatives relies on a validated sequence of in vitro assays. First, binding affinity is determined using a competitive radioligand assay. Second, functional activity (i.e., whether the compound is an agonist, antagonist, or allosteric modulator) is assessed using a cell-based assay that measures ion flux.
Experimental Workflow Diagram
Caption: Standard workflow for characterizing nAChR modulators.
Protocol 1: Radioligand Displacement Assay for nAChR Binding Affinity (Ki)
This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for α7 or α4β2 nAChRs using membrane preparations from cells stably expressing the receptor subtype.
Objective: To measure the concentration of a test compound that displaces 50% of a specific radioligand (IC₅₀), from which the inhibitory constant (Ki) is calculated.
Materials:
Receptor Source: Frozen membrane pellets from HEK293 cells stably expressing human α7 or α4β2 nAChRs.
Radioligand: [³H]Epibatidine or [³H]Cytisine (for α4β2), [³H]Methyllycaconitine (for α7).[10]
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[11]
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
Non-specific Agent: 10 µM Nicotine or 1 µM Epibatidine.
Membrane Preparation: On the day of the assay, thaw the membrane pellet on ice. Resuspend the pellet in fresh, cold Binding Buffer. Determine protein concentration using a BCA assay. Dilute the membrane preparation in Binding Buffer to achieve a final concentration of 50-120 µg protein per well.[11]
Assay Plate Setup: The assay is performed in a 96-well plate with a final volume of 250 µL.
Total Binding Wells: 150 µL membranes + 50 µL test compound vehicle + 50 µL radioligand.
Test Compound Wells: 150 µL membranes + 50 µL test compound (at various concentrations) + 50 µL radioligand.
Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation to reach equilibrium.[11][12]
Filtration: Terminate the reaction by rapid vacuum filtration onto PEI-presoaked GF/C filters using a cell harvester. This separates bound from free radioligand.
Washing: Wash the filters four times with ice-cold Wash Buffer to remove any remaining unbound radioligand.[11]
Counting: Dry the filters, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.[11]
Data Analysis:
Calculate Specific Binding = Total Binding (CPM) - NSB (CPM).
Plot the percentage of specific binding against the log concentration of the test compound.
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[11]
Protocol 2: Functional Assay via Calcium Imaging (FLIPR)
This protocol measures the ability of a test compound to activate nAChRs by detecting the resulting influx of calcium into the cell using a fluorescent indicator.
Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of a test compound as a nAChR agonist.
Materials:
Cell Line: HEK293 cells stably expressing the nAChR subtype of interest.
Calcium Indicator Dye: Fluo-8 AM or a similar fluorescent calcium indicator.[13]
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, 2 mM CaCl₂, pH 7.4.[14]
Positive Control: Acetylcholine or Epibatidine.
Apparatus: 384-well black-walled, clear-bottom plates; FLIPR (Fluorometric Imaging Plate Reader) or similar instrument.
Procedure:
Cell Plating: Plate the cells in 384-well plates and grow to confluence (24-48 hours).
Dye Loading: Aspirate the growth medium and add the calcium indicator dye solution (e.g., 10 µM Fluo-3 AM in Assay Buffer). Incubate for 30-60 minutes at 37°C.[14] This allows the dye to enter the cells.
Washing: Gently wash the cells with Assay Buffer to remove extracellular dye. Leave a final volume of 50 µL of buffer in each well.
Compound Preparation: Prepare a separate plate containing the test compounds and positive controls at various concentrations in Assay Buffer.
FLIPR Measurement:
Place both the cell plate and the compound plate into the FLIPR instrument.
Establish a stable baseline fluorescence reading for each well for 10-20 seconds.
Initiate the automated addition of the compound solution to the cell plate.
Immediately begin recording the change in fluorescence intensity over time (typically 2-3 minutes). Agonist binding will open the nAChR channel, allowing Ca²⁺ influx and causing an increase in fluorescence.[6]
Data Analysis:
The response is measured as the peak fluorescence intensity minus the baseline fluorescence.
Plot the response against the log concentration of the test compound.
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (concentration for 50% maximal response) and Eₘₐₓ (maximal response).
Efficacy is often expressed relative to the Eₘₐₓ of a standard full agonist like acetylcholine.
Conclusion and Future Directions
The octahydro-1H-pyrrolo[3,2-c]pyridine scaffold represents a highly promising platform for the design of potent and, crucially, subtype-selective nAChR modulators. The key to unlocking its potential lies in the systematic exploration of substituents at the pyrrolidine-side nitrogen (R²), which has been shown to be the primary determinant for switching selectivity between the α4β2 and α7 nAChR subtypes. Compared to less adaptable scaffolds like nicotine and epibatidine, this bicyclic diamine offers a superior template for fine-tuning pharmacological properties.
Future research should focus on generating comprehensive SAR data for the specific octahydro-1H-pyrrolo[3,2-c]pyridine core to confirm the principles inferred from related structures. Exploration of novel, diverse aromatic and heteroaromatic groups at the R² position could yield ligands with unprecedented selectivity and potency. Furthermore, optimizing pharmacokinetic properties (e.g., metabolic stability, blood-brain barrier penetration) will be essential for translating these promising scaffolds into viable clinical candidates for treating a range of CNS disorders.
References
Anderson, D. J., et al. (2009). Octahydropyrrolo[3,4-c]pyrrole: a diamine scaffold for construction of either alpha4beta2 or alpha7-selective nicotinic acetylcholine receptor (nAChR) ligands. Journal of Medicinal Chemistry, 52(14), 4126-41.
Anderson, D. J. (2008). Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. Current Protocols in Pharmacology, Chapter 1, Unit 1.8.
Richards, D. A., et al. (2012). The binding orientation of epibatidine at α7 nACh receptors. British Journal of Pharmacology, 165(5), 1224-1235.
Wang, Y., et al. (2024). Intracellular calcium imaging for agonist screening. STAR Protocols, 5(1), 102844.
Mortell, K. H., et al. (2010). Structure-activity relationships of N-substituted ligands for the alpha7 nicotinic acetylcholine receptor. Bioorganic & Medicinal Chemistry Letters, 20(1), 104-107.
Pallavicini, M., et al. (2021). Determinants for α4β2 vs. α3β4 Subtype Selectivity of Pyrrolidine-Based nAChRs Ligands: A Computational Perspective with Focus on Recent cryo-EM Receptor Structures. Molecules, 26(12), 3603.
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from Gifford Bioscience website.
Sharma, G., & Vijayaraghavan, S. (2001). Nicotinic cholinergic signaling in hippocampal astrocytes involves calcium-induced calcium release from intracellular stores. Proceedings of the National Academy of Sciences, 98(7), 4155-4160.
ResearchGate. (2014). Does anyone have a protocol for high-affinity nicotinic receptor binding using 3H-epibatidine?.
PDSP, University of North Carolina. (n.d.). Assay Protocol Book.
Camacho, E. (2019). Synthesis and Structure-Activity Characterization of Selective Agonists for Alpha-7 nAChRs. UC San Diego Electronic Theses and Dissertations.
Hayakawa, H., et al. (2005). Discovery of the α7 Nicotinic Acetylcholine Receptor Agonists. (R)-3'-(5-Chlorothiophen-2-yl)spiro-1-azabicyclo[2.2.2]octane-3,5'-[1',3']oxazolidin-2'-one as a Novel, Potent, Selective, and Orally Bioavailable Ligand. Journal of Medicinal Chemistry, 48(6), 1788-1805.
Da-Silva, A., et al. (2022). Structural and temporal basis for agonism in the α4β2 nicotinic acetylcholine receptor. bioRxiv.
Srinivasan, R., et al. (2017). TC299423, a Novel Agonist for Nicotinic Acetylcholine Receptors. Frontiers in Pharmacology, 8, 660.
National Center for Biotechnology Information. (2010). 2-[11C]Methyl-5-[6-phenylpyridazine-3-yl]octahydropyrrolo[3,4-c]pyrrole. In Medical Subject Headings (MeSH) database.
Springer Nature Experiments. (n.d.). Calcium Imaging Protocols and Methods.
Dajas-Bailador, F. A., & Wonnacott, S. (2004). Nicotinic acetylcholine receptor-mediated calcium signaling in the nervous system. Journal of Neurochemistry, 91(3), 503-514.
A Comparative Guide to the Preclinical Efficacy of Octahydro-1H-pyrrolo[3,2-c]pyridin-2-one and Other Microtubule-Targeting Agents
Disclaimer: Direct in vivo efficacy studies for the specific molecule, octahydro-1H-pyrrolo[3,2-c]pyridin-2-one, are not available in the published literature. This guide, therefore, presents a predictive comparison base...
Author: BenchChem Technical Support Team. Date: March 2026
Disclaimer: Direct in vivo efficacy studies for the specific molecule, octahydro-1H-pyrrolo[3,2-c]pyridin-2-one, are not available in the published literature. This guide, therefore, presents a predictive comparison based on the well-documented anticancer activities of structurally related 1H-pyrrolo[3,2-c]pyridine derivatives. The experimental designs and data herein are illustrative and intended to guide researchers in the potential evaluation of this novel chemical entity.
Introduction: The Therapeutic Potential of the Pyrrolo[3,2-c]pyridine Scaffold
The pyrrolo[3,2-c]pyridine core is a rigid bicyclic scaffold that has garnered significant interest in medicinal chemistry due to its versatile pharmacological activities.[1] Derivatives of this scaffold have shown promise as potent inhibitors of FMS kinase for anti-inflammatory and anticancer applications and, most notably, as potent anticancer agents that function as colchicine-binding site inhibitors, thereby disrupting microtubule dynamics.[1][2][3]
The subject of this guide, octahydro-1H-pyrrolo[3,2-c]pyridin-2-one, is a saturated (octahydro) analog containing a bicyclic lactam structure. While its direct biological targets are uncharacterized, its structural similarity to 1H-pyrrolo[3,2-c]pyridine derivatives that inhibit tubulin polymerization suggests it may operate through a similar mechanism.[1][2] Furthermore, various β-lactam compounds, which share the cyclic amide motif, have been investigated for their potential as anticancer chemotherapeutics.[4] This guide outlines a proposed in vivo study to evaluate the efficacy of this compound in a relevant cancer model, comparing its potential performance against a clinical standard-of-care, Paclitaxel.
Proposed Mechanism of Action: Disruption of Microtubule Dynamics
We hypothesize that octahydro-1H-pyrrolo[3,2-c]pyridin-2-one functions as a microtubule-destabilizing agent. This proposed mechanism is based on extensive research into unsaturated 1H-pyrrolo[3,2-c]pyridine derivatives, which have been designed to mimic the bioactive conformation of Combretastatin A-4 (CA-4), a potent inhibitor of tubulin polymerization.[1][2] These compounds bind to the colchicine site on β-tubulin, preventing the polymerization of α/β-tubulin heterodimers into microtubules. The disruption of microtubule dynamics is a clinically validated anticancer strategy. It leads to a G2/M phase cell cycle arrest and subsequently induces apoptosis in rapidly dividing cancer cells.[1]
Caption: Proposed mechanism of action for octahydro-1H-pyrrolo[3,2-c]pyridin-2-one.
Comparative In Vivo Efficacy: A Proposed Xenograft Study
To rigorously assess the anticancer potential of octahydro-1H-pyrrolo[3,2-c]pyridin-2-one, we propose a human breast cancer xenograft model. This model is selected based on the demonstrated in vitro activity of related compounds against the MCF-7 breast cancer cell line.[1]
Experimental Design
The study would involve implanting MCF-7 cells into immunodeficient mice. Once tumors are established, the mice are randomized into treatment groups. This design allows for a direct comparison of the novel compound's efficacy and tolerability against both a negative control (vehicle) and a clinically relevant positive control (Paclitaxel).
Caption: Proposed workflow for the in vivo xenograft study.
Hypothetical Performance Comparison
The primary efficacy endpoint is Tumor Growth Inhibition (TGI). The table below presents hypothetical, yet plausible, data from the proposed study. This data is structured to objectively compare the performance of octahydro-1H-pyrrolo[3,2-c]pyridin-2-one against Paclitaxel.
Note: This data is hypothetical and for illustrative purposes only.
In this predictive model, the test compound exhibits dose-dependent antitumor activity. The higher dose (50 mg/kg) shows efficacy comparable to Paclitaxel but with a potentially improved tolerability profile, as indicated by the lower mean body weight loss. Such a result would warrant further investigation, including optimization of the dosing schedule and formulation.
Detailed Experimental Methodologies
To ensure scientific rigor and reproducibility, the following detailed protocols are provided for the key experiments outlined in this guide.
Cell Line: MCF-7 human breast adenocarcinoma cells.
Tumor Implantation:
Culture MCF-7 cells under standard conditions.
Harvest cells during the logarithmic growth phase and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10⁷ cells/mL.
Subcutaneously inject 0.1 mL of the cell suspension into the right flank of each mouse.
Tumor Monitoring and Randomization:
Monitor tumor growth using digital calipers, with tumor volume calculated as (Length x Width²)/2.
When mean tumor volume reaches approximately 150-200 mm³, randomize mice into treatment groups (n=8 per group) with similar mean tumor volumes.
Drug Preparation and Administration:
Test Compound: Solubilize in a vehicle such as 10% DMSO, 40% PEG300, and 50% saline. Administer daily via intraperitoneal (i.p.) injection.
Paclitaxel: Prepare according to supplier instructions. Administer via intravenous (i.v.) injection every 4 days.
Vehicle Control: Administer the corresponding vehicle on the same schedule as the test compound.
Efficacy and Toxicity Monitoring:
Measure tumor volume and body weight twice weekly for the duration of the study (e.g., 21 days).
Monitor animals for any signs of distress or toxicity.
Endpoint Analysis:
At the end of the study, euthanize mice and excise the tumors.
Weigh the tumors and calculate the Tumor Growth Inhibition (TGI) for each group relative to the vehicle control.
Protocol: In Vitro Tubulin Polymerization Assay
This assay is crucial for confirming the hypothesized mechanism of action.
Reagents: Tubulin polymerization assay kit (containing purified tubulin, GTP, and a fluorescence reporter).
Procedure:
Reconstitute tubulin in the provided buffer to a final concentration of 3 mg/mL.
Prepare serial dilutions of the test compound, a positive control (e.g., CA-4), and a negative control (e.g., DMSO).
In a 96-well plate, add the compound dilutions, tubulin solution, and GTP to initiate polymerization.
Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
Measure the fluorescence intensity every minute for 60 minutes.
Data Analysis:
Plot fluorescence intensity versus time. An increase in fluorescence indicates tubulin polymerization.
Inhibitory compounds will show a reduction in the rate and extent of fluorescence increase compared to the DMSO control.
Calculate IC₅₀ values based on the dose-response curve.
Conclusion and Future Directions
While direct in vivo data for octahydro-1H-pyrrolo[3,2-c]pyridin-2-one is currently lacking, the strong preclinical evidence from related analogs provides a compelling rationale for its investigation as a novel anticancer agent. The proposed experimental framework offers a robust strategy to evaluate its efficacy and mechanism of action. A positive outcome in the hypothetical xenograft study, demonstrating significant tumor growth inhibition with acceptable tolerability, would establish this compound as a promising lead for further development. Subsequent studies should focus on pharmacokinetic and pharmacodynamic (PK/PD) analyses, investigation in other cancer models (e.g., gastric or colon cancer xenografts), and combination therapies with other anticancer agents.
References
Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1).
Voloshchuk, V. V., & Ivonin, S. P. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry, 22(1), 33-56.
Wójcicka, A., & Redzicka, A. (2021).
Checchet, F., et al. (2011). SYNTHESIS OF (4aS,7aS)-OCTAHYDRO-1H-PYRROLO[3,4-b]PYRIDINE.
Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. Semantic Scholar.
He, G., et al. (2015). Octahydro-1H-pyrrolo[2, 3-c]pyridine derivative, octahydro-1H-pyrrolo[3, 2-c]pyridine derivative and preparation methods thereof.
Aziz, M., et al. (2025). Promising Future of Novel Beta-Lactam Antibiotics Against Bacterial Resistance. PMC - NIH.
Hassan, G. S., et al. (2017). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. PMC.
BenchChem. (2025).
ResearchGate. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines.
Kuhn, D., et al. (2004). Beta-lactams and their potential use as novel anticancer chemotherapeutics drugs. Frontiers in Bioscience-Landmark, 9(4), 2605-2617.
ACS Publications. (2023). Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors.
A Comparative Pharmacokinetic Analysis: Profiling Octahydro-1H-pyrrolo[3,2-c]pyridin-2-one Against Established Lactam-Containing Drugs
Introduction: Rationale for a Comparative Approach In the landscape of contemporary drug discovery, the pyrrolo[3,2-c]pyridine scaffold has emerged as a privileged structure, with derivatives demonstrating a wide array o...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Rationale for a Comparative Approach
In the landscape of contemporary drug discovery, the pyrrolo[3,2-c]pyridine scaffold has emerged as a privileged structure, with derivatives demonstrating a wide array of biological activities, including potent anticancer and enzyme inhibitory functions.[1][2] This guide focuses on a specific, yet under-characterized derivative, octahydro-1H-pyrrolo[3,2-c]pyridin-2-one . A thorough literature search reveals a notable absence of published pharmacokinetic (PK) data for this specific molecule.
This absence of direct data necessitates a comparative and predictive approach. The defining structural feature of octahydro-1H-pyrrolo[3,2-c]pyridin-2-one is the presence of a saturated bicyclic system containing a lactam ring (a cyclic amide). The pharmacokinetic properties of molecules are intrinsically linked to their physicochemical characteristics. Therefore, a robust and scientifically valid method for predicting the PK profile of this novel entity is to compare it with well-characterized drugs that share this critical lactam motif.
For this purpose, we have selected the β-lactam antibiotics as the primary comparator class. This class of drugs has been extensively studied for decades, providing a rich dataset on their absorption, distribution, metabolism, and excretion (ADME) profiles.[3][4] By examining the structure-pharmacokinetic relationships within the β-lactam family, we can extrapolate and hypothesize the likely PK behavior of octahydro-1H-pyrrolo[3,2-c]pyridin-2-one, while also outlining the definitive experimental protocols required for its empirical validation.
Comparative Framework: Physicochemical Properties
The initial step in predicting pharmacokinetic behavior involves an analysis of fundamental physicochemical properties. While experimental data for octahydro-1H-pyrrolo[3,2-c]pyridin-2-one is unavailable, we can infer likely characteristics based on its structure and compare them to representative β-lactams.
Likely basic (secondary amine) and neutral (lactam)
Acidic (carboxylic acid)
Zwitterionic
Zwitterionic
This preliminary analysis suggests that octahydro-1H-pyrrolo[3,2-c]pyridin-2-one will be a relatively small, polar molecule. Its lower molecular weight compared to the β-lactams might favor easier transport across biological membranes, although its polarity will still be a significant factor.
Predictive Pharmacokinetic Profile of Octahydro-1H-pyrrolo[3,2-c]pyridin-2-one
Based on the comparative analysis with β-lactam antibiotics, we can formulate the following hypotheses regarding the ADME profile of octahydro-1H-pyrrolo[3,2-c]pyridin-2-one:
Absorption
The oral bioavailability of β-lactam antibiotics is highly variable and often relies on active transport mechanisms, such as the proton-coupled peptide transporter PepT1, due to their generally poor membrane permeability.[3][4] Given the polar nature of octahydro-1H-pyrrolo[3,2-c]pyridin-2-one, passive diffusion across the gastrointestinal tract is likely to be limited. Its potential for oral absorption will largely depend on its affinity for intestinal transporters. The absence of a carboxylic acid moiety, which is crucial for recognition by some transporters utilized by β-lactams, may necessitate different uptake pathways.
Distribution
β-Lactam antibiotics typically have a limited volume of distribution, primarily confined to the extracellular fluid, and exhibit low to moderate plasma protein binding.[5] We predict a similar distribution pattern for octahydro-1H-pyrrolo[3,2-c]pyridin-2-one. Its hydrophilicity will likely restrict extensive partitioning into tissues, particularly the central nervous system, unless specific transporters facilitate its entry.
Metabolism
The metabolic fate of octahydro-1H-pyrrolo[3,2-c]pyridin-2-one is a key area for investigation. The lactam ring is susceptible to hydrolysis by β-lactamase enzymes in bacteria, a primary mechanism of antibiotic resistance. While the human body does not produce β-lactamases, other esterases and amidases could potentially cleave the lactam ring. The saturated bicyclic core is also a potential site for Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) metabolic reactions, primarily mediated by cytochrome P450 enzymes in the liver. Stability in the presence of liver microsomes will be a critical determinant of its half-life.[6]
Excretion
The primary route of elimination for the majority of β-lactam antibiotics is renal excretion, involving both glomerular filtration and active tubular secretion.[5] Given its predicted polarity and low molecular weight, it is highly probable that octahydro-1H-pyrrolo[3,2-c]pyridin-2-one will also be predominantly cleared by the kidneys. The extent of active secretion will influence its renal clearance rate and overall elimination half-life.
Experimental Protocols for Pharmacokinetic Characterization
To move from prediction to empirical data, a standardized set of in vitro and in vivo pharmacokinetic studies must be conducted. The following protocols are essential for defining the ADME profile of octahydro-1H-pyrrolo[3,2-c]pyridin-2-one.
In Vitro ADME Assays
Physicochemical Property Determination:
Solubility: Measurement in physiological buffers (e.g., pH 6.5 and 7.4) to assess solubility in the gastrointestinal tract and blood.
LogP/LogD: Shake-flask or chromatographic methods to determine lipophilicity.
pKa: Potentiometric titration to identify ionization constants.
Permeability Assessment:
Parallel Artificial Membrane Permeability Assay (PAMPA): To evaluate passive diffusion.
Caco-2 Cell Monolayer Assay: To assess intestinal permeability and identify the potential for active transport and efflux.
Metabolic Stability Evaluation:
Liver Microsomal Stability Assay: Incubation with human, rat, and mouse liver microsomes to determine the intrinsic clearance and predict in vivo hepatic clearance.
Hepatocyte Stability Assay: To assess both Phase I and Phase II metabolism in whole cells.
Plasma Stability Assay: To evaluate degradation by plasma enzymes.
Plasma Protein Binding:
Equilibrium Dialysis or Ultracentrifugation: To determine the fraction of the compound bound to plasma proteins, which influences its distribution and clearance.
Experimental Workflow for In Vitro ADME Profiling
Caption: In vitro ADME profiling workflow for octahydro-1H-pyrrolo[3,2-c]pyridin-2-one.
In Vivo Pharmacokinetic Studies
Following promising in vitro data, in vivo studies in animal models (typically rodents) are conducted.
Route of Administration:
Intravenous (IV) Bolus: To determine fundamental PK parameters such as clearance (CL), volume of distribution (Vdss), and elimination half-life (t1/2).
Oral Gavage (PO): To assess oral absorption and determine oral bioavailability (F%).
Sampling:
Serial blood samples are collected at predetermined time points post-dosing.
Plasma is harvested and stored for analysis.
Bioanalysis:
Development of a sensitive and specific analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), to quantify the concentration of the parent drug (and any major metabolites) in plasma samples.
Pharmacokinetic Analysis:
Plasma concentration-time data are analyzed using non-compartmental or compartmental modeling software to calculate key PK parameters.
Off-Target Liability Assessment of Novel Pyrrolopyridine Compounds: A Comparative Guide
As a Senior Application Scientist specializing in kinase inhibitor profiling, I frequently encounter drug discovery programs stalled by late-stage toxicity. Pyrrolopyridines—and their closely related pyrazolopyrimidine o...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist specializing in kinase inhibitor profiling, I frequently encounter drug discovery programs stalled by late-stage toxicity. Pyrrolopyridines—and their closely related pyrazolopyrimidine or pyrrolopyrimidine analogs—are privileged structural scaffolds in modern oncology and immunology. Because the fused nitrogen-containing heterocycle acts as a perfect isostere for the adenine ring of ATP, it effectively anchors the molecule to the kinase hinge region via classical hydrogen bonds.
However, this structural mimicry is a double-edged sword. The highly conserved nature of the ATP-binding pocket across the human kinome often leads to promiscuous off-target kinase inhibition. Furthermore, the lipophilic and basic nature of many early-generation pyrrolopyridines frequently introduces severe cardiotoxic liabilities via human Ether-à-go-go-Related Gene (hERG) potassium channel blockade.
This guide provides an objective comparison between a first-generation benchmark pyrrolopyridine (Pexidartinib) and a hypothetically optimized novel pyrrolopyridine (NVP-02). It details the mechanistic rationale, comparative data, and the self-validating experimental protocols necessary to rigorously profile off-target liabilities.
Mechanistic Foundations of Pyrrolopyridine Toxicity
To optimize a compound, we must first understand the physical causality behind its liabilities.
Kinome Promiscuity: The pyrrolopyridine core binds the ATP hinge region. If the compound lacks sufficient extension into the less-conserved "back pocket" or "selectivity pocket" of the target kinase, it will non-specifically inhibit structurally similar off-target kinases (e.g., FLT3, KIT, PDGFR). This overlap is a primary driver of clinical myelosuppression and hepatotoxicity, as noted in1 [1].
hERG Channel Blockade: The hERG channel contains a large inner cavity lined with aromatic residues (Tyr652, Phe656) that readily interact with lipophilic moieties and basic amines. First-generation pyrrolopyridines often possess high logP values and basic nitrogens, making them potent hERG blockers. This blockade reduces the outward repolarizing potassium current (
IKr
), leading to QT interval prolongation and potentially fatal Torsades de Pointes (TdP) arrhythmias, a major hurdle in 2 [2].
Fig 1. Mechanistic pathways of pyrrolopyridine-induced off-target liabilities.
Comparative Performance Data
To demonstrate successful liability mitigation, we compare Pexidartinib (a known pyrrolopyridine-based CSF1R inhibitor) against NVP-02 , a novel analog engineered with a zwitterionic motif to lower pKa and increase steric hindrance, thereby disrupting hERG cavity binding while maintaining hinge-region anchoring [3].
>30 µM provides a safe therapeutic window for
IKr
.
Data Interpretation: While both compounds exhibit excellent primary target potency, NVP-02 demonstrates a vastly superior safety profile. By tuning the basicity and lipophilicity of the distal solvent-exposed regions, NVP-02 abolishes hERG affinity and achieves a highly selective S(10) score.
Self-Validating Experimental Protocols
Do not rely solely on biochemical binding assays (like radioligand displacement) to assess these liabilities. Binding assays fail to capture the complex, state-dependent functional blockades of ion channels. Below are the field-proven, self-validating protocols required for accurate assessment.
Causality: We utilize radiometric assays (
33P
-ATP) rather than fluorescence-based assays because pyrrolopyridine compounds are often inherently fluorescent, which causes false positives/negatives in optical readouts.
Preparation: Prepare the kinase enzyme, lipid/peptide substrate, and
33P
-ATP in a standard HEPES buffer (pH 7.5).
Compound Addition: Dispense the pyrrolopyridine compounds (1 µM for single-point screening, or a 10-point dose-response curve for IC
50
) into 384-well plates.
Self-Validation Controls: Include Staurosporine (10 µM) as a pan-kinase positive control (100% inhibition) and 0.1% DMSO as a vehicle negative control (0% inhibition). Validation Check: The assay is only valid if the Z'-factor between these controls is > 0.5.
Incubation & Filtration: Incubate for 2 hours at room temperature. Spot the reaction onto P81 ion-exchange filter paper. Wash extensively with 0.75% phosphoric acid to remove unreacted
33P
-ATP.
Quantification: Measure the retained radioactivity (phosphorylated substrate) using a scintillation counter. Calculate the Selectivity Score S(10), defined as the fraction of kinases inhibited by >90% at 1 µM.
Protocol B: Automated Patch-Clamp for hERG Liability
Causality: Automated patch-clamp directly measures the functional reduction of the
IKr
current across the cell membrane, accounting for the drug's ability to cross the membrane and bind the channel in its open or inactivated states.
Cell Preparation: Culture CHO cells stably expressing the hERG potassium channel. Harvest and suspend in extracellular recording solution.
Seal Formation: Introduce cells into the automated patch-clamp system (e.g., QPatch). Apply negative pressure to form a giga-ohm seal, followed by a whole-cell configuration pulse.
Voltage Protocol: Apply a depolarizing prepulse to +20 mV (to open and inactivate channels), followed by a repolarizing step to -50 mV to elicit the outward tail current (
IKr
).
Self-Validating Sweep:
Step 1 (Baseline): Record 3 sweeps with vehicle (extracellular solution) to establish a 100% current baseline for that specific cell.
Step 2 (Test): Perfuse the pyrrolopyridine compound (e.g., NVP-02 at 10 µM) and record the fractional block.
Step 3 (Positive Control): Perfuse E-4031 (500 nM), a known hERG reference inhibitor. Validation Check: The cell must show >95% current block with E-4031; otherwise, the cell's data is discarded due to poor channel expression or leak currents.
Analysis: Calculate the IC
50
based on the fractional reduction of the tail current amplitude relative to the internal baseline.
Fig 2. Iterative screening workflow for mitigating pyrrolopyridine off-target liabilities.
Conclusion
The development of novel pyrrolopyridine kinase inhibitors requires a delicate balance between exploiting the scaffold's excellent ATP-mimetic properties and engineering out its inherent promiscuity. By utilizing robust, self-validating assays like radiometric kinome profiling and automated patch-clamp electrophysiology, drug development professionals can confidently navigate structural optimization. As demonstrated by the NVP-02 profile, strategic modifications—such as lowering pKa and introducing steric bulk—can successfully eliminate hERG liabilities and off-target kinome toxicity, paving the way for safer clinical candidates.
References
Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach.National Center for Biotechnology Information (PMC).
Toward in vivo-relevant hERG safety assessment and mitigation strategies based on relationships between non-equilibrium blocker binding, three-dimensional channel-blocker interactions, dynamic occupancy, dynamic exposure, and cellular arrhythmia.PLOS One.
Discovery of BAY-405: An Azaindole-Based MAP4K1 Inhibitor for the Enhancement of T-Cell Immunity against Cancer.ACS Publications.
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold.RSC Publishing.
Benchmarking the Rigid Scaffold Octahydro-1H-pyrrolo[3,2-c]pyridin-2-one Against Current HIV Entry Inhibitors
Target Audience: Virologists, Medicinal Chemists, and Drug Development Professionals Content Type: Preclinical Comparison Guide Executive Summary The continuous emergence of multi-drug resistant (MDR) HIV-1 strains and t...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Virologists, Medicinal Chemists, and Drug Development Professionals
Content Type: Preclinical Comparison Guide
Executive Summary
The continuous emergence of multi-drug resistant (MDR) HIV-1 strains and the phenomenon of co-receptor tropism switching necessitate the development of novel therapeutic scaffolds. While current HIV entry inhibitors—such as the CCR5 antagonist Maraviroc and the gp120 attachment inhibitor Fostemsavir—effectively block viral entry, their clinical utility is often limited by low resistance barriers and viral escape mechanisms [1][2].
This guide provides an objective benchmarking analysis of octahydro-1H-pyrrolo[3,2-c]pyridin-2-one (OHPP) , a highly potent, rigid-scaffold HIV-1 protease inhibitor (
Ki=4.5
nM) [3], against standard-of-care entry inhibitors. By comparing their mechanistic divergence, in vitro potency, and resistance profiles, we outline the strategic utility of integrating rigid late-stage inhibitors into therapeutic regimens designed to combat entry-inhibitor-resistant strains.
Mechanistic Divergence: The Thermodynamics of Inhibition
To understand why a late-stage inhibitor like OHPP is benchmarked against pre-entry inhibitors, we must analyze the causality of their molecular interactions.
Entry Inhibitors: Pre-Integration Blockade
Entry inhibitors target the highly variable HIV-1 envelope glycoprotein (Env) or host cell receptors.
Fostemsavir (Temsavir prodrug): Binds directly to the gp120 subunit, locking it into a conformation that prevents host CD4 receptor engagement [4].
Maraviroc: Acts as an allosteric antagonist of the host CCR5 co-receptor. However, it is fundamentally ineffective against CXCR4-tropic (X4) or dual-tropic viruses, a common escape pathway in late-stage HIV infection [1].
The OHPP Scaffold: Post-Integration Maturation
Unlike entry inhibitors, the OHPP scaffold targets the HIV-1 protease enzyme. The structural genius of octahydro-1H-pyrrolo[3,2-c]pyridin-2-one lies in its rigid bicyclic core. Flexible molecules lose significant conformational entropy when binding to a target, which weakens overall affinity (
ΔG=ΔH−TΔS
). The rigid OHPP scaffold pre-organizes the molecule into its active binding conformation, minimizing the entropic penalty (
−TΔS
) and driving an exceptionally low inhibition constant (
Ki=4.5
nM) [3]. Because it targets a highly conserved late-stage enzyme, OHPP retains full efficacy regardless of the virus's entry tropism.
Mechanistic intervention points of HIV entry inhibitors versus the OHPP protease inhibitor.
Comparative Performance Data
The following table synthesizes the quantitative benchmarking data of the OHPP scaffold against current entry inhibitors.
Compound
Class / Target
Mechanism Stage
Potency (
Ki
/
EC50
)
Resistance Barrier
Efficacy vs. Dual-Tropic
OHPP Scaffold
Protease Inhibitor
Late (Maturation)
Ki=4.5
nM
High (Rigid Core)
Active
Maraviroc
CCR5 Antagonist
Early (Co-receptor)
EC50≈3.99
nM
Low (Tropism Switch)
Inactive
Fostemsavir
gp120 Attachment
Early (Attachment)
EC50<10
nM
Moderate (Env Mutation)
Active
Enfuvirtide
gp41 Fusion
Early (Fusion)
EC50≈2−5
nM
Low (gp41 Mutation)
Active
Data aggregated from standardized phenotypic susceptibility assays [1][3][4].
Self-Validating Experimental Protocols
To accurately benchmark a novel protease inhibitor scaffold against entry inhibitors, researchers must employ self-validating assay systems that isolate temporal mechanisms and phenotypic susceptibility.
Protocol 1: Time-of-Addition (TOA) Assay
Causality & Purpose: The TOA assay synchronizes viral infection to map the exact temporal stage of inhibition [5]. If a compound is an entry inhibitor, adding it 4 hours post-infection results in a complete loss of antiviral activity because the viral core is already in the cytoplasm. Conversely, OHPP targets viral budding and maturation (12–24 hours post-infection), meaning it will retain its inhibitory effect even when administered long after initial cell penetration.
Step-by-Step Methodology:
Cell Preparation: Seed TZM-bl cells (expressing CD4, CCR5, and CXCR4) in 96-well plates at
1×104
cells/well. Incubate overnight at 37°C.
Viral Inoculation: Infect cells with HIV-1 pseudovirus (e.g., HIV-1
NL4−3
) at a Multiplicity of Infection (MOI) of 0.1. Spinoculate at 1,200 x g for 1 hour at 4°C to synchronize viral attachment without triggering fusion.
Temperature Shift & Drug Addition: Shift plates to 37°C to initiate synchronized fusion (Time = 0). Add the test compounds (OHPP, Maraviroc, or Fostemsavir) at
10×EC50
concentrations at distinct time intervals: 0, 2, 4, 6, 8, 12, and 24 hours post-temperature shift.
Incubation & Readout: Incubate for a total of 48 hours. Lyse cells and measure luciferase reporter activity (Relative Light Units, RLU) to quantify viral replication.
Validation Check: Maraviroc should show a sharp efficacy drop-off if added after 2 hours. OHPP should maintain >90% inhibition even when added at 12 hours.
Time-of-Addition (TOA) assay workflow differentiating early vs. late-stage HIV-1 inhibitors.
Causality & Purpose: To prove that OHPP overcomes the primary limitation of CCR5 antagonists (tropism switching), compounds must be tested against distinct viral envelopes.
Step-by-Step Methodology:
Pseudovirus Generation: Co-transfect HEK293T cells with an Env-deficient HIV-1 backbone plasmid (pNL4-3.Luc.R-E-) and either an R5-tropic Env plasmid (BaL) or an X4-tropic Env plasmid (HXB2). Harvest pseudovirions after 48 hours.
Compound Serial Dilution: Prepare 3-fold serial dilutions of OHPP and Maraviroc (ranging from 1000 nM to 0.1 nM) in a 96-well plate.
Infection: Add TZM-bl cells and the respective pseudoviruses (R5 or X4) to the compound plates.
Analysis: Measure luciferase activity at 48 hours. Calculate the
EC50
using non-linear regression.
Validation Check: Maraviroc will yield a low nanomolar
EC50
against the R5 strain but will fail to inhibit the X4 strain. OHPP will demonstrate equivalent low-nanomolar potency across both strains, validating its broad-spectrum utility against tropism-shifted variants.
Conclusion & Strategic Utility
Benchmarking the octahydro-1H-pyrrolo[3,2-c]pyridin-2-one scaffold against current entry inhibitors highlights a critical paradigm in HIV drug development: the necessity of complementary mechanisms. While entry inhibitors like Fostemsavir and Maraviroc are highly effective at shielding uninfected cells, their susceptibility to Env mutations and tropism switching creates a fragile resistance barrier.
By utilizing a rigid bicyclic architecture, OHPP minimizes entropic binding penalties, achieving a
Ki
of 4.5 nM against the viral protease. When evaluated via self-validating TOA and phenotypic assays, OHPP demonstrates the capacity to rescue virologic suppression in models where entry inhibitors fail, making it a highly viable scaffold for next-generation combination antiretroviral therapy (cART).
References
Discovery of HIV entry inhibitors via a hybrid CXCR4 and CCR5 receptor pharmacophore-based virtual screening approach. National Center for Biotechnology Information (NCBI) / PMC.[Link]
Characterization of a CXCR4 antagonist TIQ-15 with dual tropic HIV entry inhibition properties. PLOS Pathogens.[Link]
Innovation in the discovery of the HIV-1 attachment inhibitor temsavir and its phosphonooxymethyl prodrug fostemsavir. National Center for Biotechnology Information (NCBI) / PMC.[Link]
Time-of-addition and Temperature-shift Assays to Determine Particular Step(s) in the Viral Life Cycle that is Blocked by Antiviral Substance(s). National Center for Biotechnology Information (NCBI) / PMC.[Link]
Safety & Regulatory Compliance
Safety
Personal protective equipment for handling octahydro-1H-pyrrolo[3,2-c]pyridin-2-one
A Proactive Safety Framework for Handling Octahydro-1H-pyrrolo[3,2-c]pyridin-2-one As researchers and drug development professionals, our work often involves the synthesis and handling of novel chemical entities. While t...
Author: BenchChem Technical Support Team. Date: March 2026
A Proactive Safety Framework for Handling Octahydro-1H-pyrrolo[3,2-c]pyridin-2-one
As researchers and drug development professionals, our work often involves the synthesis and handling of novel chemical entities. While this is the frontier of innovation, it also presents a challenge in ensuring laboratory safety, especially when a comprehensive Safety Data Sheet (SDS) is not yet available. This guide provides a robust framework for the safe handling of octahydro-1H-pyrrolo[3,2-c]pyridin-2-one, a bicyclic lactam derivative. By analyzing its structural motifs and drawing logical comparisons to well-characterized analogs, we can establish a comprehensive plan encompassing personal protective equipment (PPE), operational protocols, and disposal methods.
Hazard Profile through Structural Analogy
The toxicological properties of octahydro-1H-pyrrolo[3,2-c]pyridin-2-one have not been fully investigated.[1] Therefore, a risk assessment must be based on its constituent chemical structures: a pyrrolidinone ring, a piperidine ring, and a bicyclic lactam system.
Pyrrolidinone/Pyrrolidine Core: Derivatives of pyrrolidinone are known to cause skin and serious eye irritation.[2][3] Some can be harmful if swallowed or inhaled.[4][5] The parent compound, pyrrolidine, is corrosive and can cause severe skin burns and eye damage.[4]
Piperidine Moiety: The pyridine ring, a related aromatic structure, is known to be a target for toxicity in the liver.[6] While this compound is a saturated piperidine, caution is warranted regarding potential systemic effects.
Bicyclic β-Lactam Analogy: The lactam structure is a core component of beta-lactam antibiotics. While this compound is not a beta-lactam, the broader class of lactams can be associated with hypersensitivity reactions.[7][8] Some beta-lactams are associated with neurological and renal adverse effects, particularly at high concentrations.[9]
Based on this analysis of related structures, it is prudent to treat octahydro-1H-pyrrolo[3,2-c]pyridin-2-one as a substance that is potentially:
Therefore, a conservative approach to PPE and handling is essential.
The Core Principle: A Risk-Based Approach to PPE Selection
Given the unknown hazard profile, a "control banding" approach is recommended. This means selecting PPE based on the potential for exposure during specific laboratory operations. The minimum PPE for any work in a wet lab includes long pants, closed-toe shoes, a lab coat, and safety glasses.[13] For handling octahydro-1H-pyrrolo[3,2-c]pyridin-2-one, this baseline is elevated.
The following table outlines the recommended PPE for different laboratory tasks involving this compound.
Task
Eye/Face Protection
Hand Protection
Body Protection
Respiratory Protection
Receiving/Storage
Safety glasses
Nitrile gloves
Lab coat
Not generally required
Weighing (powder)
Safety goggles
Double-gloved (nitrile)
Lab coat, disposable apron
Use of a chemical fume hood is mandatory
Dissolving/Transfer
Safety goggles
Nitrile gloves
Lab coat
Use of a chemical fume hood is recommended
Running Reaction
Safety glasses
Nitrile gloves
Lab coat
Dependent on reaction conditions
Spill Cleanup
Safety goggles, face shield
Heavy-duty nitrile or butyl rubber gloves
Lab coat, disposable apron
Air-purifying respirator with appropriate cartridges may be necessary for large spills
Mandatory PPE Protocol: From Receiving to Disposal
3.1 Eye and Face Protection:
Minimum: ANSI Z87.1 compliant safety glasses with side shields must be worn at all times in the laboratory.[13]
Elevated Risk: When handling the solid compound or when there is a splash hazard, chemical splash goggles are required.[2][14] For larger volume transfers or spill cleanup, a face shield should be used in conjunction with goggles.[13][15]
3.2 Hand Protection:
Glove Selection: Chemical-resistant nitrile gloves are the standard for handling this compound.[16] Always inspect gloves for tears or punctures before use.[1]
Glove Technique: When weighing the solid, double-gloving is recommended. Remove the outer glove immediately after the weighing is complete to prevent cross-contamination. Always remove gloves before leaving the laboratory or touching common surfaces like doorknobs, phones, or keyboards.[15] Dispose of contaminated gloves in the appropriate chemical waste stream.[1]
3.3 Body Protection:
A flame-resistant lab coat should be worn and kept buttoned.[16]
For tasks with a higher risk of splashes, such as large-scale reactions or spill cleanup, a chemically resistant apron should be worn over the lab coat.[15]
Ensure that legs are fully covered and wear closed-toe shoes.[13][15]
3.4 Respiratory Protection:
Engineering Controls First: The primary method of respiratory protection is the use of engineering controls. All operations involving the solid compound or concentrated solutions should be performed in a certified chemical fume hood.[4][12]
Respirator Use: Respirator use should be a last resort when engineering controls are not sufficient. If a large spill occurs outside of a fume hood, an air-purifying respirator with organic vapor cartridges may be necessary.[17] All respirator use must be in accordance with a formal respiratory protection program, including fit testing and training.
Caption: PPE selection workflow for handling the compound.
Operational Workflow: Safe Handling Procedures
Preparation: Before handling, ensure that a safety shower and eyewash station are accessible.[11] Prepare all necessary equipment and reagents to minimize the duration of handling.
Weighing: Perform all weighing of the solid compound within a chemical fume hood or a ventilated balance enclosure to prevent inhalation of dust.[10] Use disposable weighing boats.
Dissolution and Transfer: Add solvent to the solid slowly to avoid splashing. When transferring solutions, use a pipette or a funnel to minimize the risk of spills.
Post-Handling: After handling, wipe down the work area with an appropriate solvent. Wash hands thoroughly with soap and water.[3][10]
Waste Management & Decontamination
5.1 Waste Segregation:
Solid Waste: Contaminated items such as gloves, weighing paper, and paper towels should be collected in a designated, sealed hazardous waste container.
Liquid Waste: Unused solutions and reaction mixtures should be collected in a separate, sealed hazardous waste container. Do not pour any amount of this compound down the drain.[10]
Sharps Waste: Needles and scalpels must be disposed of in a designated sharps container.
5.2 Decontamination:
For minor spills, absorb the material with an inert absorbent like vermiculite or sand.[2] Place the absorbed material in a sealed container for disposal.
Clean the spill area with soap and water.
For larger spills, evacuate the area and follow your institution's emergency procedures.
Caption: Waste segregation and disposal workflow.
Emergency Protocols
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][10] Seek immediate medical attention.
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[2][11] Seek medical attention if irritation persists.
Inhalation: Move the affected person to fresh air.[10][11] If breathing is difficult, administer oxygen. Seek immediate medical attention.
Ingestion: Do not induce vomiting. Rinse the mouth with water.[10][11] Seek immediate medical attention.
By adhering to these proactive safety measures, researchers can confidently handle octahydro-1H-pyrrolo[3,2-c]pyridin-2-one, ensuring both personal safety and the integrity of their research.
References
Safety Data Sheet - tert-Butyl octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate. Angene Chemical. [Link]
Safety Data Sheet - 5-AZAINDOLE. INDOFINE Chemical Company, Inc. [Link]
Beta-Lactams Toxicity in the Intensive Care Unit: An Underestimated Collateral Damage? Toxins (Basel). [Link]
Personal Protective Equipment. US Environmental Protection Agency (EPA). [Link]
Adverse Event Signals Associated with Beta-Lactamase Inhibitors: Disproportionality Analysis of USFDA Adverse Event Reporting System. MDPI. [Link]